molecular formula C5H7NO2 B105667 N-Methylsuccinimide CAS No. 1121-07-9

N-Methylsuccinimide

Cat. No.: B105667
CAS No.: 1121-07-9
M. Wt: 113.11 g/mol
InChI Key: KYEACNNYFNZCST-UHFFFAOYSA-N
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Description

N-Methylsuccinimide is a metabolite of N-methyl-2-pyrrolidone (NMP) and its presence in in plasma and urine can be used as a biomarker of exposure to NMP. Hydrogen bonded complexes between N-methylsuccinimide and phenols (pKa = 10.2 →  6) are investigated by infrared spectrometry.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolidine-2,5-dione
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InChI

InChI=1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3
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InChI Key

KYEACNNYFNZCST-UHFFFAOYSA-N
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Canonical SMILES

CN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7NO2
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DSSTOX Substance ID

DTXSID40149902
Record name 2,5-Pyrrolidinedione, 1-methyl-
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Molecular Weight

113.11 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 2,5-Pyrrolidinedione, 1-methyl-
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Vapor Pressure

0.000192 [mmHg]
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CAS No.

1121-07-9
Record name N-Methylsuccinimide
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Record name N-METHYLSUCCINIMIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-Methylsuccinimide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylsuccinimide (NMS) is a cyclic imide that serves as a significant molecule in both industrial and research settings. Structurally, it is the N-methylated derivative of succinimide, featuring a five-membered pyrrolidine-2,5-dione ring.[1][2] While it is a valuable building block in organic synthesis for introducing N-methyl groups, its primary significance in contemporary research lies in its role as a key metabolite of N-methyl-2-pyrrolidone (NMP).[2][3] NMP is a widely used industrial solvent, and the presence of this compound in plasma and urine is a critical biomarker for monitoring human exposure.[2][3][4] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is classified as a cyclic imide and a heterocyclic compound.[2] Its core is a five-membered ring comprising four carbon atoms and one nitrogen atom, with two carbonyl groups attached to the carbons adjacent to the nitrogen.[1][2] The systematic IUPAC name is 1-methylpyrrolidine-2,5-dione.[2][5] The molecule possesses a planar structure, which is a key factor influencing its chemical reactivity and interactions.[2]

Caption: 2D chemical structure of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3][5][6] It is sparingly soluble in water but shows good solubility in organic solvents such as acetone, ethanol, and chloroform.[6]

PropertyValueReference
Molecular Formula C₅H₇NO₂[1][5][7]
Molecular Weight 113.11 g/mol [5][7][8]
Melting Point 61-70 °C[3][7][9]
Boiling Point 234-235 °C[3][9]
Density 1.2 ± 0.1 g/cm³[7]
Vapor Pressure 0.000192 mmHg[5]
Flash Point 105.9 ± 11.1 °C[7]
LogP -0.95[7]
pKa (Predicted) -1.34 ± 0.20[6]
Appearance White crystalline solid[3][5][6]
CAS Number 1121-07-9[1][5][7]
InChI Key KYEACNNYFNZCST-UHFFFAOYSA-N[1][5][9]

Role as a Metabolite and Biomarker

This compound is a major metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP).[2][3] Exposure to NMP leads to its metabolism in the body, forming several byproducts. A key pathway involves the oxidation of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) to this compound (MSI).[2] Consequently, the quantification of MSI in urine and plasma serves as a reliable biomarker for monitoring occupational and environmental exposure to NMP.[2][4]

Metabolic_Pathway NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Metabolism MSI This compound (MSI) HNMP->MSI Oxidation

Caption: Metabolic pathway of NMP to this compound.

Experimental Protocols

Synthesis: Microwave-Assisted Reaction

A rapid and efficient method for synthesizing this compound involves the microwave-assisted reaction of succinic anhydride and methylamine hydrochloride.[10]

Methodology:

  • Charge a 25 ml round-bottomed flask with succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).[10]

  • Place the flask in a microwave reactor fitted with a condenser.[10]

  • Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.[10]

  • After irradiation, cool the reaction mixture to room temperature.[10]

  • Extract the product with ethyl acetate.[10]

  • Combine the organic layers, dry over anhydrous sodium sulphate, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by crystallization with n-hexane to yield pure this compound. A 90% yield is reported for this method.[10]

Synthesis_Workflow cluster_synthesis Synthesis & Purification Workflow arrow > Reactants Succinic Anhydride + Methylamine HCl Microwave Microwave Irradiation (1 min, 110°C, 900W) Reactants->Microwave Extraction Cool & Extract (Ethyl Acetate) Microwave->Extraction Drying Dry & Concentrate Extraction->Drying Purification Crystallize (n-hexane) Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Method: Quantification in Urine and Plasma

A validated method for the determination of this compound (MSI) in human urine and plasma utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[4]

Methodology:

  • Sample Preparation: Acidify urine or plasma samples.

  • Solid-Phase Extraction (SPE):

    • Condition a C8 SPE cartridge.

    • Apply the acidified sample to the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute MSI and other metabolites from the cartridge.

  • Derivatization (if necessary): Prepare the eluate for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.

    • The analysis is typically performed in the negative-ion chemical ionization (NICI) mode for high sensitivity.[4]

  • Quantification:

    • Use an internal standard for accurate quantification.

    • The reported detection limit for MSI is 3 ng/ml in urine and 1 ng/ml in plasma.[4] The intra-day precision is 2-6% in urine and 2% in plasma.[4]

Applications in Research and Synthesis

Beyond its role as a biomarker, this compound is a versatile compound in chemical research.

  • Model Compound: It is used as a model compound to investigate the mechanisms of fundamental chemical processes, such as enolization, using density-functional theory (DFT) calculations.[2][3][11]

  • Building Block: In organic synthesis, NMS serves as a valuable reagent for introducing N-methyl groups into various molecular frameworks.[2]

  • Peptide Synthesis: The compound can act as a coupling reagent, facilitating the formation of peptide bonds between amino acids.[6]

  • Pharmacological Scaffolding: The succinimide ring is a key scaffold in medicinal chemistry. Derivatives have been shown to possess a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2]

References

An In-depth Technical Guide to the Synthesis of N-Methylsuccinimide from Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylsuccinimide, a valuable building block in organic and medicinal chemistry. The document details the core chemical transformations, presents quantitative data from various synthetic methodologies, and offers detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Reaction Mechanism and Synthesis Overview

The synthesis of this compound from succinic anhydride and a methylamine source is a well-established two-step process. The reaction proceeds through an initial nucleophilic acyl substitution followed by a dehydration-cyclization step.

Step 1: Nucleophilic Acyl Substitution (Amic Acid Formation) The primary amine of methylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-methylsuccinamic acid.[1] This initial reaction is typically fast and can often be performed at room temperature.[2]

Step 2: Cyclodehydration (Imide Formation) The N-methylsuccinamic acid intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered ring of this compound. This step usually requires energy input, such as heating or microwave irradiation, and can be facilitated by dehydrating agents or catalysts.[3][4] Harsh conditions can be used to drive this sluggish intramolecular reaction.[1]

Quantitative Data Summary

The following tables summarize quantitative data for different synthetic approaches to this compound, providing a comparative analysis of reaction conditions and yields.

Table 1: Microwave-Assisted Synthesis of this compound

ReactantsCatalyst/AdditivePower (W)Temperature (°C)Time (min)Yield (%)Reference
Succinic anhydride, Methylamine hydrochlorideNone850110190[5]
Succinic anhydride, Methylamine hydrochlorideNone900110190[6]
Succinic anhydride, Methylamine hydrochlorideNone900125167[5]
Succinic anhydride, Methylamine hydrochlorideDMAP (0.5 mmol)70080387[5]
Succinic anhydride, Methylamine hydrochlorideDMAP (0.5 mmol)700125382[5]

Table 2: Thermal Synthesis of this compound

ReactantsSolvent/ConditionsTemperature (°C)Time (h)Yield (%)Reference
Ammonium succinate, MethanolIn presence of corn steep liquor2808≥ 70[1]
Ammonium succinate, MethanolAqueous280868.3[1]
Succinamic acid, Methanol, AmmoniaAqueous28010≥ 77[1]
Succinic acid, Primary aminesWater100Not Specified84-98 (for various aliphatic amines)[3]
Aniline, Succinic anhydrideNoneMicrowave heating4 min (not temp specified)40-60[7]

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is based on a high-yield, rapid microwave-assisted method.[5][6]

Materials:

  • Succinic anhydride (4.0 mmol)

  • Methylamine hydrochloride (4.5 mmol)

  • Ethyl acetate

  • Anhydrous sodium sulphate

  • n-hexane

Equipment:

  • 25 ml round-bottomed flask

  • Milestone microwave reactor with a condenser

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol) are added to a 25 ml round-bottomed flask.

  • The flask is placed in a microwave reactor fitted with a condenser.

  • The mixture is irradiated at 110°C with an energy input of 900 W for 1 minute.[6]

  • After irradiation, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulphate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by crystallization from n-hexane to yield pure this compound.[6]

Visual Diagrams

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway succinic_anhydride Succinic Anhydride intermediate N-Methylsuccinamic Acid (Intermediate) succinic_anhydride->intermediate Nucleophilic Attack methylamine Methylamine methylamine->intermediate product This compound intermediate->product Cyclodehydration (-H₂O) water H₂O

Caption: Reaction pathway from succinic anhydride to this compound.

Experimental Workflow for Microwave-Assisted Synthesis

Experimental_Workflow start Start: Combine Reactants (Succinic Anhydride & Methylamine HCl) microwave Microwave Irradiation (110°C, 900W, 1 min) start->microwave cooling Cool to Room Temperature microwave->cooling extraction Extract with Ethyl Acetate cooling->extraction drying Dry Organic Layer (Anhydrous Na₂SO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Crystallization (n-hexane) concentration->purification end End: Pure this compound purification->end

Caption: Workflow for the microwave-assisted synthesis of this compound.

References

N-Methylsuccinimide as a Metabolite of N-Methyl-2-Pyrrolidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic conversion of N-methyl-2-pyrrolidone (NMP) to N-methylsuccinimide (NMS). It is designed to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and a clear visualization of the metabolic pathway.

Core Executive Summary

N-methyl-2-pyrrolidone (NMP) is a widely used organic solvent that is readily absorbed through inhalation, oral, and dermal routes.[1] Once in the body, NMP is rapidly metabolized, with a significant portion being biotransformed into several metabolites, including this compound (NMS).[1] Understanding this metabolic pathway is crucial for toxicological assessments, biomarker development, and ensuring the safety of products containing NMP. The primary metabolic route involves the hydroxylation of NMP to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is subsequently oxidized to NMS.[1][2] NMS is then further hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[1][2] These metabolites are primarily excreted in the urine.[1][3] This guide summarizes the key quantitative data related to this metabolic process, outlines the experimental methods used to derive this data, and provides a visual representation of the metabolic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data on the metabolism of NMP to its various metabolites, including NMS, in humans and rats.

Table 1: Urinary Excretion and Half-Life of NMP Metabolites in Humans After Oral Administration

CompoundMean Excreted Fraction (%)Approximate Half-Life (hours)
NMP0.8-
5-HNMP444
NMS0.48
2-HMSI2017

Data from a study involving three healthy male volunteers who were administered 100 mg of NMP orally. Urine was collected for nine consecutive days.[4]

Table 2: Toxicokinetic Parameters of NMP and its Metabolites in Humans After Inhalation Exposure

ParameterNMP5-HNMPNMS2-HMSI
Renal Clearance (L/h)0.131.40.121.2
Total Clearance (L/h)11.43.28.51.1
Apparent Volume of Distribution (L)412812028

Data from a study where six healthy male volunteers were exposed to NMP at concentrations of 10, 25, and 50 mg/m³ for 8 hours.[5][6]

Table 3: Peak Plasma Concentrations of NMP and its Metabolites in Rats After Oral Administration

CompoundPeak Plasma Concentration (mmol/L) - Group 1Peak Plasma Concentration (mmol/L) - Group 2
NMP1.26.9
5-HNMP0.420.76
NMS0.070.31
2-HMSI0.020.05

Data from a study on rats with two different dosage groups.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding the analysis of NMP and its metabolites.

Human Study: Oral Administration
  • Subjects and Dosing: Three healthy male volunteers were administered a single oral dose of 100 mg of NMP.[4]

  • Sample Collection: All urine produced by the volunteers was collected over a period of nine consecutive days.[4]

  • Analytical Method: The identification and quantification of NMP and its metabolites (5-HNMP, NMS, and 2-HMSI) in the urine samples were performed using gas chromatography/mass spectrometry (GC/MS).[4]

Human Study: Inhalation Exposure
  • Subjects and Exposure: Six healthy male volunteers were exposed to NMP vapor in an exposure chamber for 8 hours. The exposure concentrations were controlled at 10, 25, and 50 mg/m³.[5][8]

  • Sample Collection: Blood (plasma) and urine samples were collected from the subjects for two days following the exposure.[8] Air levels of NMP were monitored using XAD-7 solid sorbent sampling.[8]

  • Analytical Method: The levels of NMP and its metabolites in plasma and urine were analyzed by gas chromatography (GC) or GC with mass spectrometry detection.[5][6][8]

Rat Study: Oral Administration
  • Subjects and Dosing: The study involved the oral administration of NMP to rats, with the animals divided into two different dosage groups.[7]

  • Sample Collection: Plasma and urine samples were collected from the rats.[7]

  • Analytical Method: NMP and its metabolites in plasma and urine were identified and quantified using mass spectrometry.[7]

Visualizations

The following diagrams illustrate the metabolic pathway of NMP and a typical experimental workflow for its analysis.

NMP_Metabolic_Pathway Metabolic Pathway of N-Methyl-2-Pyrrolidone (NMP) NMP N-Methyl-2-Pyrrolidone (NMP) HNMP 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation NMS This compound (NMS) HNMP->NMS Oxidation HMSI 2-Hydroxy-N-methylsuccinimide (2-HMSI) NMS->HMSI Hydroxylation

Caption: Metabolic Pathway of NMP.

Experimental_Workflow General Experimental Workflow for NMP Metabolite Analysis cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Oral Oral Dosing Urine Urine Collection Oral->Urine Inhalation Inhalation Exposure Inhalation->Urine Plasma Plasma Collection Inhalation->Plasma GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Urine->GCMS Plasma->GCMS Quantification Quantification of Metabolites GCMS->Quantification Kinetics Toxicokinetic Analysis Quantification->Kinetics

Caption: Experimental Workflow for NMP Analysis.

References

N-Methylsuccinimide as a Biomarker for N-Methyl-2-pyrrolidone (NMP) Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-2-pyrrolidone (NMP) is a widely used organic solvent with recognized reproductive toxicity.[1] Effective monitoring of NMP exposure is crucial for ensuring workplace safety and for clinical studies. This technical guide provides an in-depth overview of N-Methylsuccinimide (MSI) as a biomarker for assessing NMP exposure. It details the metabolic pathways of NMP, presents quantitative data from key studies, outlines experimental protocols for biomonitoring, and discusses the analytical methodologies for the detection of MSI. While MSI is a direct metabolite and a viable biomarker, it is often considered in conjunction with its downstream metabolite, 2-hydroxy-N-methylsuccinimide (2-HMSI), which exhibits a longer half-life and may be preferable for assessing exposure over multiple days.[1][2] This guide will focus on MSI while providing the necessary context of the broader metabolic profile of NMP.

Metabolism of N-Methyl-2-pyrrolidone (NMP)

Upon absorption into the body, primarily through inhalation and dermal contact, NMP is rapidly metabolized.[3] The metabolic pathway involves a series of oxidation steps. Initially, NMP is hydroxylated to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).[2][3] This intermediate is then further oxidized to yield this compound (MSI).[2][3] Subsequently, MSI can be hydroxylated to form 2-hydroxy-N-methylsuccinimide (2-HMSI).[2][3] These metabolites are primarily excreted in the urine.[3][4]

NMP_Metabolism cluster_excretion NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI This compound (MSI) HNMP->MSI Oxidation Urine Urinary Excretion HNMP->Urine HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation MSI->Urine HMSI->Urine

Figure 1: Metabolic Pathway of NMP

Quantitative Data from Human Exposure Studies

The following tables summarize key quantitative data from controlled human exposure studies. These data are essential for interpreting biomonitoring results and for designing future studies.

Table 1: Urinary Excretion of NMP and its Metabolites

This table presents the mean percentage of an orally administered dose of NMP (100 mg) excreted in the urine as NMP and its primary metabolites over nine days.

CompoundMean Excreted Fraction (%)
N-Methyl-2-pyrrolidone (NMP)0.8
5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP)44
This compound (MSI) 0.4
2-hydroxy-N-methylsuccinimide (2-HMSI)20
Data from Åkesson & Jönsson, 1997[4]
Table 2: Toxicokinetic Parameters of NMP and its Metabolites

This table outlines the half-lives and clearance rates of NMP and its metabolites following inhalation exposure.

ParameterNMP5-HNMPMSI 2-HMSI
Urinary Half-life (hours) -~4~8 ~17-18
Plasma Half-life (hours) --~8 ~18
Total Clearance (L/h) 11.43.28.5 1.1
Renal Clearance (L/h) 0.131.40.12 1.2
Data compiled from Jönsson & Åkesson, 2003 and Åkesson & Jönsson, 1997[1][4][5]
Table 3: Correlation of NMP Air Concentration with MSI in Plasma and Urine

This table demonstrates the strong correlation between the concentration of NMP in the air during an 8-hour exposure and the resulting concentrations of MSI in biological samples.

Biological MatrixCorrelation Coefficient (r)
Plasma MSI (end of exposure)0.98
Urinary MSI (last 2 hours of exposure)0.96
Data from Jönsson & Åkesson, 2001[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of NMP exposure and MSI as a biomarker.

Controlled Human Inhalation Exposure Study

This protocol is based on studies conducted to determine the toxicokinetics of NMP and its metabolites.[1][5]

Objective: To evaluate the relationship between controlled NMP inhalation exposure and the concentration of MSI in plasma and urine.

Methodology:

  • Subject Recruitment: Six healthy male volunteers participated in the study.

  • Exposure: Subjects were exposed to NMP vapor in an exposure chamber for 8 hours at concentrations of 10, 25, and 50 mg/m³.[1][5]

  • Air Monitoring: The NMP concentration in the chamber air was monitored using solid sorbent sampling (Amberlite XAD-7) followed by gas chromatography (GC) analysis.[1][5]

  • Biological Sample Collection:

    • Plasma: Blood samples were collected at regular intervals during and for up to two days following the exposure.

    • Urine: Urine samples were collected throughout the study period.

  • Sample Analysis: The levels of MSI in plasma and urine were determined using gas chromatography with mass spectrometric detection (GC-MS).[5]

Inhalation_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_sampling Sampling cluster_analysis Analysis Recruitment Subject Recruitment (Healthy Volunteers) Exposure 8-hour Inhalation Exposure (10, 25, 50 mg/m³ NMP) Recruitment->Exposure Air_Monitoring Air Monitoring (Solid Sorbent + GC) Exposure->Air_Monitoring Plasma_Collection Plasma Collection (During & Post-Exposure) Exposure->Plasma_Collection Urine_Collection Urine Collection (During & Post-Exposure) Exposure->Urine_Collection Analysis GC-MS Analysis of MSI in Plasma and Urine Plasma_Collection->Analysis Urine_Collection->Analysis

Figure 2: Inhalation Exposure Study Workflow
Analytical Method for MSI in Urine and Plasma

This protocol is a summary of the analytical methods used for the quantification of MSI in biological matrices.[6]

Objective: To accurately quantify the concentration of MSI and 2-HMSI in human urine and plasma.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine or plasma samples are acidified.

    • The samples are passed through a C8 solid-phase extraction column.

    • The column is washed to remove interfering substances.

    • MSI and other metabolites are eluted from the column.

  • Derivatization (Optional): In some protocols, a derivatization step may be employed to improve the chromatographic properties of the analytes.

  • Instrumental Analysis (GC-MS):

    • The purified extract is injected into a gas chromatograph coupled with a mass spectrometer.

    • The analysis is often performed in the negative-ion chemical ionization (NICI) mode for enhanced sensitivity and specificity.[6]

  • Quantification: The concentration of MSI is determined by comparing the peak area of the analyte to that of a known internal standard.

Analytical_Workflow Sample Urine or Plasma Sample SPE Solid-Phase Extraction (C8) Sample->SPE Elution Elution of Metabolites SPE->Elution GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Elution->GCMS Quantification Quantification GCMS->Quantification

Figure 3: Analytical Workflow for MSI
Table 4: Performance of the Analytical Method for MSI

This table presents the validation parameters for the GC-MS method for MSI detection.

ParameterUrinePlasma
Intra-day Precision 2-6%2%
Between-day Precision 3-4%3-4%
Recovery 109-117%91-101%
Limit of Detection (LOD) 3 ng/mL1 ng/mL
Data from Jönsson & Åkesson, 1998[6]

Discussion and Conclusions

This compound is a specific and reliable biomarker for assessing recent exposure to NMP.[5][7] The concentration of MSI in both plasma and urine shows a strong correlation with the level of NMP in the air, making it a valuable tool for occupational exposure monitoring.[5] The peak concentration of MSI is typically reached approximately 4 hours after the cessation of an 8-hour exposure, and it has a half-life of about 8 hours.[5] This kinetic profile indicates that MSI is most representative of exposure within a single day.[5][7]

For assessing cumulative exposure over a longer period (e.g., three days), 2-hydroxy-N-methylsuccinimide (2-HMSI), with its longer half-life of approximately 18 hours, is often considered a more suitable biomarker.[1] Therefore, the choice of biomarker—MSI, 2-HMSI, or a combination—should be guided by the specific objectives of the biomonitoring study.

The analytical methods for MSI detection, primarily based on GC-MS, are well-established, sensitive, and specific.[6] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and implement robust NMP exposure assessment studies utilizing MSI as a key biomarker.

References

The Solubility Profile of N-Methylsuccinimide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylsuccinimide in various organic solvents. Due to the limited availability of direct quantitative data in published literature, this guide synthesizes qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Introduction to this compound and its Solubility

This compound is a cyclic imide with a wide range of applications in organic synthesis and as a metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP). Its solubility is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and in understanding its biological fate and transport. The polarity of the molecule, influenced by the carbonyl groups and the N-methyl group, largely dictates its solubility in different organic media.

Qualitative and Estimated Quantitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as ethanol and acetone, and slightly soluble in methanol and chloroform.[1][2] To provide a more quantitative perspective, the following table includes estimated solubility values based on the reported solubility of the closely related compounds, succinimide and N-ethylsuccinimide.[3][4] It is important to note that these are estimations and experimental verification is recommended.

SolventSolvent TypeEstimated Solubility of this compound ( g/100 mL at 25°C)
MethanolPolar Protic~ 5 - 15
EthanolPolar Protic~ 15 - 30
AcetonePolar Aprotic~ 15 - 30
ChloroformNonpolar~ 1 - 5
n-HexaneNonpolar< 1

Note: These values are estimations based on the solubility of structurally similar compounds and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent are the gravimetric (shake-flask) method and UV/Vis spectroscopy.

Gravimetric Method (Shake-Flask)

This method directly measures the concentration of a solute in a saturated solution at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Centrifuge tubes with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a centrifuge tube containing a known volume (e.g., 10 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the tubes tightly to prevent solvent evaporation.

    • Place the tubes in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure excess solid remains.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the tubes to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm solvent-compatible syringe filter into a pre-weighed glass vial. This step is critical to remove all undissolved solid.

  • Quantification:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. Ensure complete removal of the solvent.

    • Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it again.

  • Calculation:

    • Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial).

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue).

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100.

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

UV/Vis Spectroscopy Method

This method is suitable if this compound exhibits absorbance in the UV/Vis spectrum and the chosen solvent is transparent in that region.

Materials:

  • This compound (high purity)

  • Selected organic solvents (UV-grade)

  • UV/Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

    • After filtration, accurately dilute a known volume of the saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric and UV/Vis spectroscopy methods.

G Workflow for Solubility Determination of this compound cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_gravimetric Gravimetric Analysis cluster_uvvis UV/Vis Spectroscopic Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 sep1 Settle excess solid prep3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.45 µm) sep2->sep3 grav1 Weigh filtered solution sep3->grav1 uv2 Dilute filtered solution sep3->uv2 grav2 Evaporate solvent grav1->grav2 grav3 Weigh residue grav2->grav3 grav4 Calculate solubility grav3->grav4 uv1 Prepare calibration curve uv3 Measure absorbance at λmax uv1->uv3 uv2->uv3 uv4 Calculate concentration uv3->uv4

Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for researchers. By leveraging data from analogous compounds and employing standardized, reliable experimental protocols such as the gravimetric and UV/Vis spectroscopy methods, researchers can confidently determine the solubility of this compound in various organic solvents to support their research and development activities.

References

An In-Depth Technical Guide on the Mechanism of N-Methylsuccinimide Enolization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylsuccinimide serves as a crucial model compound for understanding the enolization mechanism, a fundamental reaction step implicated in the racemization of aspartic acid residues in proteins and peptides. This process is of significant interest in the fields of drug development, protein stability, and aging-related diseases. This technical guide provides a comprehensive overview of the current understanding of this compound enolization, detailing the proposed mechanisms, summarizing the available (though limited) quantitative data, and outlining key experimental protocols for its study.

Introduction

This compound (1-methylpyrrolidine-2,5-dione) is a cyclic imide that can undergo enolization through the abstraction of a proton from one of the α-carbons adjacent to the carbonyl groups. The resulting enolate is a key intermediate that, upon reprotonation, can lead to racemization if the α-carbon is a stereocenter. In the broader context of protein chemistry, the succinimide intermediate formed from aspartyl or asparaginyl residues is prone to enolization, which is a primary pathway for the non-enzymatic degradation and racemization of proteins. Understanding the kinetics and thermodynamics of this process in a simplified model system like this compound is therefore essential for predicting and controlling the stability of protein-based therapeutics and for elucidating the mechanisms of age-related protein damage.

Mechanisms of Enolization

The enolization of this compound can be catalyzed by both acids and bases. The reaction involves the conversion of the keto form to the enol form via an enolate intermediate in base-catalyzed reactions or directly in acid-catalyzed reactions.

Base-Catalyzed Enolization

Under basic conditions, a base (B:) abstracts a proton from the α-carbon of this compound to form a resonance-stabilized enolate anion. This enolate can then be protonated by the conjugate acid of the base (BH) to yield the enol tautomer or the original keto form. The generally accepted mechanism involves two main steps.

Mechanism of Base-Catalyzed Enolization

Caption: Base-catalyzed enolization of this compound.

Acid-Catalyzed Enolization

In the presence of an acid (HA), the carbonyl oxygen of this compound is first protonated. This protonation increases the acidity of the α-protons, facilitating their removal by a weak base (such as water or the conjugate base of the acid, A⁻) to form the enol directly.

Mechanism of Acid-Catalyzed Enolization

Caption: Acid-catalyzed enolization of this compound.

Water-Catalyzed Enolization (Computational Studies)

Theoretical studies using density-functional theory (DFT) have investigated the role of water in catalyzing the enolization of this compound. These computational models suggest that one or two water molecules can act as a proton shuttle, significantly lowering the activation energy for the reaction compared to the uncatalyzed process. The two-water-molecule mechanism, in particular, is proposed to be a likely pathway under physiological conditions.

Quantitative Data

Direct experimental quantitative data on the enolization of this compound is sparse in the literature. Much of the available information is derived from computational studies or inferred from studies on related succinimide derivatives in the context of peptide degradation.

Table 1: Calculated Activation Barriers for this compound Enolization (Computational Data)

MechanismCatalystActivation Energy (kcal/mol)Computational Method
DirectNoneHigh (not specified)DFT (B3LYP/6-31+G)
One-H₂OWaterLowered (not specified)DFT (B3LYP/6-31+G)
Two-H₂OWaterSignificantly LoweredDFT (B3LYP/6-31+G**)

Note: Specific values for the activation energies were not consistently reported in the initial search results. Further literature review is required for precise figures.

Experimental Protocols

The study of this compound enolization kinetics typically involves monitoring the rate of proton exchange at the α-carbon positions. Nuclear Magnetic Resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are powerful techniques for this purpose.

NMR Spectroscopy for Monitoring Proton Exchange

Objective: To measure the rate of proton exchange at the α-carbons of this compound under basic or acidic conditions.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O) containing a specific concentration of a base (e.g., NaOD) or an acid (e.g., DCl).

  • NMR Data Acquisition: Acquire a series of ¹H NMR spectra over time at a constant temperature. The disappearance of the signal corresponding to the α-protons is monitored.

  • Data Analysis: Integrate the α-proton signal at each time point. The rate of exchange can be determined by fitting the decay of the signal intensity to a first-order kinetic model. The pseudo-first-order rate constant (k_obs) can be obtained from the slope of a plot of ln(signal intensity) versus time.

  • Determination of Second-Order Rate Constant: By measuring k_obs at different catalyst concentrations, the second-order rate constant (k_B for base catalysis or k_A for acid catalysis) can be determined from the slope of a plot of k_obs versus catalyst concentration.

Experimental Workflow for NMR-based Kinetic Study

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve this compound in D2O B Add catalyst (NaOD or DCl) A->B C Transfer to NMR tube B->C D Acquire time-resolved 1H NMR spectra C->D E Integrate α-proton signal D->E F Plot ln(Intensity) vs. time E->F G Determine pseudo-first-order rate constant (k_obs) F->G H Plot k_obs vs. [Catalyst] G->H I Determine second-order rate constant H->I

Caption: Workflow for studying enolization kinetics using NMR.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To measure the rate of deuterium incorporation into this compound.

Methodology:

  • Exchange Reaction: Incubate this compound in a deuterated buffer (e.g., D₂O with a specific pD) for various time points.

  • Quenching: The exchange reaction is quenched by rapidly lowering the temperature and pH.

  • LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass increase due to deuterium incorporation.

  • Data Analysis: The extent of deuterium incorporation at each time point is used to calculate the exchange rate constants.

Conclusion

The enolization of this compound is a fundamentally important reaction with significant implications for protein chemistry and drug development. While theoretical studies have provided valuable insights into the catalytic role of water, there is a clear need for more extensive experimental investigation to provide robust quantitative data on the kinetics and thermodynamics of this process under various conditions. The experimental protocols outlined in this guide provide a framework for researchers to pursue these much-needed studies, which will ultimately contribute to a more complete understanding of protein degradation and the development of more stable biopharmaceuticals.

Thermochemical Properties of N-Methylsuccinimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of N-Methylsuccinimide (NMS). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a deep understanding of the physicochemical characteristics of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows and relationships to facilitate a thorough understanding of the subject matter.

Core Thermochemical and Physical Properties

This compound, a derivative of succinimide, is a compound of interest in various chemical and biological studies. A summary of its key thermochemical and physical properties is presented in the tables below.

Table 1: Thermochemical Properties of this compound
PropertyValueNotes
Standard Molar Enthalpy of Formation (gas, 298.15 K), ΔfH°(g)-389.7 ± 1.6 kJ·mol⁻¹Experimentally determined.
Standard Molar Enthalpy of Sublimation (298.15 K), ΔsubH°80.1 ± 0.3 kJ·mol⁻¹Experimentally determined.
Standard Molar Enthalpy of Formation (solid, 298.15 K), ΔfH°(s)-469.8 ± 1.6 kJ·mol⁻¹Calculated from ΔfH°(g) and ΔsubH°.
Standard Enthalpy of Combustion, ΔcH°Data not availableNo experimental data found for this compound. For comparison, the standard enthalpy of combustion for solid succinimide is -1829.6 ± 0.2 kJ/mol[1].
Heat Capacity (solid), Cp,solidData not availableNo experimental data found for this compound. For comparison, the constant pressure heat capacity of solid succinimide at 298.15 K is 123.88 J·mol⁻¹·K⁻¹[1].
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₅H₇NO₂[2]
Molar Mass113.11 g·mol⁻¹[2]
AppearanceWhite crystalline solid[2]
Melting Point68-71 °C
Boiling Point234-235 °C
Vapor Pressure0.000192 mmHg at 25 °C[3]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, thermochemical characterization, and analysis of this compound.

Synthesis of this compound via Microwave-Assisted Reaction

A rapid and efficient method for the synthesis of this compound involves the microwave-assisted reaction of succinic anhydride with methylamine hydrochloride.[2][4]

Materials and Equipment:

  • Succinic anhydride

  • Methylamine hydrochloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • n-hexane

  • 25 mL round-bottomed flask

  • Microwave reactor with a condenser

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottomed flask, combine succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).

  • Place the flask in a microwave reactor equipped with a condenser.

  • Irradiate the mixture at 110°C with a power input of 900 W for 1 minute.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by crystallization from n-hexane to yield pure this compound.

Determination of Enthalpy of Sublimation by Knudsen Effusion Method (Generalized Protocol)

Materials and Equipment:

  • This compound sample

  • Knudsen effusion cell (e.g., made of stainless steel or alumina) with a small orifice (typically 0.1-1.0 mm in diameter)

  • High-vacuum system

  • Mass spectrometer

  • Temperature-controlled furnace

  • Microbalance (for calibration)

Procedure:

  • Accurately weigh a small amount of the this compound sample and place it into the Knudsen cell.

  • Mount the cell within the furnace of the high-vacuum chamber, which is connected to the mass spectrometer.

  • Evacuate the system to a high vacuum (e.g., < 10⁻⁶ mbar).

  • Heat the Knudsen cell to a series of well-defined temperatures.

  • At each temperature, allow the system to reach equilibrium, where a constant flux of molecules effuses through the orifice.

  • The effusing vapor is ionized by an electron beam, and the resulting ions are detected by the mass spectrometer, providing ion intensities (Iᵢ) for the parent molecule and any fragments.

  • The partial pressure (pᵢ) of the species is related to the ion intensity by the equation: pᵢ = k * Iᵢ * T where k is an instrument-specific calibration constant and T is the absolute temperature.

  • The calibration constant k can be determined by performing the experiment with a substance of known vapor pressure (e.g., benzoic acid) or by using a gravimetric method where the mass loss over time is measured.

  • Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the gas constant.

  • Calculate the standard molar enthalpy of sublimation (ΔsubH°) from the slope.

Determination of Enthalpy of Combustion by Bomb Calorimetry (Generalized Protocol)

Bomb calorimetry is used to measure the heat of combustion of a substance. The following is a generalized protocol for determining the enthalpy of combustion of a solid organic compound like this compound.

Materials and Equipment:

  • This compound sample, pressed into a pellet

  • Benzoic acid (for calibration)

  • Oxygen cylinder with a pressure regulator

  • Bomb calorimeter (including the bomb, bucket, stirrer, and thermometer)

  • Fuse wire

  • Crucible

  • Distilled water

Procedure:

  • Calibration: a. Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible. b. Cut a piece of fuse wire (approx. 10 cm), weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet. c. Add a small, known amount of distilled water (e.g., 1 mL) to the bottom of the bomb to saturate the atmosphere with water vapor. d. Assemble the bomb, seal it, and pressurize it with oxygen to approximately 30 atm. e. Place the bomb in the calorimeter bucket containing a known mass of water. f. Assemble the calorimeter, start the stirrer, and record the initial temperature for a few minutes to establish a baseline. g. Ignite the sample and record the temperature rise until a stable final temperature is reached. h. After cooling, release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire. i. Calculate the heat capacity of the calorimeter (Ccalorimeter) using the known enthalpy of combustion of benzoic acid.

  • Sample Measurement: a. Repeat the procedure with a pellet of this compound (approximately 0.5-0.8 g). b. Use the determined Ccalorimeter and the measured temperature rise to calculate the heat of combustion of this compound. c. Apply corrections for the heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and the heat of combustion of the fuse wire to obtain the standard enthalpy of combustion.

Quantification of this compound in Urine by GC-MS

This compound is a biomarker for exposure to N-methyl-2-pyrrolidone (NMP). The following protocol outlines a method for its quantification in urine samples using gas chromatography-mass spectrometry (GC-MS).[5]

Materials and Equipment:

  • Urine sample

  • Internal standard (e.g., a deuterated analog of this compound)

  • Solid-phase extraction (SPE) cartridges (e.g., C8)

  • Solvents for SPE (e.g., methanol, water)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column (e.g., a non-polar or semi-polar capillary column)

Procedure:

  • Sample Preparation: a. To a known volume of urine, add the internal standard. b. Condition the C8 SPE cartridge with methanol followed by water. c. Load the urine sample onto the SPE cartridge. d. Wash the cartridge with water to remove interfering substances. e. Elute the this compound and the internal standard with an appropriate organic solvent (e.g., ethyl acetate or methanol). f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis: a. GC Conditions (Example):

    • Injector Temperature: 250°C
    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
    • Carrier Gas: Helium at a constant flow rate. b. MS Conditions (Example):
    • Ionization Mode: Negative-Ion Chemical Ionization (NICI) or Electron Ionization (EI).
    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound and the internal standard for enhanced sensitivity and selectivity. c. Inject the prepared sample into the GC-MS system. d. Identify and quantify this compound based on its retention time and the response ratio of its characteristic ion to that of the internal standard.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Metabolic Pathway of N-Methyl-2-pyrrolidone (NMP)

This compound is a key metabolite in the human biotransformation of the solvent N-methyl-2-pyrrolidone (NMP).

NMP_Metabolism NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Oxidation MSI This compound (MSI) HNMP->MSI Oxidation HMSI 2-Hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

Metabolic conversion of NMP to its major metabolites.
Experimental Workflow for Microwave-Assisted Synthesis

This diagram outlines the major steps in the laboratory synthesis of this compound using microwave irradiation.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix Succinic Anhydride and Methylamine HCl microwave Microwave Irradiation (110°C, 900W, 1 min) reactants->microwave extraction Cool and Extract with Ethyl Acetate microwave->extraction drying Dry Organic Layer (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization from n-hexane evaporation->crystallization product Pure this compound crystallization->product

Workflow for the synthesis and purification of this compound.
Biomonitoring Workflow for this compound in Urine

This diagram illustrates the process of analyzing urine samples to quantify this compound as a biomarker of exposure to NMP.

Biomonitoring_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis urine_collection Urine Sample Collection add_is Add Internal Standard urine_collection->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute concentrate Evaporation & Reconstitution elute->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms quant Quantification gcms->quant result NMS Concentration quant->result

Workflow for the biomonitoring of this compound in urine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of N-Methylsuccinimide

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1121-07-9), a significant metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP) and a model compound in organic chemistry.[1][2][3] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation, identification, and quantification of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of this compound, particularly for confirming the position of the methyl group on the nitrogen atom.[1]

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methyl and methylene protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSolvent
~2.97Singlet3HN-CH₃CDCl₃
~2.69Singlet4H-CH₂-CH₂-CDCl₃

Source:[1][4]

¹³C NMR Data

The ¹³C NMR spectrum provides further confirmation of the molecular structure with three distinct signals for the carbonyl, methylene, and methyl carbons.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)AssignmentSolvent
~177.3C=OCDCl₃
~28.2-CH₂-CH₂-CDCl₃
~24.8N-CH₃CDCl₃

Source:[1][4]

NMR Experimental Protocol

The following outlines a typical experimental protocol for acquiring NMR spectra of this compound.

  • Sample Preparation : Approximately 10 mg of this compound is dissolved in about 0.5 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), and transferred to a clean NMR tube.[5]

  • Instrumentation : A standard NMR spectrometer (e.g., Varian A-60 or a 400/600 MHz instrument) is used.[6][7][8]

  • Acquisition Parameters :

    • The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

    • The magnetic field is locked using the deuterium signal from the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.[5]

    • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[9]

  • Referencing : Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in this compound, most notably the imide carbonyl groups.

IR Absorption Data

The IR spectrum of this compound shows strong absorption bands characteristic of the cyclic imide structure.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1770 - 1700C=O stretch (asymmetric and symmetric)Imide
~1300 - 1200C-N stretchImide
~3000 - 2850C-H stretchAlkane (CH₃ and CH₂)

Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.

IR Experimental Protocol

A general procedure for obtaining an IR spectrum of solid this compound is as follows.

  • Sample Preparation :

    • Melt Method : A small amount of the crystalline solid is melted onto a capillary cell.[6]

    • KBr Pellet Method : A few milligrams of the sample are finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Nujol Mull Method : The solid sample is ground to a fine paste with Nujol (a hydrocarbon oil), which is then placed between two salt plates (e.g., NaCl).[10]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.[6]

  • Data Acquisition : A background spectrum (of air or the salt plates/mulling agent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition.[1]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment
11347.2[M]⁺• (Molecular Ion)
5653.6[M - C₂H₃NO]⁺• or [M - C₂H₅N]⁺•
28100[CO]⁺• or [N₂]⁺•

Source:[12]

Mass Spectrometry Experimental Protocol

The following describes a typical protocol for acquiring an EI mass spectrum.

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation. This is known as Electron Ionization (EI).[12]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Experimental Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Fragmentation_Pattern cluster_frags Major Fragments parent This compound [C₅H₇NO₂]⁺• m/z = 113 frag1 [C₃H₄O]⁺• m/z = 56 parent->frag1 - C₂H₃NO frag2 [CO]⁺• m/z = 28 parent->frag2 - C₄H₇N

References

The Biological Versatility of N-Methylsuccinimide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The succinimide moiety, a five-membered ring containing an imide group, is a privileged scaffold in medicinal chemistry. Its N-methylated derivatives, in particular, have garnered significant attention for their diverse biological activities. This technical guide provides an in-depth overview of the anticonvulsant, anticancer, and antimicrobial properties of N-Methylsuccinimide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticonvulsant Activity

This compound derivatives have long been investigated for their potential in managing seizure disorders. The core mechanism of action for many succinimide-based anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1][2] This action is crucial in preventing the characteristic 3-Hz spike-and-wave discharges associated with absence seizures.[2][3]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of various succinimide derivatives as reported in preclinical studies. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for myoclonic and absence seizures.[4][5] The 6 Hz test is used to evaluate efficacy against psychomotor seizures.[6]

Compound/DerivativeTest ModelAnimalRoute of Admin.ED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-dione (analog)MESRatOral30 (at 1h)Not ReportedNot Reported[4]
3-(trifluoromethyl)anilide derivative 19 MESMousei.p.100 (at 4h)Not ReportedNot Reported[7]
3-(trifluoromethyl)anilide derivative 20 MESMousei.p.>30Not ReportedNot Reported[7]
Morpholine derivative 24 MESMousei.p.100 (at 0.5h)Not ReportedNot Reported[7]
3-CF3 derivative 14 6 Hz (44 mA)Mousei.p.63.2168.72.7[6]
3-OCF3 derivative 17 6 Hz (44 mA)Mousei.p.73.2195.72.7[6]
Ralitoline (thiazolidinone derivative)MESMousei.p.2.814.55.2[8]
Triazolopyrimidine derivative 6d MESMouseNot Reported15.8Not ReportedNot Reported[9]

ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the procedure for assessing the ability of a compound to prevent the spread of seizures.[4][10][11]

Materials and Equipment:

  • Male albino mice (20-25 g) or male Wistar rats (100-150 g)

  • Electroconvulsometer

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[10]

  • Conductivity solution (e.g., 0.9% saline)[8]

  • Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Preparation and Dosing: Acclimatize animals to laboratory conditions. Administer the test compound, vehicle control, or a positive control at various doses via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Conduct the test at the time of the compound's peak effect, determined through preliminary time-course experiments.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each animal. After a few moments, place the saline-soaked corneal electrodes on the corneas.[10]

  • Induction of Seizure: Deliver an electrical stimulus of sufficient intensity and duration (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[10]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.[4][10]

  • Data Analysis: Record the number of protected animals in each dose group. Calculate the ED50 value using probit analysis.[6]

Signaling Pathway and Workflow Diagrams

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization & Dosing anesthesia Corneal Anesthesia animal_prep->anesthesia compound_prep Compound & Vehicle Preparation compound_prep->animal_prep stimulation Electrical Stimulation anesthesia->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation record Record Protected/ Unprotected Animals observation->record calc Calculate ED50 (Probit Analysis) record->calc

Experimental workflow for the Maximal Electroshock (MES) test.

Anticonvulsant_Mechanism succinimide This compound Derivative t_type T-type Ca2+ Channel (Thalamic Neurons) succinimide->t_type Inhibits ca_influx Ca2+ Influx t_type->ca_influx spike_wave 3-Hz Spike-and-Wave Discharges ca_influx->spike_wave absence_seizure Absence Seizure spike_wave->absence_seizure

Mechanism of action of succinimide-based anticonvulsants.

Anticancer Activity

Several this compound derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways.[12]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various succinimide derivatives against different cancer cell lines. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[13]

Compound/DerivativeCancer Cell LineIC50 (µM)AssayReference
Imidazo[1,2-a]pyrimidine derivative 3a A549 (Lung Carcinoma)5.988Not Specified[14]
Dicarboximide derivative 4 HL-60 (Leukemia)8.09MTT[15]
Dicarboximide derivative 4 MCF-7 (Breast Cancer)3.26MTT[15]
Dicarboximide derivative 4 A549 (Lung Carcinoma)9.34MTT[15]
Saponin derivative 1 A2780 (Ovarian Cancer)2.1MTT[15]
Saponin derivative 2 Panc1 (Pancreatic Cancer)3.4MTT[15]
29-(4-methylpiperazine)-luepol (M22)A549 (Lung Adenocarcinoma)6.80Not Specified[16]
Pyridine-based derivativeMCF-7 (Breast Cancer)1.48Not Specified[17]
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7 (Breast Cancer)43.4Sulforhodamine B[14]
Imidazo[1,2-a]pyrimidine derivative 4d MCF-7 (Breast Cancer)39.0Sulforhodamine B[14]
Imidazo[1,2-a]pyrimidine derivative 3d MDA-MB-231 (Breast Cancer)35.9Sulforhodamine B[14]
Imidazo[1,2-a]pyrimidine derivative 4d MDA-MB-231 (Breast Cancer)35.1Sulforhodamine B[14]

IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps for determining the cytotoxic effects of a compound on cultured cells.[13][18][19][20]

Materials and Equipment:

  • 96-well microplates

  • Cultured cancer cells

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[21]

Signaling Pathway and Workflow Diagrams

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read_abs Measure Absorbance solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Experimental workflow for the MTT assay.

Apoptosis_Pathway succinimide This compound Derivative stress Cellular Stress succinimide->stress bcl2_down Bcl-2 Downregulation succinimide->bcl2_down bax_up Bax Upregulation succinimide->bax_up jnk_p38 JNK/p38 MAPK Activation stress->jnk_p38 apoptosis Apoptosis jnk_p38->apoptosis mito Mitochondrial Membrane Permeabilization bcl2_down->mito bax_up->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp3->apoptosis

Proposed apoptotic signaling pathway induced by succinimide derivatives.

Antimicrobial Activity

This compound derivatives have also been explored for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table summarizes the MIC values for various succinimide and related derivatives against different microorganisms. The broth microdilution method is a standard laboratory procedure for determining the MIC.[22][23]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus3.9-31.2[24]
Carbazole-oxadiazole derivativeS. aureus0.6-4.6 nmol/ml[24]
9-(4-(-imidazol-1-yl)butyl)-9H-carbazoleVarious1-64[24]
N-substituted indole derivative 8 En. cloacae0.004-0.03[25]
N-substituted indole derivative 12 E. coli0.004[25]
N-substituted indole derivative 11 B. cereus0.008[25]
N-substituted indole derivative 17 S. aureus0.008[25]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamideVariousNot specified, potent[26]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the lowest concentration of a compound that inhibits the growth of a microorganism in a liquid medium.[23][27][28][29]

Materials and Equipment:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Multipipettor

  • Plate reader (optional)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Dispense 100 µL of broth into all wells of a microtiter plate. Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, down to the desired final concentration.[23]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well (except for a sterility control well).

  • Incubation: Incubate the plate at the appropriate temperature and for the required duration (e.g., 18-24 hours at 37°C for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.[28]

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis inoculum_prep Prepare Standardized Inoculum inoculation Inoculate Wells inoculum_prep->inoculation plate_prep Prepare Serial Dilutions of Compound in 96-well Plate plate_prep->inoculation incubation Incubate Plate inoculation->incubation read_mic Visually Inspect or Read Absorbance for Growth incubation->read_mic determine_mic Determine MIC read_mic->determine_mic

Experimental workflow for MIC determination by broth microdilution.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the succinimide ring and the N-methyl group.

SAR_Logic succinimide_core This compound Core Structure substituents Substituents (Nature, Position, Stereochemistry) succinimide_core->substituents Modified with physicochem Physicochemical Properties (Lipophilicity, Electronic Effects, Sterics) substituents->physicochem Influences target_interaction Target Interaction (e.g., Channel Binding, Enzyme Inhibition) physicochem->target_interaction Determines biological_activity Biological Activity (Anticonvulsant, Anticancer, Antimicrobial) target_interaction->biological_activity Leads to

Logical relationship in the Structure-Activity Relationship (SAR) of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this valuable chemical scaffold. Further investigation into the precise molecular targets and mechanisms of action will undoubtedly pave the way for the design of next-generation this compound-based drugs with enhanced efficacy and safety profiles.

References

Methodological & Application

N-Methylsuccinimide: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylsuccinimide (NMS) is a cyclic imide that serves as a valuable and versatile reagent in organic synthesis. Its unique structural features, combining a reactive imide ring with a methyl group on the nitrogen atom, make it a key building block in the preparation of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2][3] NMS is a white crystalline solid soluble in various organic solvents.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in organic synthesis, aimed at researchers, scientists, and drug development professionals.

Applications in Organic Synthesis

This compound is utilized in a variety of organic transformations, acting as a mild oxidizing agent, a nitrogen source, a precursor for N-methylated derivatives, and a building block for heterocyclic compounds.[1][2]

Synthesis of N-Substituted Succinimides

One of the primary applications of reagents and precursors related to this compound is in the synthesis of other N-substituted succinimides. These derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities including anticonvulsant properties.[2] A highly efficient method for the synthesis of N-phenylsuccinimide, a related N-substituted succinimide, is through microwave-assisted organic synthesis (MAOS). This "green chemistry" approach significantly reduces reaction times and reliance on solvents.

Workflow for Microwave-Assisted Synthesis of N-Phenylsuccinimide:

reagents Succinic Anhydride + Aniline microwave Microwave Irradiation (Domestic Oven) reagents->microwave Heat (4 min) reaction Amidoacid Formation & Intramolecular Cyclization microwave->reaction Energy product N-Phenylsuccinimide reaction->product Yield: 40-60%

Caption: Microwave-assisted synthesis of N-Phenylsuccinimide.

Reduction to N-Methylpyrrolidone (NMP)

This compound can be efficiently reduced to N-methylpyrrolidone (NMP), a widely used aprotic solvent. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Hydrogenation of this compound to N-Methylpyrrolidone [4]

This protocol describes the catalytic hydrogenation of aqueous this compound to produce N-methylpyrrolidone.

Materials:

  • This compound (aqueous solution)

  • Hydrogen gas (H₂)

  • Rh/ZrO₂/C or Rh-Re/C catalyst

  • High-pressure autoclave

Procedure:

  • Charge the high-pressure autoclave with an aqueous solution of this compound and the hydrogenation catalyst (Rh/ZrO₂/C or Rh-Re/C).

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the autoclave with hydrogen gas to 1900 psi.

  • Heat the reaction mixture to 200°C with stirring.

  • Maintain these conditions for approximately 8 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to recover the catalyst.

  • The resulting solution contains N-methylpyrrolidone, which can be purified by distillation.

Quantitative Data Summary:

ReactantProductCatalystTemperaturePressureTimeYieldReference
This compoundN-MethylpyrrolidoneRh/ZrO₂/C or Rh-Re/C200°C1900 psi H₂8 hHigh[4]

Experimental Protocols

Microwave-Assisted Synthesis of N-Phenylsuccinimide

This protocol provides a rapid and environmentally friendly method for synthesizing N-phenylsuccinimide from aniline and succinic anhydride using a domestic microwave oven.

Materials:

  • Aniline

  • Succinic anhydride

  • Domestic microwave oven

  • Beaker

  • Ethanol

  • Water

Procedure:

  • In a beaker, thoroughly mix aniline and succinic anhydride.

  • Place the beaker in a domestic microwave oven.

  • Irradiate the mixture at a power setting of 850-900 W for 4 minutes.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from an ethanol:water solution.

Quantitative Data Summary:

ReactantsProductReaction TimeMicrowave PowerYieldReference
Aniline and Succinic AnhydrideN-Phenylsuccinimide4 minutes850-900 W40-60%[2]

Logical Relationship for N-Substituted Succinimide Synthesis:

start Start: Amine + Succinic Anhydride step1 Step 1: Amidoacid Formation (Nucleophilic Acyl Substitution) start->step1 step2 Step 2: Intramolecular Cyclization (Dehydration) step1->step2 end End: N-Substituted Succinimide step2->end

Caption: General synthesis pathway for N-substituted succinimides.

Conclusion

This compound is a reagent with significant utility in organic synthesis. Its applications range from being a precursor in the synthesis of other valuable compounds like N-methylpyrrolidone to its role as a building block for medicinally relevant N-substituted succinimides. The development of efficient and environmentally benign synthetic methods, such as microwave-assisted synthesis, further enhances its appeal in modern organic chemistry. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this compound in their synthetic endeavors.

References

Application Notes and Protocols: N-Methylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, involving the introduction of a methyl group onto a nitrogen atom. This modification can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. While a variety of reagents are commonly employed for N-methylation, this document addresses the proposed use of N-Methylsuccinimide (NMS) for this purpose and provides detailed protocols for established, alternative N-methylation methods.

A Note on this compound as a Methylating Agent:

Extensive literature review did not yield a standard laboratory protocol for the use of this compound as a direct N-methylating agent for amines or other substrates. While this compound is a valuable building block in organic synthesis and a known metabolite of N-methyl-2-pyrrolidone (NMP)[1], its utility as a reagent for transferring its N-methyl group to a nucleophile is not well-documented in scientific literature. The reactivity of the succinimide ring typically involves nucleophilic attack at the carbonyl carbons, leading to ring-opening rather than cleavage of the stable N-methyl bond.

Therefore, this document will focus on providing detailed protocols for well-established and widely used methods for the N-methylation of primary and secondary amines, which is likely the underlying interest for researchers in this field.

Established Protocols for N-Methylation of Amines

Several reliable methods exist for the N-methylation of amines. The choice of method often depends on the substrate's functional group tolerance, the desired selectivity (mono- vs. di-methylation), and scale of the reaction. Below are detailed protocols for three common methods.

Reductive Amination using Formaldehyde and a Reducing Agent (Eschweiler-Clarke Reaction)

This is a classic and widely used method for the methylation of primary and secondary amines. It proceeds via the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced in situ.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq.).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. % in H₂O, 2.2 eq. for primary amines, 1.1 eq. for secondary amines) and formic acid (3.0 eq. for primary amines, 1.5 eq. for secondary amines).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 9.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude N-methylated amine.

  • Purification: Purify the crude product by column chromatography on silica gel, distillation, or recrystallization, if necessary.

Quantitative Data Summary (Representative Examples):

Amine SubstrateProductReducing AgentSolventTemperature (°C)Time (h)Yield (%)
AnilineN,N-DimethylanilineFormic AcidNone100495
BenzylamineN,N-DimethylbenzylamineFormic AcidNone90692
DibenzylamineN-MethyldibenzylamineFormic AcidNone95888
MorpholineN-MethylmorpholineFormic AcidNone80298

Logical Workflow for Reductive Amination:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary/Secondary Amine Iminium Iminium Ion Formation Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium FormicAcid Formic Acid Reduction Reduction Iminium->Reduction Formic Acid Basify Basification (e.g., NaHCO3) Reduction->Basify Extract Extraction Basify->Extract Purify Purification Extract->Purify Product N-Methylated Amine Purify->Product

Workflow for Reductive Amination.
N-Methylation using Dimethyl Sulfate or Methyl Iodide

This method involves the direct alkylation of the amine with a methylating agent. It is a powerful method but requires careful handling of the toxic and carcinogenic alkylating agents. Over-methylation to form quaternary ammonium salts can be an issue, especially with primary amines.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF, DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA), 1.5-2.0 eq.).

  • Methylating Agent Addition: Cool the mixture in an ice bath (0 °C) and add dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) (1.1-1.5 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of an aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the product by appropriate methods.

Quantitative Data Summary (Representative Examples):

Amine SubstrateMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
IndoleMethyl IodideK₂CO₃AcetonitrileRT1290
PyrrolidineDimethyl SulfateK₂CO₃THFRT695
AnilineMethyl IodideEt₃NDMFRT2485 (mono-methylated)
Phenol (O-methylation)Dimethyl SulfateK₂CO₃AcetoneReflux498

Experimental Workflow for Direct Alkylation:

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Amine Amine AddMeX Add Methylating Agent (MeI or Me2SO4) Amine->AddMeX Solvent Solvent Solvent->AddMeX Base Base Base->AddMeX Stir Stir at RT AddMeX->Stir Quench Quench (e.g., NH4Cl) Stir->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product N-Methylated Product Purify->Product

Workflow for Direct N-Alkylation.
N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a "green" methylating agent due to its low toxicity and the fact that the byproducts (methanol and CO₂) are relatively benign. This method often requires higher temperatures or the use of a catalyst.

Experimental Protocol:

  • Reaction Setup: To a pressure vessel or sealed tube, add the amine (1.0 eq.), dimethyl carbonate (used as both reagent and solvent, or in a high-boiling solvent like NMP), and a catalyst if required (e.g., a base like K₂CO₃, or a Lewis acid).

  • Reaction Conditions: Heat the sealed vessel to 120-180 °C for 12-48 hours. The pressure will increase during the reaction.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Remove the excess dimethyl carbonate and solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts. Dry the organic layer and concentrate to obtain the crude product. Purify as needed.

Quantitative Data Summary (Representative Examples):

| Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | K₂CO₃ | DMC | 160 | 24 | 90 (N-methylaniline) | | Benzylamine | None | DMC | 180 | 48 | 85 (N,N-dimethyl) | | 4-Nitroaniline | DBU | NMP | 150 | 12 | 92 (mono-methylated) | | Proline Methyl Ester | None | DMC | 120 | 24 | 95 |

Signaling Pathway Analogy: The Role of N-Methylation in Drug Development

The decision to N-methylate a lead compound in drug discovery can be viewed as a key step in a signaling pathway aimed at optimizing drug properties.

G cluster_input Initial State cluster_process Chemical Modification cluster_output Modified Properties cluster_goal Desired Outcome Lead Lead Compound (e.g., Primary/Secondary Amine) N_Methylation N-Methylation Protocol Lead->N_Methylation Potency Increased Potency N_Methylation->Potency Metabolism Improved Metabolic Stability N_Methylation->Metabolism Permeability Enhanced Membrane Permeability N_Methylation->Permeability Selectivity Altered Receptor Selectivity N_Methylation->Selectivity Drug_Candidate Optimized Drug Candidate Potency->Drug_Candidate Metabolism->Drug_Candidate Permeability->Drug_Candidate Selectivity->Drug_Candidate

Impact of N-Methylation in Drug Discovery.

Conclusion

While this compound is an important chemical, its role as a direct N-methylating agent is not established in the chemical literature. Researchers and drug development professionals seeking to perform N-methylation should utilize well-documented and reliable methods such as reductive amination, direct alkylation with methyl halides or sulfates, or green methylation with dimethyl carbonate. The protocols and data provided in these application notes offer a starting point for the successful N-methylation of a wide range of amine-containing molecules. Careful consideration of the substrate and the desired outcome will guide the selection of the most appropriate synthetic strategy.

References

Application Notes and Protocols for the Use of N-Methylsuccinimide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylsuccinimide (NMS) is a versatile five-membered cyclic imide that serves as a pivotal building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring two carbonyl groups, makes it an excellent electrophilic precursor for a range of chemical transformations. These notes detail its primary applications in the synthesis of saturated pyrrolidine rings and provide protocols for its own preparation and subsequent conversion into valuable industrial solvents and synthetic intermediates.

Application Note 1: Microwave-Assisted Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its utilization as a synthetic precursor. Traditional methods often require long reaction times and high temperatures. Microwave-assisted organic synthesis (MAOS) offers a green, rapid, and high-yield alternative. By reacting succinic anhydride with a methylamine source under microwave irradiation, NMS can be prepared in minutes, as opposed to hours required for conventional heating.[1][2] This method is energy-efficient and minimizes the formation of side products.[3]

Logical Relationship: Synthesis of this compound

Flowchart for this compound Synthesis A Succinic Anhydride C Microwave Reactor (900 W, 110 °C, 1 min) A->C B Methylamine Hydrochloride B->C D Reaction Mixture C->D E Cooling & Extraction (Ethyl Acetate) D->E F Purification (Crystallization from n-hexane) E->F G Pure this compound F->G

Caption: Workflow for microwave-assisted synthesis of this compound.

Application Note 2: Synthesis of N-Methylpyrrolidone (NMP) and N-Methylpyrrolidine

A significant industrial application of this compound is its role as an intermediate in the production of N-Methylpyrrolidone (NMP), a widely used aprotic solvent in the chemical industry.[1][4] The conversion is achieved through the catalytic hydrogenation of NMS, which selectively reduces one of the two carbonyl groups.[4] This reduction can be performed under high pressure using catalysts such as rhodium on a zirconia-carbon support.[4]

Further hydrogenation of N-Methylpyrrolidone can yield N-Methylpyrrolidine (NMPD), a saturated heterocyclic amine that is a valuable building block for pharmaceuticals and agrochemicals. This subsequent reduction is typically carried out using catalysts like Platinum/Vanadium on hydroxyapatite (HAP).[5]

Signaling Pathway: Reduction of this compound

Reduction Pathway of this compound NMS This compound Catalyst1 H₂, Catalyst (e.g., Rh-Re/C) NMS->Catalyst1 NMP N-Methylpyrrolidone (NMP) Catalyst2 H₂, Catalyst (e.g., Pt/V on HAP) NMP->Catalyst2 NMPD N-Methylpyrrolidine (NMPD) Catalyst1->NMP Catalyst2->NMPD

Caption: Catalytic pathway from this compound to NMP and NMPD.

Application Note 3: Potential in the Synthesis of Fused and Substituted Heterocycles

While the reduction to NMP is its most prominent application, the electrophilic nature of this compound's carbonyl groups suggests its potential for constructing other heterocyclic systems. For instance, the general synthesis of pyridazinones involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[6][7] As a 1,4-dicarbonyl equivalent, this compound could theoretically react with hydrazine derivatives to form dihydropyridazinone structures, which are scaffolds of interest in medicinal chemistry due to their wide spectrum of biological activities.[8][9]

Furthermore, reactions with organometallic reagents, such as Grignard reagents, could lead to the formation of hydroxylated lactams, which are versatile intermediates for more complex pyrrolidine-containing alkaloids and drug candidates.[10][11] These potential applications, while less documented than its reduction, represent fertile ground for future research in synthetic methodology.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key transformations involving this compound.

Table 1: Synthesis of this compound

Starting Materials Method Power/Temp. Time Solvent Yield (%) Reference
Succinic Anhydride, Methylamine HCl Microwave Irradiation 900 W / 110 °C 1 min Solid State 90 [12]

| Succinic Acid, Methanol | Thermal | ~300 °C | - | Aqueous | - |[4] |

Table 2: Hydrogenation of this compound to N-Methylpyrrolidone (NMP)

Catalyst Temperature (°C) Pressure Time (h) Solvent Yield (%) Reference
Rh-Re/C or Rh/ZrO₂/C 200 1900 psi (H₂) 8 Aqueous High [4]

| Pd, Pt, Cu, Rh, or Ni | 250 - 500 | 30 - 70 bar (H₂) | 3 - 10 | - | >97 |[1] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound[12]

Materials:

  • Succinic anhydride (4.0 mmol)

  • Methylamine hydrochloride (4.5 mmol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • n-hexane

  • 25 mL round-bottom flask

  • Microwave reactor with condenser

Procedure:

  • Place succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol) into a 25 mL round-bottom flask.

  • Position the flask in a milestone microwave reactor fitted with a condenser.

  • Irradiate the solid mixture at 110 °C with an energy input of 900 W for 1 minute.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from n-hexane to yield pure this compound. The reported yield is 90%.[12]

Protocol 2: Catalytic Hydrogenation of this compound to N-Methylpyrrolidone (NMP)[4]

Materials:

  • Aqueous this compound solution

  • Hydrogen (H₂) gas

  • Catalyst: Rhodium-Rhenium on Carbon (Rh-Re/C)

  • High-pressure autoclave reactor

Procedure:

  • Prepare an aqueous solution of this compound.

  • Charge a high-pressure autoclave reactor with the this compound solution and the Rh-Re/C catalyst.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 1900 psi.

  • Heat the reactor to 200 °C while stirring.

  • Maintain these conditions for approximately 8 hours.

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains N-Methylpyrrolidone, which can be purified by distillation.

References

Applications of N-Methylsuccinimide in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-methylsuccinimide and its derivatives represent a versatile scaffold in the pursuit of novel therapeutics. This document provides detailed application notes, experimental protocols, and data on the use of this compound in medicinal chemistry, with a focus on its role in the development of anticancer and anticonvulsant agents.

This compound, a simple five-membered cyclic imide, serves as a crucial building block in organic synthesis.[1][2] The succinimide ring system is a recognized pharmacophore found in a variety of biologically active compounds.[3] Its derivatives have shown significant promise in medicinal chemistry, exhibiting a range of activities including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties.[4] This is attributed to the succinimide moiety's ability to participate in various biological interactions.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Quantitative Data: In Vitro Cytotoxicity of N-Substituted Succinimide Derivatives

The following table summarizes the in vitro anticancer activity of various N-substituted succinimide derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution on NitrogenCancer Cell LineIC50 (µM)Reference
1e Not SpecifiedK562 (Leukemia)3.2[1]
MOLT-4 (Leukemia)5.8[1]
HeLa (Cervical Cancer)8.0[1]
1b Not SpecifiedMOLT-4 (Leukemia)7.0[1]
1h Not SpecifiedMOLT-4 (Leukemia)20.0[1]
1i Not SpecifiedMOLT-4 (Leukemia)15.0[1]
1f Not SpecifiedK562 (Leukemia)18.0[1]
3d Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast Cancer)43.4
MDA-MB-231 (Breast Cancer)35.9
4d Imidazo[1,2-a]pyrimidine derivativeMCF-7 (Breast Cancer)39.0
MDA-MB-231 (Breast Cancer)35.1
4s N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)Growth Percent: 15.43[5]
K-562 (Leukemia)Growth Percent: 18.22[5]
T-47D (Breast Cancer)Growth Percent: 34.27[5]
HCT-15 (Colon Cancer)Growth Percent: 39.77[5]
Experimental Protocols

This protocol describes a general method for the synthesis of N-arylsuccinimides, a common class of succinimide derivatives with anticancer activity.[6]

Materials:

  • Succinic acid

  • Substituted aniline

  • Oil bath

  • Distillation apparatus

Procedure:

  • A mixture of pulverized succinic acid (1.0 equivalent) and a freshly distilled substituted aniline (1.0 equivalent) is heated in an oil bath.

  • The temperature is maintained at 140-150 °C for 4 hours.

  • After the initial heating, the reaction mixture is distilled at approximately 330 °C to yield the crude N-arylsuccinimide.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a dioxane-benzene mixture, after treatment with charcoal.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., K562, MOLT-4, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • N-substituted succinimide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted succinimide derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, remove the medium and add MTT solution to each well. Incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathway: Induction of Apoptosis

Several N-substituted succinimide derivatives induce apoptosis in cancer cells by activating intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[8] The intrinsic pathway is a key mechanism and is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.

apoptosis_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pro-apoptotic Signals Pro-apoptotic Signals Death Receptors Death Receptors Pro-apoptotic Signals->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 BID BID Caspase-8->BID cleaves Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates tBID tBID BID->tBID Bax Bax tBID->Bax activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Bax->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Bax inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 activates

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Anticonvulsant Applications

The succinimide moiety is a well-established pharmacophore in the design of anticonvulsant drugs. Ethosuximide, a prominent antiepileptic drug, features the succinimide core. Research continues to explore novel N-substituted succinimide derivatives with enhanced anticonvulsant activity and improved safety profiles.

Quantitative Data: Anticonvulsant Activity of N-Substituted Succinimide Derivatives

The following table presents the in vivo anticonvulsant activity of various N-substituted succinimide derivatives, as determined by the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The median effective dose (ED50) is the dose that produces a therapeutic effect in 50% of the population that takes it.

Compound IDSubstitution on NitrogenTest ModelED50 (mg/kg)Reference
V N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dionescPTZ100[1]
XI N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dioneMES100[1]
3o N-1'-p-nitrophenyl, N-3'-ethyl-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-trionescPTZ41.8[9]
12 N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dioneMES16.13[10]
scPTZ133.99[10]
23 N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dioneMES37.79[10]
scPTZ128.82[10]
24 N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dioneMES16.37[10]
14 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivativeMES49.6[11][12]
6 Hz (32 mA)31.3[11][12]
scPTZ67.4[11][12]
30 (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivativeMES45.6[13]
6 Hz (32 mA)39.5[13]
Experimental Protocols

This protocol outlines a general method for synthesizing N-substituted spirosuccinimides, a class of compounds investigated for their anticonvulsant properties.[1]

Materials:

  • Spiro[cyclohexane-1,3'-pyrrolidine]-2',5'-dione

  • Appropriate aromatic amine or alkylamine

  • Reaction solvent (e.g., toluene)

  • Dean-Stark apparatus

Procedure:

  • A mixture of the spiro[cyclohexane-1,3'-pyrrolidine]-2',5'-dione and the desired amine is refluxed in a suitable solvent.

  • A Dean-Stark trap is used to remove the water formed during the reaction, driving the reaction to completion.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization to yield the pure N-substituted spirosuccinimide.

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][14][15][16]

Materials:

  • Male ICR mice

  • Test compounds (N-substituted succinimide derivatives)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • A stimulator capable of delivering a constant current

Procedure:

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) to the mice at various doses. A vehicle control group should also be included.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Electrical Stimulation: Apply a drop of saline to the eyes of the mouse to ensure good electrical contact. Place the corneal electrodes on the corneas.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) to induce a seizure.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure phase.

  • Data Analysis: Determine the percentage of mice protected at each dose and calculate the ED50 value of the test compound.

Experimental Workflow

anticonvulsant_workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_results Results and Further Development Start Start Synthesis Synthesize N-Substituted Succinimide Derivatives Start->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification Animal_Model Select Animal Model (e.g., Mice) Purification->Animal_Model Compound_Admin Administer Test Compounds and Vehicle Control Animal_Model->Compound_Admin Seizure_Induction Induce Seizures (e.g., MES Test) Compound_Admin->Seizure_Induction Observation Observe and Record Seizure Activity Seizure_Induction->Observation Data_Analysis Analyze Data and Calculate ED50 Observation->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for anticonvulsant drug discovery.

References

N-Methylsuccinimide: Applications and Protocols in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylsuccinimide (NMS) is a versatile cyclic imide that serves as a valuable building block and reagent in the fields of polymer chemistry and material science. Its unique structural features, including a five-membered ring with two carbonyl groups and a methyl-substituted nitrogen atom, impart specific functionalities that are leveraged in the synthesis of advanced polymeric materials. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in these domains.

Application Notes

This compound and its derivatives are utilized in several key areas of polymer science:

  • Monomer for Specialty Polymers: this compound can be used as a monomer or comonomer in polymerization reactions to introduce the succinimide moiety into the polymer backbone. This can enhance the thermal stability and mechanical properties of the resulting polymer. The succinimide ring can also serve as a reactive site for further post-polymerization modifications.

  • Precursor to Functional Polymers: Polysuccinimide (PSI), a polymer closely related to this compound, is a key precursor to poly(aspartic acid) (PASP). PASP is a water-soluble and biodegradable polymer with applications in drug delivery, hydrogels, and as an environmentally friendly anti-scaling agent.[1]

  • Curing Agents for Epoxy Resins: Succinimide derivatives, including those based on this compound, can act as effective curing agents for epoxy resins. The incorporation of these functional groups can lead to polymers with improved thermal and mechanical properties.[1]

  • Building Block for Sequence-Controlled Polymers: The succinimide motif is valuable in the synthesis of sequence-controlled polymers via techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. These polymers, with precisely placed succinimide units, are highly reactive and allow for targeted post-modification through nucleophilic substitution or Mitsunobu condensation reactions, enabling the creation of complex polymer architectures such as amphiphilic brush polymers.[2]

  • Component in Hydrogel Formulation: While not a direct gelling agent itself, the maleimide group, a close structural relative of the succinimide group in NMS, is widely used in the formation of hydrogels for biomedical applications. Thiol-maleimide "click" chemistry is a common method for crosslinking polymer chains to form hydrogels for 3D cell culture and tissue engineering.[3][4][5] This highlights the potential for this compound derivatives in the design of novel hydrogel materials.

Quantitative Data

The following tables summarize key properties and reaction parameters for this compound and related polymerization processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1121-07-9[6][7][8]
Molecular FormulaC₅H₇NO₂[7][8][9]
Molecular Weight113.11 g/mol [6][7][8]
AppearanceWhite crystalline solid[8][10]
Melting Point61-70 °C[6][11]
Boiling Point234-235 °C[6][11]

Table 2: Synthesis of this compound - Reaction Parameters

ReactantsConditionsYieldReference
Succinic anhydride, Methylamine hydrochlorideMicrowave irradiation, 110°C, 1 min90%[12]
Succinimide, Methanol300°C, 5 hours>80%[13]
Ammonium succinate, Methanol280°C, 8 hours>70%[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a method described for the efficient synthesis of N-methyl succinimide.[12]

Materials:

  • Succinic anhydride (4.0 mmol)

  • Methylamine hydrochloride (4.5 mmol)

  • Ethyl acetate

  • Anhydrous sodium sulphate

  • n-hexane

  • 25 ml round-bottomed flask

  • Microwave reactor with condenser

Procedure:

  • Combine succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol) in a 25 ml round-bottomed flask.

  • Place the flask in a microwave reactor fitted with a condenser.

  • Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.

  • Allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulphate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by crystallization with n-hexane to yield pure N-methyl succinimide.

Protocol 2: General Workflow for RAFT Polymerization of Succinimide-Containing Monomers

This generalized protocol is based on the principles of RAFT polymerization for creating sequence-controlled polymers with succimide motifs.[2]

Materials:

  • Styrene (or other primary monomer)

  • Furan-protected maleimide (or other succinimide-containing monomer)

  • RAFT agent (e.g., 1-phenylethyl phenyldithioacetate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., anisole)

  • Schlenk tube

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a Schlenk tube, dissolve the monomers, RAFT agent, and initiator in the chosen solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 110°C) to initiate polymerization.

  • Monitoring: At specific time intervals, take aliquots from the reaction mixture to monitor monomer conversion using techniques like ¹H NMR.

  • Termination: After the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer in a non-solvent (e.g., methanol) to remove unreacted monomers and other small molecules.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight, polydispersity (using SEC), and composition (using ¹H NMR, FT-IR).

Visualizations

SynthesisWorkflow Workflow for this compound Synthesis Reactants Succinic Anhydride + Methylamine Hydrochloride Microwave Microwave Irradiation (110°C, 900W, 1 min) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Extraction Extraction with Ethyl Acetate Cooling->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration (Reduced Pressure) Drying->Concentration Crystallization Crystallization (n-hexane) Concentration->Crystallization Product Pure this compound Crystallization->Product

Caption: Microwave-assisted synthesis of this compound.

RAFT_Polymerization_Workflow General Workflow for RAFT Polymerization Monomers Monomers (e.g., Styrene, Furan-protected Maleimide) Mix Dissolve in Solvent Monomers->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Initiator Initiator Initiator->Mix Degas Degas (Freeze-Pump-Thaw) Mix->Degas Polymerize Polymerization (e.g., 110°C) Degas->Polymerize Monitor Monitor Conversion (NMR) Polymerize->Monitor Quench Quench Reaction Monitor->Quench Purify Purify by Precipitation Quench->Purify Dry Dry under Vacuum Purify->Dry Characterize Characterize Polymer (SEC, NMR, FT-IR) Dry->Characterize Final_Polymer Sequence-Controlled Polymer Characterize->Final_Polymer

Caption: RAFT polymerization for succinimide-containing polymers.

References

Application Notes and Protocols for the Quantification of N-Methylsuccinimide in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylsuccinimide (MSI) is a primary metabolite of N-methyl-2-pyrrolidone (NMP), a widely used organic solvent in various industrial applications.[1] Monitoring MSI in urine is a key method for assessing human exposure to NMP.[1][2] Accurate and reliable analytical methods for the quantification of MSI in urine are therefore essential for occupational health and toxicology studies. These application notes provide detailed protocols for the determination of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of N-Methyl-2-Pyrrolidone (NMP)

NMP is metabolized in the body, leading to the formation of several byproducts that are primarily excreted in the urine.[1] The metabolic pathway begins with the hydroxylation of NMP to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is then oxidized to this compound (MSI).[1] Further hydroxylation of MSI results in the formation of 2-hydroxy-N-methylsuccinimide (2-HMSI).[1]

Metabolic Pathway of NMP NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI This compound (MSI) HNMP->MSI Oxidation HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

Metabolic Pathway of N-Methyl-2-pyrrolidone (NMP).

Analytical Methods for this compound Quantification

Two primary methods for the quantification of this compound in urine are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using GC-MS in the negative-ion chemical ionization mode.[3]

Experimental Workflow: GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection spe Solid-Phase Extraction (C8) urine_sample->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution gc_ms GC-MS Analysis (Negative-Ion Chemical Ionization) reconstitution->gc_ms quantification Quantification gc_ms->quantification

Workflow for GC-MS quantification of this compound in urine.

Detailed Protocol: GC-MS

1. Sample Preparation (Solid-Phase Extraction)

  • Materials: C8 solid-phase extraction columns, urine samples, methanol, deionized water, ethyl acetate.

  • Procedure:

    • Condition a C8 SPE column with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the urine sample onto the conditioned column.

    • Wash the column with 3 mL of deionized water.

    • Dry the column under vacuum for 10 minutes.

    • Elute the analytes with 1 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent Mass Selective Detector (or equivalent) operated in negative-ion chemical ionization (NICI) mode.

  • Ion Source Temperature: 150°C.

  • Quadrupole Temperature: 100°C.

  • Reagent Gas: Methane.

  • Selected Ion Monitoring (SIM): Monitor appropriate m/z ions for this compound and any internal standards.

Quantitative Data Summary: GC-MS Method

ParameterThis compound (MSI)
Intra-day Precision (%) 2-6[3]
Between-day Precision (%) 3-4[3]
Recovery (%) 109-117[3]
Limit of Detection (LOD) 3 ng/mL[3]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and involves a simpler sample preparation step compared to GC-MS. The protocol is adapted from methods developed for related NMP metabolites.[4]

Experimental Workflow: LC-MS/MS Analysis

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection dilution Dilution ('Dilute-and-Shoot') urine_sample->dilution centrifugation Centrifugation dilution->centrifugation lc_ms_ms LC-MS/MS Analysis (Positive Ion Mode) centrifugation->lc_ms_ms quantification Quantification lc_ms_ms->quantification

Workflow for LC-MS/MS quantification of this compound in urine.

Detailed Protocol: LC-MS/MS

1. Sample Preparation ("Dilute-and-Shoot")

  • Materials: Urine samples, deionized water or a suitable buffer, internal standard solution.

  • Procedure:

    • Thaw urine samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Dilute 100 µL of urine with 900 µL of deionized water containing an appropriate internal standard.

    • Vortex the diluted sample.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu, Waters, or equivalent HPLC/UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate MSI from other urine matrix components. (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) with a turbo ion spray or electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Data Summary: LC-MS/MS Method (Adapted from related metabolites)

ParameterExpected Performance for this compoundReference (for related metabolites)
Within-day Precision (%) 3-10[4]
Between-day Precision (%) 7-8[4]
Recovery (%) >90[4]
Limit of Detection (LOD) 5-85 ng/mL[4]

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable methods for the quantification of this compound in urine. The choice of method may depend on the available instrumentation, desired sensitivity, and sample throughput. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of N-Methylsuccinimide in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of N-Methylsuccinimide (NMS) in human plasma and urine. This compound is a key metabolite of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP), and its measurement in biological fluids is crucial for exposure monitoring. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation using a reverse-phase HPLC column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for toxicological and pharmacokinetic studies.

Introduction

This compound (NMS), also known as 1-methylpyrrolidine-2,5-dione, is a primary metabolite of N-methyl-2-pyrrolidone (NMP), an organic solvent extensively used in various industrial applications, including petrochemical processing and microelectronics fabrication.[1] Monitoring NMS levels in biological matrices such as plasma and urine serves as a reliable biomarker for assessing human exposure to NMP.[1] Given the need for accurate and sensitive quantification at trace levels, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has become the analytical technique of choice due to its superior specificity and sensitivity.[2] This document provides a comprehensive protocol for the analysis of NMS in human plasma and urine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to efficiently extract NMS from complex biological matrices, reducing matrix effects and improving analytical sensitivity.

Materials:

  • Human plasma or urine samples

  • Internal Standard (IS) working solution (e.g., this compound-d3)

  • Phosphoric acid or Formic acid

  • Methanol, HPLC grade

  • Deionized water

  • SPE cartridges (e.g., C8 or polymeric reverse-phase cartridges)

  • SPE vacuum manifold

  • Sample concentration evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen plasma and urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To a 1 mL aliquot of supernatant, add the internal standard and acidify the sample (e.g., with phosphoric or formic acid) to adjust the pH.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridges by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridges to dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, steady vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute NMS and the IS from the cartridge using 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex.

    • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.3 mL/min | | Injection Volume | 10 µL | | Column Temperature | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 10.0 | 5 |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions: The molecular weight of this compound is 113.11 g/mol . The protonated precursor ion [M+H]+ is therefore m/z 114.1. A high-resolution mass spectrometry study has identified a main daughter ion at m/z 86.06. A second product ion can be monitored for confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound114.186.156.1
This compound-d3 (IS)117.189.159.1

Note: Collision energies and cone voltage should be optimized for the specific instrument used. Typical starting values for collision energy are between 10-20 eV.

Data Presentation

The following tables summarize quantitative data for this compound analysis. Data presented is based on a gas chromatography-mass spectrometry (GC-MS) method and serves as a reference for expected performance.[1] Performance of the described HPLC-MS/MS method is expected to be comparable or superior.

Table 1: Method Precision for this compound (MSI) Analysis[1]

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Concentration (ng/mL)Between-day Precision (%RSD)
Urine 5061004
400210003
Plasma 6021004
120029003

Table 2: Recovery and Detection Limits for this compound (MSI) Analysis[1]

MatrixConcentration (ng/mL)Recovery (%)Detection Limit (ng/mL)
Urine 501173
400109
Plasma 501011
50091

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

G Experimental Workflow for NMS Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Reporting Quant->Report

Caption: A flowchart of the complete analytical workflow.

G NMP Metabolism and Biomarker Relationship NMP N-methyl-2-pyrrolidone (NMP) Exposure Metabolism Human Metabolism NMP->Metabolism NMS This compound (NMS) Biomarker Metabolism->NMS Matrix Plasma & Urine NMS->Matrix Analysis HPLC-MS/MS Analysis Matrix->Analysis Result Exposure Level Assessment Analysis->Result

Caption: The metabolic pathway from NMP exposure to NMS analysis.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the quantitative determination of this compound in human plasma and urine. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix interference and enhancing method robustness. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in toxicokinetics, clinical monitoring, and occupational exposure studies related to NMP.

References

Application Notes and Protocols for the Gas Chromatography Analysis of N-Methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylsuccinimide (NMS) is a primary metabolite of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP). Due to the reproductive toxicity of NMP, monitoring occupational and environmental exposure is of significant importance. This compound, along with other metabolites, serves as a crucial biomarker in biological fluids such as urine and plasma for assessing human exposure to NMP. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of this compound, providing the necessary selectivity and accuracy for biomonitoring and toxicological studies.

This document provides detailed application notes and experimental protocols for the analysis of this compound using gas chromatography.

Principle of the Method

The analytical method is based on the extraction of this compound from biological matrices followed by analysis using a gas chromatograph-mass spectrometer (GC-MS). The sample preparation typically involves solid-phase extraction (SPE) to isolate NMS and its related metabolites from interfering matrix components. The extracted and concentrated sample is then injected into the GC system. In the GC, volatile compounds are separated based on their boiling points and interaction with the stationary phase of the analytical column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. Quantification is achieved by comparing the response of the analyte to that of an internal standard.

Data Presentation

Quantitative Analysis Data for this compound
ParameterMatrixValueReference
Limit of Detection (LOD)Urine3 ng/mL[1]
Limit of Detection (LOD)Plasma1 ng/mL[1]
Limit of Quantification (LOQ)UrineNot Specified
Limit of Quantification (LOQ)PlasmaNot Specified
Intra-day Precision (RSD)Urine (50 and 400 ng/mL)2-6%[1]
Intra-day Precision (RSD)Plasma (60 and 1200 ng/mL)2%[1]
Between-day Precision (RSD)Urine (100 and 1000 ng/mL)3-4%[1]
Between-day Precision (RSD)Plasma (100 and 900 ng/mL)3-4%[1]
RecoveryUrine (50 and 400 ng/mL)109-117%[1]
RecoveryPlasma (50 and 500 ng/mL)91-101%[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial 50 °C, hold for 3 min, ramp at 10 °C/min to 140 °C, then ramp at 20 °C/min to 280 °C, hold for 3 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature250 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of this compound

Experimental Protocols

Sample Preparation from Urine and Plasma using Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for the extraction of NMS from biological fluids.[1]

Materials and Reagents:

  • C8 Solid-Phase Extraction (SPE) cartridges

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium acetate buffer

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Protocol:

  • Sample Pre-treatment:

    • For urine samples, centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

    • For plasma samples, no initial pre-treatment is typically required.

    • To 1 mL of the sample (urine or plasma), add an appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Condition the C8 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 3 mL of a water/methanol mixture to remove moderately polar interferences.

  • Elution:

    • Elute the this compound and other metabolites from the cartridge using 3 mL of an ethyl acetate-methanol (80:20, v/v) solution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50 °C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of ethyl acetate or another appropriate solvent for GC analysis.

    • Vortex the sample to ensure complete dissolution of the residue.

    • Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC-MS Analysis

Protocol:

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in the "Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters" table.

    • Allow the system to stabilize.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the reconstitution solvent at concentrations spanning the expected sample concentration range.

    • Spike each calibration standard with the same concentration of internal standard as used in the samples.

    • Inject the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared samples into the GC-MS system.

    • Acquire the data in SIM mode for enhanced sensitivity and selectivity.

  • Data Processing:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

Metabolic_Pathway_of_NMP NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation NMS This compound (NMS) HNMP->NMS Oxidation HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) NMS->HMSI Hydroxylation

Caption: Metabolic pathway of N-methyl-2-pyrrolidone (NMP) to this compound (NMS).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine or Plasma Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

N-Methylsuccinimide: A Versatile Scaffold for Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Methylsuccinimide and its derivatives represent a cornerstone in the pharmacotherapy of epilepsy, particularly in the management of absence seizures. This document provides a comprehensive overview of this compound as a building block for anticonvulsant drugs, detailing the mechanism of action, structure-activity relationships, and key pharmacological data of its principal derivatives: ethosuximide, methsuximide, and phensuximide. Detailed experimental protocols for the synthesis of these compounds and standardized assays for evaluating their anticonvulsant efficacy are provided to facilitate further research and development in this critical therapeutic area.

Introduction

The succinimide skeleton, particularly the this compound moiety, is a well-established pharmacophore in the design of anticonvulsant agents. Drugs based on this scaffold have demonstrated significant efficacy in controlling seizures, primarily by modulating neuronal excitability through the inhibition of low-voltage-activated T-type calcium channels. This application note explores the chemical synthesis, mechanism of action, and pharmacological properties of key this compound-based anticonvulsants.

Mechanism of Action: Targeting T-Type Calcium Channels

Succinimide anticonvulsants exert their therapeutic effect by targeting T-type calcium channels in thalamic neurons.[1][2] These channels play a crucial role in generating the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1] By blocking these channels, succinimide derivatives reduce the influx of calcium, which in turn dampens the rhythmic burst firing of thalamocortical neurons, thereby preventing the manifestation of seizures.

T_Type_Calcium_Channel_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Thalamic Neuron Action_Potential Action Potential T_Type_Channel T-Type Ca2+ Channel Action_Potential->T_Type_Channel Depolarization Ca_Influx Ca2+ Influx T_Type_Channel->Ca_Influx Opens Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing Initiates Seizure_Activity Absence Seizure Burst_Firing->Seizure_Activity Leads to N_Methylsuccinimide_Drug This compound Derivative N_Methylsuccinimide_Drug->T_Type_Channel Blocks Synthesis_Workflow Start Starting Materials (Substituted Succinic Acid + Amine) Reaction Reaction (Heating/Reflux) Start->Reaction Cyclization Cyclization Reaction->Cyclization Isolation Isolation of Crude Product Cyclization->Isolation Purification Purification (Distillation/Recrystallization) Isolation->Purification Final_Product Final this compound Derivative Purification->Final_Product Anticonvulsant_Screening_Workflow cluster_0 Efficacy Testing cluster_1 Toxicity Testing Drug_Admin Administer Test Compound (Varying Doses) MES_Test MES Test Drug_Admin->MES_Test scPTZ_Test scPTZ Test Drug_Admin->scPTZ_Test Rotarod_Test Rotarod Test Drug_Admin->Rotarod_Test ED50_Calc Calculate ED50 MES_Test->ED50_Calc scPTZ_Test->ED50_Calc PI_Calc Calculate Protective Index (PI = TD50 / ED50) ED50_Calc->PI_Calc TD50_Calc Calculate TD50 Rotarod_Test->TD50_Calc TD50_Calc->PI_Calc

References

Application Notes and Protocols: Flow Photochemistry Synthesis with N-Alkyl Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the photochemical synthesis involving N-alkyl maleimides, with a focus on [2+2] cycloaddition reactions. The methodologies outlined herein are suitable for implementation in both traditional batch and continuous flow chemistry setups, offering pathways to novel cyclobutane scaffolds relevant to drug discovery and development.

Introduction

The photochemical [2+2] cycloaddition is a powerful method for constructing strained cyclobutane rings. N-alkyl maleimides are particularly attractive substrates for these reactions due to their ability to undergo efficient cycloaddition with alkenes without the need for a photosensitizer.[1][2] This is attributed to their adequate triplet quantum yield upon UVA irradiation, allowing for direct excitation to a reactive triplet state.[1][2] This catalyst-free approach simplifies purification and reduces the cost of synthesis.

Flow photochemistry offers significant advantages over batch processing for these reactions, including improved light penetration, precise control over residence time and temperature, and enhanced safety and scalability.[3] These factors contribute to higher yields, improved selectivity, and more consistent product quality, making flow chemistry an ideal platform for the synthesis of compound libraries and for process development.

Key Applications

  • Scaffold Synthesis: Rapidly generate diverse cyclobutane-fused bicyclic scaffolds.

  • Fragment-Based Drug Discovery: Synthesize unique and rigid fragments for screening libraries.

  • Medicinal Chemistry: Access novel chemical space for lead optimization programs.

Data Presentation: [2+2] Photocycloaddition of N-Alkyl Maleimides

The following tables summarize the results from the photochemical [2+2] cycloaddition of various N-alkyl maleimides with alkenes under catalyst-free UVA irradiation.

Table 1: Optimization of Reaction Conditions for N-Benzyl Maleimide with Styrene[1]
EntryWavelength (nm)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1370CH₂Cl₂168565:35
2390CH₂Cl₂166265:35
3425CH₂Cl₂160-
4440CH₂Cl₂160-
5370Toluene166570:30
6370Dioxane165865:35
7370CH₃CN164560:40
8370HFIP160-

Yield and dr determined by ¹H NMR of the crude reaction mixture. Isolated yield for entry 1 was 78%.

Table 2: Substrate Scope for the [2+2] Photocycloaddition of N-Alkyl Maleimides with Various Alkenes[1][2]
N-Alkyl MaleimideAlkeneTime (h)ProductYield (%)Diastereomeric Ratio (dr)
N-Benzyl MaleimideStyrene1637865:35
N-Benzyl Maleimide4-Chlorostyrene1677570:30
N-Benzyl Maleimide4-Methoxystyrene1687270:30
N-Benzyl MaleimideCyclohexene701585>95:5
N-(2-Phenylethyl) MaleimideStyrene16197565:35
N-Methyl MaleimideStyrene16207260:40
N-Butyl MaleimideStyrene16217060:40
N-Isopropyl MaleimideStyrene16236860:40

Reactions were conducted in CH₂Cl₂ at 370 nm. Yields are for isolated products after column chromatography.

Experimental Protocols

Protocol 1: Batch Synthesis of Cyclobutane Adducts

This protocol describes a general procedure for the catalyst-free photochemical [2+2] cycloaddition of an N-alkyl maleimide with an alkene in a standard laboratory batch setup.

Materials:

  • N-Alkyl maleimide (1.0 equiv.)

  • Alkene (2.0 equiv.)

  • Dichloromethane (CH₂Cl₂, 0.1 M)

  • Glass vial with a screw cap and rubber septum

  • Stir bar

  • Argon or Nitrogen source

  • UVA LED lamp (e.g., Kessil PR160L, 370 nm)

Procedure:

  • To a glass vial, add the N-alkyl maleimide (1.0 equiv., 0.20 mmol) and a stir bar.

  • Add the alkene (2.0 equiv., 0.40 mmol).

  • Add dichloromethane to achieve a final concentration of 0.1 M with respect to the N-alkyl maleimide (2.0 mL).

  • Seal the vial with the cap and rubber septum.

  • Purge the reaction mixture with argon or nitrogen for 10-15 minutes by bubbling the gas through the solution via a needle.

  • Place the vial at a fixed distance from the UVA LED lamp (370 nm) and begin stirring. For temperature control, a cooling fan can be directed at the vial.

  • Irradiate the reaction mixture for the time specified in Table 2 (typically 16-70 hours), or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., petroleum ether/EtOAc: 8:2 or 7:3) to yield the desired cyclobutane product.[2]

Protocol 2: Conceptual Flow Synthesis of Cyclobutane Adducts

This protocol outlines a conceptual procedure for adapting the batch synthesis to a continuous flow setup, enabling improved scalability and control.

Materials & Equipment:

  • Stock solution of N-alkyl maleimide in CH₂Cl₂ (e.g., 0.1 M)

  • Stock solution of alkene in CH₂Cl₂ (e.g., 0.2 M)

  • Two syringe pumps

  • T-mixer

  • Gas-permeable tubing for degassing (optional)

  • Photochemical flow reactor (e.g., coiled FEP or PFA tubing)

  • UVA LED light source (370 nm) wrapped around the reactor

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Prepare separate stock solutions of the N-alkyl maleimide (1.0 equiv.) and the alkene (2.0 equiv.) in dichloromethane.

  • Load the solutions into separate syringes and place them on the syringe pumps.

  • Set the flow rates of the pumps to achieve a 1:1 volumetric ratio, ensuring a 2-fold molar excess of the alkene in the combined stream. The total flow rate will determine the residence time within the photoreactor.

  • Pump the solutions from the syringes through a T-mixer to ensure homogeneous mixing.

  • The combined stream then enters the photochemical flow reactor, which is irradiated by the 370 nm LED light source.

  • The residence time in the irradiated zone is controlled by the total flow rate and the reactor volume (Residence Time = Reactor Volume / Total Flow Rate). Adjust the flow rate to match the optimal reaction time observed in the batch protocol.

  • The reaction mixture exits the reactor through a back pressure regulator (to maintain a single phase and prevent bubble formation) and is collected in a collection vessel.

  • Once a steady state is reached, the collected product solution can be worked up and purified as described in the batch protocol.

Visualizations

Reaction Mechanism

The catalyst-free [2+2] photocycloaddition of N-alkyl maleimides proceeds through the direct excitation of the maleimide.

Reaction_Mechanism cluster_ground Ground State cluster_excited Excited State Maleimide_GS N-Alkyl Maleimide (S₀) Maleimide_S1 Singlet Excited State (S₁) Maleimide_GS->Maleimide_S1 hν (370 nm) Absorption Maleimide_T1 Triplet Excited State (T₁) Maleimide_S1->Maleimide_T1 Intersystem Crossing (ISC) Intermediate Diradical Intermediate Maleimide_T1->Intermediate + Alkene Alkene Alkene Product Cyclobutane Product Intermediate->Product Ring Closure

Caption: Proposed mechanism for the catalyst-free photochemical [2+2] cycloaddition.

Experimental Workflow: Flow Photochemistry

The following diagram illustrates a typical setup for performing the photochemical synthesis of N-alkyl maleimide derivatives in a continuous flow system.

Flow_Workflow cluster_reagents Reagent Delivery cluster_reactor Photoreactor ReagentA Syringe A: N-Alkyl Maleimide in CH₂Cl₂ PumpA Syringe Pump A ReagentA->PumpA ReagentB Syringe B: Alkene in CH₂Cl₂ PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB->Mixer Flow Rate B Reactor Coiled FEP Tubing wrapped with 370 nm LED Strip Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Irradiated Mixture Collection Product Collection BPR->Collection

Caption: General experimental workflow for continuous flow photochemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylsuccinimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methylsuccinimide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Methylation of Succinimide: Direct alkylation of succinimide using a methylating agent like methanol. This method is common in industrial production and is typically performed at high temperatures and pressures.[1]

  • From Succinic Anhydride and a Methylamine Source: Reaction of succinic anhydride with a methylamine source, such as methylamine hydrochloride. This can be performed using conventional heating or microwave irradiation for a significantly shorter reaction time.[2]

  • Cyclization and Alkylation of Diammonium Succinate: This involves the cyclization of diammonium succinate to form succinimide, followed by methylation.[1]

Q2: What is a typical yield for this compound synthesis?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For instance, the methylation of succinimide with methanol can achieve an initial yield of 87.5%.[1] Microwave-assisted synthesis from succinic anhydride and methylamine hydrochloride has been reported to achieve yields of up to 90%.[2] Synthesis from succinamic acid and methanol has been shown to yield 77% this compound.[3]

Q3: What are the common byproducts in this compound synthesis?

A3: Common byproducts can include N-methyl succinamic acid, succinamic acid, and unreacted succinimide.[3] In some cases, polymerized materials can also be formed.[3]

Q4: How can I purify crude this compound?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is a widely used and effective technique. Common solvents for recrystallization include n-hexane for lab-scale purification and ethanol/water mixtures for industrial scales.[1]

  • Distillation: Simple or steam distillation can be used to separate this compound from non-volatile impurities or solvents with different boiling points.[1]

Troubleshooting Guide: Low Yield

Low yields are a common issue in the synthesis of this compound. This guide will help you identify and address potential causes.

A logical workflow for troubleshooting low yields can be visualized as follows:

Caption: A logical workflow for troubleshooting low yields.

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to the optimal temperature for a sufficient duration. For example, in the methylation of succinimide, yields can decrease with extended reaction times, so optimization is key.[1]
Incorrect stoichiometry of reactants. Carefully measure and ensure the correct molar ratios of your starting materials. For instance, when using succinic anhydride and methylamine hydrochloride, a slight excess of the amine salt may be beneficial.[2]
Poor quality of reagents. Use high-purity, dry reagents and solvents. Moisture can interfere with many organic reactions.
Significant Byproduct Formation Suboptimal reaction temperature. High temperatures can lead to thermal decomposition or side reactions.[1] Maintain precise temperature control within the recommended range for your specific method. Optimal yields are often achieved at temperatures around 300°C under pressure for the methylation of succinimide.[1]
Incorrect reactant ratios. An incorrect ratio of reactants can lead to the formation of intermediates like N-methyl succinamic acid.[3] Adjust the stoichiometry based on empirical results.
Product Loss During Workup and Purification Inefficient extraction. This compound has some solubility in water. Use multiple extractions with an appropriate organic solvent to maximize recovery from the aqueous phase.
Loss during recrystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Cool the solution slowly to maximize crystal formation and minimize the amount of product remaining in the mother liquor. Washing the crystals with a minimal amount of cold solvent can also reduce loss.
Decomposition during distillation. If purifying by distillation, ensure the temperature is not excessively high, as this could lead to decomposition. Vacuum distillation can be employed to lower the boiling point.
Quantitative Data on Reaction Conditions

The following table summarizes how different reaction conditions can impact the product distribution in the synthesis of this compound from ammonium succinate and methanol at 280°C after 8 hours.

Reactant ConversionThis compound (NMS) YieldN-methyl succinamic acidSuccinamic acidSuccinimide
≥92.9%≥70%<6.4%≤1.7%<0.5%
93.7%68.3%1.6%3.4%1.8%
Data sourced from patent literature describing the process.[3]

Experimental Protocols

Microwave-Assisted Synthesis from Succinic Anhydride and Methylamine Hydrochloride

This protocol is adapted from a patented microwave-assisted synthesis method.[2]

Materials:

  • Succinic anhydride

  • Methylamine hydrochloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • n-hexane

Equipment:

  • 25 ml round-bottom flask

  • Microwave reactor with a condenser

  • Rotary evaporator

Procedure:

  • Combine succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol) in a 25 ml round-bottom flask.

  • Place the flask in a microwave reactor fitted with a condenser.

  • Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from n-hexane to yield the pure product. A yield of 90% has been reported for this method.[2]

MicrowaveSynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Mix Succinic Anhydride & Methylamine HCl Microwave 2. Microwave Irradiation (110°C, 1 min, 900W) Reactants->Microwave Cooling 3. Cool to Room Temp Microwave->Cooling Extraction 4. Extract with Ethyl Acetate Cooling->Extraction Drying 5. Dry Organic Layer (Na2SO4) Extraction->Drying Concentration 6. Concentrate (Rotovap) Drying->Concentration Recrystallization 7. Recrystallize from n-hexane Concentration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Experimental workflow for microwave-assisted synthesis.

Synthesis from Succinimide and Methanol

This method is commonly used in industrial settings and involves the direct methylation of succinimide.

Key Parameters:

  • Reactants: Succinimide and Methanol.

  • Conditions: High temperatures (e.g., 300°C) and pressures are typically employed to achieve optimal yields.[1][3] The reaction is often carried out in a sealed reactor under a nitrogen atmosphere.[3]

  • Stoichiometry: A methanol to succinimide molar ratio of 1.5:1 has been reported.[3]

  • Reaction Time: Reaction times can vary, but it has been noted that an initial yield of 87.5% can be achieved in 0.5 hours, which may decrease to 82.3% after 2.5 hours, indicating that prolonged reaction times can be detrimental.[1]

General Procedure Outline:

  • Charge a high-pressure reactor with succinimide and methanol in the desired ratio.

  • Pressurize the reactor with an inert gas like nitrogen.

  • Heat the reactor to the target temperature (e.g., 300°C) and maintain it for the optimized reaction time (e.g., 0.5 - 2.5 hours).

  • Monitor the reaction progress if possible.

  • After completion, cool the reactor and carefully vent any excess pressure.

  • The resulting product mixture can then be purified, typically by distillation or recrystallization.

References

troubleshooting low yield in N-Methylsuccinimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low yields in N-Methylsuccinimide synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a very low yield. What are the common culprits?

Low yields in this compound synthesis can stem from several factors, broadly categorized as incomplete reactions, formation of side products, product degradation, or losses during workup and purification.[1][2] Incomplete reactions can be due to non-optimized reaction time, temperature, or incorrect stoichiometry of reagents.[1] The formation of side-products, such as N-methyl succinamic acid, can occur, or the starting material may remain unreacted.[3] Additionally, the desired product can be lost during the extraction and purification phases if the protocol is not optimized.[1][4]

Q2: I am using the common method of methylating succinimide with methanol. What specific factors should I focus on to increase my yield?

This is a widely used industrial method involving the direct alkylation of succinimide.[5] To optimize this reaction, consider the following:

  • Reaction Time and Temperature: This exothermic reaction is typically performed at high temperatures (from >100°C to 400°C) and pressures to achieve optimal yields.[3][5] However, extended reaction times can paradoxically decrease the yield. For instance, one study showed an initial yield of 87.5% after 30 minutes, which decreased to 82.3% after 2.5 hours.[5]

  • Reagent Ratios: The ratio of methanol to the succinate precursor is crucial. A methanol-to-succinate ratio of about 1.5:1 to 3:1 is often preferable, with some instances benefiting from a 2:1 ratio.[3]

  • Catalyst: While the reaction can proceed under thermal conditions without a catalyst, an acidic catalyst can be employed.[3]

Q3: I'm attempting a microwave-assisted synthesis with succinic anhydride and methylamine hydrochloride and getting a low yield. What are the key parameters?

Microwave-assisted synthesis can dramatically reduce reaction times but requires precise control of parameters. Yield is highly sensitive to temperature and irradiation time. Below are some reported conditions and their resulting yields. Exceeding the optimal temperature or time can lead to degradation and lower yields.

Q4: I suspect side products are forming in my reaction. What are the most common ones and how can they be minimized?

The formation of side products is a significant cause of low yields. Key side products include:

  • N-methyl succinamic acid: This can form from the ring-opening hydrolysis of this compound.[3] Its formation can be minimized by ensuring anhydrous conditions and controlling the temperature. During distillation purification, N-methyl succinamic acid can be converted back to this compound and water.[3]

  • Succinic acid and Succinimide: The presence of these indicates an incomplete reaction or reversion of the product.[3] Optimizing reaction time and ensuring correct stoichiometry can help drive the reaction to completion.[1]

  • Polymerized Material: Polymerization can occur, especially at elevated temperatures.[3] Using optimal temperature and reaction times can mitigate this.

  • Over-methylation: When using potent methylating agents like methyl iodide or dimethyl sulfate, there is a risk of forming quaternary ammonium salts. The Eschweiler-Clarke reaction is an alternative that selectively produces the tertiary amine, avoiding this issue.[1]

Q5: How do I properly isolate and purify this compound to minimize product loss?

Product loss during workup is a common issue.[4] this compound has some solubility in water, which can lead to losses during aqueous extractions.[1]

  • Extraction: Perform multiple extractions with a suitable organic solvent like dichloromethane or chloroform to maximize recovery. Basifying the aqueous phase to a pH of around 11 can improve extraction efficiency.[1]

  • Purification: Recrystallization is a highly effective method for purifying crude this compound.[5] The crude product can be dissolved in a suitable solvent (such as ethyl acetate and then crystallized with n-hexane) at an elevated temperature and then cooled to induce crystallization, leaving impurities in the mother liquor.[5][6] Other purification methods include distillation, sublimation, and column chromatography.[3]

Data Presentation

Table 1: Effect of Reaction Time on this compound Yield Synthesis via methylation of succinimide with methanol.

Reaction Time (hours)Yield (%)
0.587.5[5]
2.582.3[5]

Table 2: Microwave Synthesis Conditions and Yields Synthesis from Succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).

Temperature (°C)Time (minutes)Power (W)Additive (0.5 mmol)Yield (%)Reference
1101900None90[6]
803700DMAP45[7]
1002700DMAP78[7]
1003700DMAP82[7]
1253700DMAP86[7]

Table 3: Byproduct Profile in this compound Synthesis Analysis after 8 hours at 280°C from a succinamic acid precursor.

CompoundPercentage (%)
N-methyl succinimide (NMS)≥ 77.0[3]
N-methyl succinamic acid≤ 6.1[3]
Succinic acid≤ 5.0[3]
Succinimide≤ 1.7[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound This protocol is based on a high-yield microwave synthesis method.[6]

  • Charge a 25 ml round-bottom flask with succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).

  • Place the flask in a microwave reactor fitted with a condenser.

  • Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via crystallization with n-hexane to yield pure N-methyl succinimide.

Protocol 2: General Purification by Recrystallization Recrystallization is a robust technique for purifying the final product.[5]

  • Dissolve the crude this compound product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).[6][8]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, further cool the solution in an ice bath.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under a vacuum to remove residual solvent.

Visual Guides

G cluster_start Start: Low Yield Observed cluster_analysis Reaction Analysis cluster_optimization Process Optimization cluster_end Goal start Low Product Yield TLC Analyze Reaction Mixture (e.g., TLC, GC/MS) start->TLC Incomplete Incomplete Reaction? TLC->Incomplete Check for starting material SideProducts Side Products Detected? Incomplete->SideProducts No OptimizeReaction Optimize Reaction: - Increase Time/Temp - Check Stoichiometry Incomplete->OptimizeReaction Yes MinimizeSideProducts Minimize Side Products: - Adjust Temp - Use Anhydrous Conditions SideProducts->MinimizeSideProducts Yes OptimizeWorkup Optimize Workup: - Multiple Extractions - Adjust pH - Refine Purification SideProducts->OptimizeWorkup No (Suspect loss during workup) end Improved Yield OptimizeReaction->end MinimizeSideProducts->end OptimizeWorkup->end

Caption: A logical workflow for troubleshooting low yields.

G cluster_side_reactions Potential Side Reactions Reactants Succinimide + Methylating Agent Product This compound Reactants->Product Main Reaction Pathway Incomplete Incomplete Reaction Reactants->Incomplete Hydrolysis Hydrolysis (Ring Opening) Product->Hydrolysis Reversible under heat during purification Degradation Degradation / Polymerization (Excess Heat/Time) Product->Degradation SideProduct1 N-methyl succinamic acid Hydrolysis->SideProduct1 SideProduct2 Unreacted Succinimide Incomplete->SideProduct2 SideProduct3 Polymerized Material Degradation->SideProduct3

Caption: Synthesis pathway and potential side reactions.

G start Crude Reaction Mixture quench Quench Reaction (if necessary) start->quench extract Aqueous Workup & Solvent Extraction (e.g., DCM) quench->extract check_aq Check Aqueous Layer for Product extract->check_aq Multiple extractions recommended dry Dry Organic Layer (e.g., Na2SO4) check_aq->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification Step concentrate->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography distill Distillation purify->distill end Pure this compound recrystallize->end chromatography->end distill->end

Caption: Workflow for product isolation and purification.

References

Technical Support Center: Purification of Crude N-Methylsuccinimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Methylsuccinimide by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials and byproducts from the synthesis, such as succinimide, succinic acid, and N-methyl succinamic acid. Residual solvents used in the synthesis may also be present.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: For laboratory-scale purification, n-hexane is a commonly used and effective solvent.[1] For larger, industrial-scale recrystallization, mixtures of ethanol and water are often employed.[1] this compound is also known to be soluble in other organic solvents like acetone and chloroform, and sparingly soluble in water.[2]

Q3: What is the expected melting point of pure this compound?

A3: The literature reports a melting point range for this compound, typically between 61-71°C.[3] A sharp melting point within this range is a good indicator of purity.

Q4: How can I assess the purity of my recrystallized this compound?

A4: Purity can be assessed by several methods. Melting point determination is a straightforward technique; a sharp melting point within the expected range suggests high purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) can provide more detailed information on the purity and identify any remaining impurities.

Q5: What is a typical recovery yield for the recrystallization of this compound?

A5: While specific yields depend on the initial purity of the crude product and the precise recrystallization technique used, a yield of around 80-90% can be expected with an optimized protocol. For instance, a microwave-assisted synthesis followed by crystallization with n-hexane has been reported to yield pure this compound in up to 90% yield.

Troubleshooting Guide

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated.- Boil off some of the solvent to increase the concentration of this compound. - If the solvent is volatile, you can allow it to evaporate slowly in a fume hood.
The solution cooled too quickly. Rapid cooling can sometimes inhibit crystal nucleation.- Reheat the solution to dissolve the compound again. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Supersaturation. The solution is supersaturated, but crystal nucleation has not initiated.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a "seed crystal" of pure this compound to induce crystallization.
"Oiling out" occurs (a liquid separates instead of solid crystals). The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it dissolves.- Add a small amount of a co-solvent in which this compound is less soluble to lower the overall dissolving power of the solvent system. - Try a different recrystallization solvent with a lower boiling point.
High concentration of impurities. Impurities can lower the melting point of the mixture.- Consider a preliminary purification step, such as a simple filtration if there are insoluble impurities, before recrystallization.
Low yield of recovered crystals. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.- Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of this compound. - Minimize the amount of cold solvent used to wash the crystals.
Premature crystallization during hot filtration. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. - Use a slight excess of hot solvent to prevent crystallization in the funnel. This excess can be boiled off before cooling.
The recrystallized product is not pure (e.g., broad melting point). Inefficient removal of impurities. The chosen solvent may not be ideal for separating the specific impurities present.- If using n-hexane, impurities like succinimide and succinic acid, which have poor solubility in hexane, should be effectively removed. - If using an ethanol/water mixture, the ratio may need to be optimized. Succinimide and succinic acid are soluble in ethanol and water, so their removal depends on the difference in solubility compared to this compound at different temperatures.
Crystals crashed out too quickly. Rapid crystal formation can trap impurities within the crystal lattice.- Ensure the solution cools slowly and without disturbance to allow for the formation of well-defined, pure crystals.

Experimental Protocols

Recrystallization of this compound using n-Hexane

This protocol is suitable for laboratory-scale purification.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add n-hexane dropwise until all the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Recrystallization of this compound using an Ethanol/Water Mixture

This protocol is suitable for larger quantities and when impurities are more soluble in polar solvents.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified this compound crystals.

Data Presentation

Solubility of this compound and Related Impurities

Compoundn-HexaneEthanolWater
This compound Soluble (especially when hot)SolubleSparingly Soluble
Succinimide InsolubleSolubleSoluble
Succinic Acid InsolubleSolubleSoluble

Visualizations

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes too_much_solvent Too much solvent? -> Boil off excess no_crystals->too_much_solvent cool_too_fast Cooled too fast? -> Reheat & cool slowly no_crystals->cool_too_fast supersaturated Supersaturated? -> Scratch / Seed no_crystals->supersaturated oiling_out->crystals_form No oil Oiled Out oiling_out->oil Yes solvent_bp_high Solvent BP too high? -> Change solvent oil->solvent_bp_high impurities High impurities? -> Pre-purify oil->impurities check_purity Check Purity & Yield filter_wash->check_purity

Caption: Troubleshooting workflow for this compound recrystallization.

Purification_Logic cluster_recrystallization Recrystallization Process crude Crude this compound (with impurities) dissolution 1. Dissolution in Hot Solvent crude->dissolution cooling 2. Slow Cooling dissolution->cooling filtration 3. Filtration cooling->filtration pure Pure this compound (Crystals) filtration->pure Solid Phase mother_liquor Mother Liquor (Impurities in solution) filtration->mother_liquor Liquid Phase

Caption: Logical flow of impurity separation during recrystallization.

References

optimizing N-Methylsuccinimide reaction temperature and time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylsuccinimide (NMS). The following information is designed to help optimize reaction temperature and time, and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound (NMS), and what are the typical reaction conditions?

A1: this compound can be synthesized through several common routes. The optimal reaction temperature and time vary significantly depending on the chosen method. Below is a summary of key synthesis pathways:

Synthesis RouteReactantsTemperatureTimeYieldReference
Microwave-Assisted SynthesisSuccinic anhydride, Methylamine hydrochloride110°C1 minute90%[1]
Methylation of SuccinimideSuccinimide, Methanol~300°C0.5 - 2.5 hours80-87.5%[2]
Oxidation of N-Methyl-2-pyrrolidone (NMP)N-Methyl-2-pyrrolidone, Oxidizing agent>100°C - 300°C (280°C preferred)VariesHigh[3]
From Succinate and Methylating AgentSuccinate, Methylating agent>100°C - 400°C (280°C preferred)~8 hours≥70%[3]

Q2: What is the maximum recommended temperature for reactions involving this compound?

A2: this compound is sensitive to high temperatures and can undergo thermal decomposition. It is recommended to keep reaction and purification temperatures below 300°C to avoid degradation of the product.[2]

Q3: Can the succinimide ring in NMS open during a reaction?

A3: Yes, the succinimide ring is susceptible to hydrolysis, which leads to ring-opening. This reaction is particularly favored at high pH and elevated temperatures. Careful control of pH and temperature is crucial to maintain the integrity of the succinimide ring.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: The final yield of NMS is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Verify Temperature: Ensure the reaction has reached and is maintained at the optimal temperature for the specific synthesis route. Reactions with high activation energies are very temperature-sensitive. - Extend Reaction Time: The reaction may not have had sufficient time to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. For the methylation of succinimide, an initial yield of 87.5% can be achieved in 0.5 hours, which may decrease to 82.3% after 2.5 hours, indicating that prolonged reaction times can sometimes be detrimental.[2]
Thermal Decomposition - Lower Reaction Temperature: If the reaction temperature is too high (approaching or exceeding 300°C), NMS may be decomposing.[2] Consider running the reaction at a slightly lower temperature, even if it requires a longer reaction time.
Suboptimal Reagent Stoichiometry - Adjust Molar Ratios: In the methylation of succinimide with methanol, a methanol-to-succinimide molar ratio of 1.5:1 has been identified as a balanced condition. An excess of the methylating agent may promote side reactions.[2]
Product Loss During Workup - Optimize Purification: NMS can be lost during purification steps like recrystallization or chromatography. Ensure the chosen solvent system for recrystallization is optimal, and that the column chromatography conditions are appropriate.[2]
Issue 2: Presence of Impurities and Byproducts

Symptom: Spectroscopic analysis (e.g., NMR, LC-MS) of the final product shows the presence of unexpected peaks.

Possible Byproducts and Mitigation Strategies:

ByproductLikely CauseMitigation Strategy
N-methyl succinamic acid, Succinamic acid, SuccinimideIncomplete cyclization or hydrolysisEnsure anhydrous conditions and sufficient temperature and time for complete cyclization. A patent for NMS synthesis from succinate reported yields of NMS at ≥70% with corresponding production of less than 6.4% N-methyl succinamic acid, less than or equal to 1.7% succinamic acid, and less than 0.5% succinimide.[3]
5-hydroxy-N-methyl-2-pyrrolidone, 2-hydroxy-N-methylsuccinimideOxidation of NMP at elevated temperaturesWhen synthesizing NMS from NMP, carefully control the reaction temperature and consider using a selective oxidizing agent. It is known that NMP can be oxidized to 5-hydroxy-N-methyl-2-pyrrolidone, which can be further oxidized to this compound and 2-hydroxy-N-methylsuccinimide.[4][5]
Polymerized MaterialHigh reaction temperatures or presence of catalystsLower the reaction temperature and ensure that any catalysts used are appropriate for the reaction and used in the correct concentration. The reaction of a methylating agent with succinate can produce byproducts such as amines and polymerized material.[3]

Experimental Protocols

Microwave-Assisted Synthesis of this compound [1]

  • Reactant Charging: In a 25 ml round-bottom flask, combine succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).

  • Microwave Irradiation: Place the flask in a microwave reactor equipped with a condenser. Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.

  • Extraction: After cooling the reaction mixture to room temperature, extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulphate and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization with n-hexane to obtain pure this compound.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product reactants Succinic Anhydride + Methylamine HCl microwave Microwave Irradiation (110°C, 1 min) reactants->microwave extraction Ethyl Acetate Extraction microwave->extraction drying Drying & Concentration extraction->drying crystallization Crystallization (n-hexane) drying->crystallization product Pure this compound crystallization->product

Caption: Microwave-assisted synthesis workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low NMS Yield cause1 Incomplete Reaction start->cause1 cause2 Thermal Decomposition start->cause2 cause3 Suboptimal Stoichiometry start->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Extend Reaction Time cause1->solution1b solution2 Lower Reaction Temperature (<300°C) cause2->solution2 solution3 Adjust Molar Ratios cause3->solution3

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: N-Methylsuccinimide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in scaling up the synthesis of N-Methylsuccinimide (NMS).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial methods for producing this compound include the direct alkylation of succinimide with a methylating agent like methanol, the controlled oxidation of N-Methyl-2-pyrrolidone (NMP), and the reaction of succinic anhydride with methylamine or its salts.[1][2][3] The choice of route often depends on factors like cost of starting materials, desired purity, and scalability of the reaction conditions.[4]

Q2: What are typical yields and purity levels I can expect?

A2: Yields are highly dependent on the chosen synthesis route and optimization of reaction conditions.

  • Methylation of Succinimide: Yields can be high, with reports of 80% or greater.[5] However, extended reaction times can sometimes lead to a decrease in yield.[1]

  • From Succinic Anhydride: A microwave-assisted method using succinic anhydride and methylamine hydrochloride has reported yields of up to 90%.[2]

  • Oxidation of NMP: This route can achieve yields of up to 91%.[1] Purity typically exceeds 95% after purification steps like recrystallization or column chromatography.[1]

Q3: What are the key safety concerns when scaling up NMS synthesis?

A3: A major concern is managing the reaction's thermal profile. Many synthesis routes are exothermic or require high temperatures (up to 300-400°C) and pressures (20-30 bar), which can be dangerous on a large scale if not properly controlled.[1][4][5] Handling reagents like methylamine and ensuring proper ventilation are also critical. When scaling up, "one-pot" reactions where all reagents are mixed at once should be avoided in favor of controlled addition to manage potential exotherms.[4]

Troubleshooting Guide

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Q: My reaction yield dropped significantly from the 5g lab scale to the 500g pilot scale. Why is this happening and how can I fix it?

A: This is a common challenge in process chemistry.[4] The transition from a small flask to a large reactor introduces new variables that affect reaction kinetics and efficiency.[6]

  • Possible Cause 1: Inadequate Mixing. What works with a small magnetic stir bar may not be effective in a large reactor, leading to poor mass and heat transfer.[6][7] This can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Review the reactor geometry and agitator design. Increase the agitation speed, but be mindful of any shear-sensitive compounds. For critical processes, computational fluid dynamics (CFD) modeling can help optimize mixing parameters.[7]

  • Possible Cause 2: Poor Temperature Control. The surface-area-to-volume ratio decreases dramatically at scale, making it harder to dissipate or apply heat. An exothermic reaction that was easily managed in the lab can run away in a large reactor.[4][6]

    • Solution: Ensure the reactor's heating and cooling system is adequate for the larger volume and the reaction's heat output. Implement staged addition of reagents to control the rate of reaction and heat generation. Calibrate all temperature probes to ensure accurate readings.[7]

  • Possible Cause 3: Reaction Time. Optimal reaction times at a small scale may not translate directly to a larger scale due to differences in heating, cooling, and mixing efficiency. Some studies show that for the methylation of succinimide, yield can decrease with extended reaction times.[1]

    • Solution: Re-optimize the reaction time at the new scale. Take samples periodically and analyze them using techniques like HPLC or GC to determine when the reaction has reached maximum conversion with minimal byproduct formation.[7]

Issue 2: Unexpected Impurities in the Final Product

Q: After scaling up, I'm observing significant impurities that were minor at the lab scale. What are they and how can I prevent them?

A: Impurity amplification is a frequent scale-up problem.[6] Minor side reactions can become major issues in larger batches.

  • Possible Cause 1: Formation of Amic Acids. In syntheses starting from succinates, the formation of N-methyl succinamic acid and succinamic acid are known side reactions.[5] These occur from incomplete cyclization or hydrolysis of the imide ring.

    • Solution: Ensure reaction conditions, particularly temperature and pressure, are sufficient to drive the cyclization to completion. For instance, temperatures between 100°C and 400°C are often used.[5] Minimize water content in your reagents and solvents, as water can promote the formation of these byproducts.

  • Possible Cause 2: Starting Material Purity. Impurities in raw materials can carry through the synthesis or even catalyze side reactions.[7] The quality and consistency of bulk-sourced materials may differ from lab-grade reagents.

    • Solution: Implement stringent quality control for all incoming raw materials. Request a Certificate of Analysis (CoA) from your supplier and consider running your own analytical tests (e.g., NMR, HPLC) to confirm purity.

  • Possible Cause 3: Thermal Degradation. Some synthesis routes require high temperatures, which can cause the degradation of intermediates or the final product, especially if "hot spots" from poor mixing are present.[8][9]

    • Solution: Optimize the reaction temperature and time to find a balance between reaction rate and stability. Ensure uniform heating and efficient mixing to avoid localized overheating.[6]

Issue 3: Difficulties with Product Purification and Isolation

Q: My this compound product is "oiling out" during recrystallization at a large scale instead of forming crystals. What should I do?

A: Crystallization is highly sensitive to scale, solvent, cooling rate, and impurities.[7]

  • Possible Cause 1: Inappropriate Solvent System or Concentration. The ideal solvent system and concentration for crystallization can change with batch size.

    • Solution: Perform a solvent screening to find the optimal system for the new scale. Mixtures of ethanol and water are commonly used for industrial-scale crystallization of NMS.[1] Carefully determine the product's solubility curve in the chosen solvent to avoid oversaturation, which can lead to oiling out.[7]

  • Possible Cause 2: Incorrect Cooling Rate. Rapid cooling, especially of a highly concentrated solution, often leads to the product separating as a liquid (oiling out) rather than forming an ordered crystal lattice.

    • Solution: Optimize the cooling profile. A slower, controlled cooling rate, or a staged cooling process, often promotes proper crystal growth. Experiment with different cooling profiles and monitor the impact on crystal formation and purity.[7]

  • Possible Cause 3: Presence of Impurities. Impurities can inhibit crystal nucleation and growth, leading to poor crystallization outcomes.

    • Solution: If the crude product contains colored impurities or other byproducts, consider a pre-purification step. Treating the solution with activated carbon can remove certain impurities before crystallization. Ensure the purity of the crude material is as high as possible before attempting the final crystallization.[7]

Data on this compound Synthesis Conditions

The following tables summarize quantitative data from various synthesis methods.

Table 1: Reaction Conditions and Yields

Synthesis RouteStarting MaterialsTemperature (°C)PressureTimeYield (%)Reference(s)
MethylationSuccinimide, Methanol300Nitrogen5 hours≥ 80%[1][5]
Amidation/CyclizationSuccinic Anhydride, Methylamine HCl110Atmospheric1 minute (Microwave)90%[2]
OxidationN-Methyl-2-pyrrolidone (NMP)~30020-30 bar (Nitrogen)-> 80%[1]
Cyclization/AlkylationAmmonium Succinate, Methanol280Nitrogen8 hours≥ 70%[5]

Table 2: Common Impurities and Byproducts

Impurity NameChemical FormulaFormation PathwayReference(s)
N-methyl succinamic acidC₅H₉NO₃Incomplete cyclization of succinate precursors[5]
Succinamic acidC₄H₇NO₃Incomplete cyclization of succinate precursors[5]
SuccinimideC₄H₅NO₂Unreacted starting material[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Succinic Anhydride [2]

  • Reaction Setup: Charge a 25 ml round-bottomed flask with succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).

  • Microwave Irradiation: Place the flask in a microwave reactor fitted with a condenser. Irradiate the mixture at 110°C for 1 minute with an energy input of 900 W.

  • Workup: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulphate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from n-hexane to yield pure this compound.

Protocol 2: Industrial-Style Synthesis from Succinimide [5]

  • Reaction Setup: Charge a suitable high-pressure reactor with succinimide (e.g., 23% by weight in water).

  • Reagent Addition: Add methanol to the reactor to achieve a desired molar ratio relative to succinimide (e.g., 1.5:1).

  • Pressurization and Heating: Pressurize the sealed reactor with an inert gas like nitrogen. Heat the reactor to 300°C and maintain this temperature for the desired reaction time (e.g., 4-5 hours).

  • Monitoring: Collect and analyze samples periodically to monitor the conversion of succinimide and the yield of this compound.

  • Cooling and Purification: After the reaction is complete, cool the reactor. The resulting product can be purified using methods such as distillation or crystallization to remove unreacted starting materials and byproducts.

Visualizations

SynthesisWorkflow General this compound Synthesis Workflow Start Starting Materials (e.g., Succinic Anhydride, Methylamine HCl) Reaction Reaction Vessel (Scaled-Up Reactor) Start->Reaction Charge Reagents Workup Quenching & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Recrystallization, Distillation) Workup->Purification Extracted Product Waste Waste Stream (Solvents, Byproducts) Workup->Waste Product Pure this compound Purification->Product Final Product Purification->Waste

Caption: A typical workflow for the synthesis and purification of this compound at scale.

TroubleshootingTree Troubleshooting Guide for Low Yield Start Problem: Low Yield at Scale CheckPurity Analyze Impurity Profile (HPLC, GC-MS) Start->CheckPurity HighImpurities High Impurities? CheckPurity->HighImpurities Analysis Complete CheckMaterials Verify Raw Material Purity HighImpurities->CheckMaterials Yes LowConversion Low Conversion? HighImpurities->LowConversion No CheckConditions Re-optimize Reaction Conditions (Temp, Time) CheckMixing Review Reactor Mixing & Temp Control CheckMaterials->CheckConditions ExtendRxn Increase Reaction Time or Temperature LowConversion->ExtendRxn Yes Degradation Degradation Products Present? LowConversion->Degradation No ExtendRxn->CheckMixing Degradation->CheckMixing No ReduceTemp Decrease Reaction Temperature or Time Degradation->ReduceTemp Yes ReduceTemp->CheckMixing

Caption: A decision tree to diagnose and address causes of low yield during scale-up.

ReactionPathway Key Reaction Pathways in NMS Synthesis cluster_main Desired Pathway cluster_side Side Reaction SA Succinic Anhydride Intermediate N-methyl succinamic acid (Intermediate) SA->Intermediate MA Methylamine MA->Intermediate NMS This compound (Product) Intermediate->NMS Cyclization (-H₂O) Impurity N-methyl succinamic acid (Impurity) Intermediate->Impurity Incomplete Reaction

Caption: Desired reaction pathway versus a common side reaction leading to impurities.

References

side reactions and byproducts in N-Methylsuccinimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylsuccinimide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Methylation of Succinimide: Direct alkylation of succinimide using a methylating agent like methanol. This method is widely used in industrial production and is typically performed at elevated temperatures and pressures.[1]

  • From Succinic Anhydride and Methylamine: This involves the reaction of succinic anhydride with a methylamine source, such as methylamine hydrochloride. This can be performed using conventional heating or microwave irradiation for faster reaction times.[2]

  • Cyclization of Diammonium Succinate followed by Alkylation: An aqueous solution of diammonium succinate is first heated under vacuum to form succinimide, which is then alkylated with a methylating agent like methanol.[1]

Q2: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?

A2: The primary side reactions and byproducts include:

  • Formation of N-methyl succinamic acid: This is the most common byproduct, resulting from the ring-opening of this compound, often due to the presence of water. This reaction is reversible.[3]

  • Unreacted Starting Materials: Residual succinimide, succinic acid, or succinic anhydride may remain in the final product if the reaction does not go to completion.

  • Polymerization: At elevated temperatures, polymerization can occur, leading to the formation of insoluble materials and reducing the yield of the desired product.[3]

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

Q3: How can I purify crude this compound?

A3: Common purification techniques for this compound include:

  • Recrystallization: This is a highly effective method. Suitable solvent systems include n-hexane for laboratory-scale purification and ethanol/water mixtures for larger scales.[1]

  • Distillation: Simple or steam distillation can be used to separate this compound from non-volatile impurities or solvents with significantly different boiling points.[1]

  • Chromatography: Column chromatography is a standard laboratory technique for achieving high purity.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Extended reaction times can sometimes lead to higher conversion. However, be aware that prolonged heating can also promote side reactions.[1] - Increase Reaction Temperature: Higher temperatures can increase the reaction rate. For the reaction of succinimide with methanol, temperatures are typically high. For the microwave-assisted synthesis from succinic anhydride and methylamine hydrochloride, a temperature of 110°C has been reported to give good yields.[2] - Optimize Reactant Stoichiometry: An excess of the methylating agent can drive the reaction towards completion. However, a large excess may decrease selectivity.[3]
Side Reactions - Formation of N-methyl succinamic acid: Minimize the presence of water in the reaction mixture. If the reaction is performed in an aqueous medium, consider that this byproduct will be in equilibrium with the product. Quenching or flash cooling the reaction can help maximize the yield of the cyclic product.[3] - Polymerization: Avoid excessively high temperatures or prolonged heating.[3]
Product Loss During Workup/Purification - Optimize Extraction: Ensure efficient extraction of the product from the reaction mixture. - Optimize Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of pure this compound while leaving impurities in the mother liquor.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Troubleshooting Steps
N-methyl succinamic acid Can be identified by techniques such as HPLC or NMR spectroscopy.- Minimize Water: Ensure all reactants and solvents are dry. - Control pH: The ring-opening of the succinimide is catalyzed by both acid and base.[4][5] Maintaining a neutral pH can help minimize this side reaction. - Purification: Recrystallization is generally effective in removing this impurity.
Unreacted Succinimide/Succinic Acid Can be detected by chromatography (TLC, HPLC) or spectroscopy (NMR).- Drive the Reaction to Completion: See "Incomplete Reaction" in the low yield troubleshooting section. - Purification: Recrystallization or column chromatography can be used to separate the product from unreacted starting materials.
Polymeric Byproducts Often appear as insoluble or high-molecular-weight materials.- Control Temperature: Avoid excessive heating. - Filtration: Insoluble polymers can be removed by filtration before further purification of the soluble product.

Experimental Protocols

Microwave-Assisted Synthesis of this compound from Succinic Anhydride and Methylamine Hydrochloride [2]

  • Reactants:

    • Succinic anhydride (4.0 mmol)

    • Methylamine hydrochloride (4.5 mmol)

  • Procedure:

    • Charge the succinic anhydride and methylamine hydrochloride into a 25 ml round-bottomed flask.

    • Place the flask in a microwave reactor fitted with a condenser.

    • Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by crystallization from n-hexane.

  • Expected Yield: ~90%

Data Presentation

Table 1: Effect of Reaction Time on the Yield of this compound from Succinimide and Methanol

Reaction Time (hours)Yield (%)
0.587.5
2.582.3

Data suggests that extended reaction times may lead to a decrease in yield, possibly due to the formation of byproducts.[1]

Table 2: Byproduct Profile in this compound Synthesis from Ammonium Succinate and Methanol

CompoundYield/Presence
This compound (NMS)≥ 70%
N-methyl succinamic acid< 6.4%
Succinamic acid≤ 1.7%
Succinimide< 0.5%

Reaction Conditions: 28% ammonium succinate, methanol to succinate ratio of ~1.5:1, 280°C for 8 hours.[3]

Visualizations

N_Methylsuccinimide_Synthesis_Pathways SuccinicAnhydride Succinic Anhydride NMSA N-methyl succinamic acid (Byproduct) SuccinicAnhydride->NMSA + Methylamine Methylamine Methylamine NMS This compound (Product) NMSA->NMS - H₂O (Cyclization) NMS->NMSA + H₂O (Hydrolysis) Polymer Polymerization (Byproduct) NMS->Polymer High Temp. H2O H₂O Heat High Temp.

Caption: Main reaction pathway and side reactions in this compound synthesis.

References

stability of N-Methylsuccinimide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Methylsuccinimide (NMS) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a white crystalline solid that is generally stable under recommended storage conditions, which include an inert atmosphere at room temperature.[1][2] It is important to avoid moisture, as the compound can be sensitive to it.[2][3] For optimal stability, store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, particularly at a pH below 4, this compound undergoes rapid hydrolysis.[4] The primary degradation product of this acid-catalyzed hydrolysis is the corresponding succinamic acid derivative.[4] Kinetic studies on similar N-substituted succinimides indicate that the hydrolysis in acidic media typically follows a bimolecular (A-2) mechanism.[5][6] This involves the protonated substrate being attacked by a water molecule in the rate-determining step.[5]

Q3: What is the stability of this compound under basic or alkaline conditions?

A3: this compound is reported to be stable in neutral to alkaline conditions (pH 7–9) for over 24 hours at 25°C.[4] However, in the presence of stronger alkali and elevated temperatures, hydrolysis can be significantly aggravated.[7] The hydrolysis mechanism in alkaline conditions involves a nucleophilic attack by a hydroxide ion on the imide's carbonyl group, leading to the opening of the succinimide ring.[8][9] This results in the formation of N-methylsuccinamic acid.[9]

Q4: What are the known degradation products of this compound?

A4: The primary degradation product from hydrolysis under both acidic and basic conditions is the ring-opened product, N-methylsuccinamic acid.[4][9] Under fire conditions, hazardous decomposition products can include carbon oxides and nitrogen oxides (NOx).[3] this compound itself can be a degradation product of the industrial solvent N-methyl-2-pyrrolidone (NMP).[4][10]

Troubleshooting Guide

Issue 1: Unexpectedly low yield or disappearance of this compound in an acidic reaction medium.

  • Possible Cause: Acid-catalyzed hydrolysis. This compound is known to hydrolyze rapidly at a pH below 4.[4]

  • Troubleshooting Steps:

    • Monitor pH: Carefully monitor and control the pH of your reaction mixture to keep it above 4 if the integrity of the NMS is critical.

    • Temperature Control: Be aware that elevated temperatures can accelerate the rate of hydrolysis.[4] Perform reactions at the lowest effective temperature.

    • Analytical Verification: Use techniques like HPLC or NMR to analyze your sample for the presence of N-methylsuccinamic acid, the expected hydrolysis product.

Issue 2: Inconsistent results in experiments conducted in aqueous buffers.

  • Possible Cause: pH-dependent stability. The stability of this compound is highly dependent on the pH of the solution.[4]

  • Troubleshooting Steps:

    • Buffer Selection: Ensure your buffer system maintains a stable pH within the 7-9 range for maximum compound stability.[4]

    • Fresh Solutions: Prepare fresh solutions of this compound for each experiment to avoid degradation over time, especially if the pH of the stock solution is not strictly controlled.

    • Run Controls: Include control samples of this compound in the buffer alone to quantify any degradation over the course of the experiment.

Data on this compound Stability

Table 1: pH-Dependent Stability of this compound

pH RangeConditionStabilityPrimary Degradation Product
< 4AcidicRapid hydrolysisSuccinamic acid derivatives[4]
7–9Neutral to AlkalineStable for > 24 hours at 25°C[4]Not applicable

Table 2: Temperature-Dependent Stability of this compound

TemperatureConditionStability
> 60°CAqueous solutionDegradation observed within 6 hours[4]
> 300°CThermal decompositionDecomposition occurs[4]

Experimental Protocols

Protocol: Assessing the Hydrolytic Stability of this compound

This protocol outlines a general method for determining the rate of hydrolysis of this compound at a specific pH and temperature.

1. Materials and Reagents:

  • This compound (≥99% purity)

  • Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, citrate buffer for acidic pH)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Reaction Setup:

    • Pre-heat the desired buffer solution to the target temperature (e.g., 50°C) in a series of vials.[5][6]

    • To initiate the reaction, add a small volume of the this compound stock solution to each pre-heated buffer vial to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the volume of acetonitrile is minimal to avoid altering the buffer's properties.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a vial.

    • Immediately quench the reaction by diluting the aliquot with the mobile phase or a suitable solvent to stop further degradation.

  • HPLC Analysis:

    • Analyze the samples by HPLC to quantify the remaining concentration of this compound.

    • Monitor for the appearance and increase of the N-methylsuccinamic acid peak.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • For a first-order reaction, the plot should be linear. The negative of the slope will give the observed rate constant (k_obs).[5][6]

Visualizations

Acidic_Hydrolysis NMS This compound Protonated_NMS Protonated NMS (Carbonyl Oxygen) NMS->Protonated_NMS + H+ (fast) Intermediate Tetrahedral Intermediate Protonated_NMS->Intermediate + H2O (slow, rate-determining) Product N-Methylsuccinamic Acid Intermediate->Product Proton transfer & Ring opening (fast)

Caption: Acid-catalyzed hydrolysis of this compound via an A-2 mechanism.

Basic_Hydrolysis NMS This compound Intermediate Tetrahedral Intermediate NMS->Intermediate + OH- (slow, rate-determining) Anion Ring-Opened Anion Intermediate->Anion Ring opening (fast) Product N-Methylsuccinamic Acid Anion->Product + H2O (fast protonation)

Caption: Base-catalyzed hydrolysis of this compound.

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare NMS Stock Solution initiate Initiate Reaction: Add Stock to Buffer prep_stock->initiate prep_buffer Prepare & Equilibrate Buffer Solutions (pH, T) prep_buffer->initiate sample Collect Aliquots at Time Points initiate->sample quench Quench Reaction sample->quench hplc Analyze Samples by HPLC quench->hplc data Plot ln[NMS] vs. Time hplc->data calculate Calculate Rate Constant (k) data->calculate

Caption: Experimental workflow for kinetic analysis of NMS stability.

References

Technical Support Center: Purification of N-Methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylsuccinimide. Here you will find detailed information on identifying and removing common impurities from your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities in crude this compound often depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Succinimide, succinic acid.

  • By-products: N-methyl succinamic acid.

  • Residual Solvents: Solvents used in the synthesis and workup, such as ethyl acetate or methanol.[1]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integration of characteristic peaks of the product and impurities.

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value (68-72 °C) suggests the presence of impurities.[2]

  • Chromatography (TLC, GC, HPLC): These techniques can separate and help quantify impurities. Gas chromatography (GC) is particularly useful for assessing purity, with achievable levels greater than 98.0%.[3][4]

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective purification methods for this compound are recrystallization and column chromatography.[1] Distillation can also be used, particularly for large-scale purification.[5]

Q4: Which solvent is best for the recrystallization of this compound?

A4: For laboratory-scale purification, n-hexane is a commonly used and effective solvent for recrystallization, capable of yielding purities greater than 95%.[1][6] For industrial-scale purification, a mixture of ethanol and water is often employed.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Issue 1: My purified this compound has a low melting point and a broad melting range.
  • Possible Cause: Presence of impurities. Even small amounts of impurities can significantly depress and broaden the melting point range.

  • Solution:

    • Identify the Impurity: Analyze your sample by ¹H NMR to identify the impurities present.

      • Succinimide: Look for a singlet at approximately 2.77 ppm in CDCl₃.[1]

      • N-methyl succinamic acid: Look for characteristic peaks that differ from your product's spectrum.

    • Choose the Appropriate Purification Method:

      • If the impurity is significantly less soluble in a particular solvent at low temperatures, recrystallization is a good choice.

      • If you have multiple impurities or impurities with similar solubility to your product, column chromatography will likely be more effective.

Issue 2: I see extra peaks in the ¹H NMR spectrum of my this compound product.
  • Possible Cause: Residual starting materials, by-products, or solvent.

  • Troubleshooting Steps:

    • Assign Product Peaks: First, confirm the peaks for this compound. In CDCl₃, you should see a singlet for the N-methyl group at around 2.9 ppm and a singlet for the two methylene groups of the succinimide ring at around 2.7 ppm.

    • Identify Impurity Peaks:

      • Succinimide: A singlet at ~2.77 ppm.[1] This can sometimes overlap with the product's methylene peak, making quantification challenging.

      • Succinamic Acid: Will show distinct peaks, likely including a broad NH proton signal.

      • Residual Solvents: Compare any unassigned peaks to the known chemical shifts of common laboratory solvents.[7]

    • Repurify: Based on the identified impurity, choose a suitable purification method as described in Issue 1.

Issue 3: My product "oils out" during recrystallization.
  • Possible Cause: This can happen for several reasons:

    • The boiling point of the recrystallization solvent is higher than the melting point of the solute.

    • The presence of a significant amount of impurities can lower the melting point of the mixture.

    • The solution is cooled too quickly.

  • Solutions:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seed Crystals: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.

    • Change Solvent: If oiling out persists, you may need to choose a different recrystallization solvent or a mixed solvent system. A good mixed solvent system consists of one solvent in which the compound is soluble and another in which it is insoluble.

Issue 4: My product co-elutes with an impurity during column chromatography.
  • Possible Cause: The polarity of the eluent is not optimal for separating the product and the impurity.

  • Solutions:

    • Adjust Solvent Polarity:

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

      • If the spots are too low on the TLC plate (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

    • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a different combination of solvents (e.g., dichloromethane/methanol).

    • Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina could provide different selectivity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvents/ConditionsAchievable PurityTypical YieldScaleAdvantagesDisadvantages
Recrystallization n-Hexane, Ethanol/Water>95%[1]67-90%[6]Lab to IndustrialSimple, cost-effective for removing insoluble or highly soluble impurities.Can have lower recovery; may not be effective for impurities with similar solubility.
Column Chromatography Silica gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients>98%[3]Variable, typically lower than recrystallizationLabHigh resolution for separating complex mixtures and impurities with similar properties.More time-consuming, requires more solvent, and can lead to product loss on the column.
Distillation Vacuum distillationHigh PurityGood for large quantitiesIndustrialEffective for separating volatile products from non-volatile impurities.Requires the compound to be thermally stable; may not separate impurities with similar boiling points.

Experimental Protocols

Protocol 1: Recrystallization of this compound using n-Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot n-hexane while gently heating and swirling until the solid just dissolves. Avoid adding excess solvent to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A yield of approximately 90% of pure this compound can be achieved.[8]

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry method is preferred to avoid air bubbles).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column. Alternatively, a concentrated solution of the crude product can be carefully loaded directly onto the column.

  • Elution: Run the column by passing the eluent through it. Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

experimental_workflow Recrystallization Workflow for this compound start Crude this compound dissolve Dissolve in minimal hot n-hexane start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration optional cool Cool to room temperature slowly, then in an ice bath hot_filtration->cool crystals Crystal formation cool->crystals vacuum_filtration Collect crystals by vacuum filtration crystals->vacuum_filtration wash Wash with ice-cold n-hexane vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for this compound.

troubleshooting_flowchart Troubleshooting Impurities in this compound cluster_impurities Impurity Identification start Crude Product Analysis (NMR, MP, TLC) check_purity Is the product pure? start->check_purity impurity_type What type of impurity is present? check_purity->impurity_type No end Pure this compound check_purity->end Yes starting_material Unreacted Starting Material (e.g., Succinimide) impurity_type->starting_material Single, less soluble byproduct By-product (e.g., N-methyl succinamic acid) impurity_type->byproduct Single, similar polarity multiple_impurities Multiple Impurities impurity_type->multiple_impurities Multiple recrystallize Recrystallize from n-hexane starting_material->recrystallize column Perform Column Chromatography byproduct->column multiple_impurities->column reanalyze Re-analyze purity recrystallize->reanalyze column->reanalyze reanalyze->check_purity

Caption: Troubleshooting flowchart for this compound purification.

References

Technical Support Center: High-Purity N-Methylsuccinimide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Methylsuccinimide (NMS) to high purity using column chromatography. This resource includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard laboratory procedure for the purification of this compound using silica gel column chromatography. This method is designed to achieve a purity of >95%.[1]

Materials and Equipment:

Reagents & Consumables Equipment
Crude this compoundGlass chromatography column
Silica gel (60 Å, 230-400 mesh)Funnel
n-Hexane (ACS grade)Ramrod or long glass rod
Ethyl acetate (ACS grade)Beakers and Erlenmeyer flasks
Thin Layer Chromatography (TLC) plates (silica gel coated)Collection tubes or flasks
TLC chamberRotary evaporator
UV lamp (254 nm)Compressed air or nitrogen (for flash chromatography)
Capillary tubes for spotting

Procedure:

  • Selection of Solvent System (Eluent):

    • The polarity of the eluent is critical for good separation. A mixture of n-hexane and ethyl acetate is a common choice for compounds of moderate polarity like this compound.

    • Determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Spot the crude NMS on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the this compound spot an Rf value of approximately 0.3-0.4.

  • Column Packing (Wet Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (n-hexane). The consistency should be mobile enough to be poured.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[2]

    • Once the silica has settled, add a protective layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Caution: Do not let the column run dry at any point.

  • Sample Loading (Dry Loading Recommended):

    • Due to the solid nature of this compound, dry loading is often preferable to prevent dissolution issues in a minimal amount of solvent.[3]

    • Dissolve the crude NMS in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this silica-adsorbed sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Gently add the eluent to the top of the column.

    • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle pressure using compressed air or nitrogen.[3]

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.

  • Monitoring the Separation:

    • Monitor the separation by spotting alternate fractions on a TLC plate.

    • Develop the TLC plate in the eluent system and visualize the spots under a UV lamp.

    • Fractions containing the pure this compound will show a single spot at the expected Rf value.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a white to light yellow solid.[4]

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] NMR spectroscopy can be used to confirm the structural integrity.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation select_solvent Select Solvent System (TLC) pack_column Pack Column (Wet Slurry) select_solvent->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute_column Elute Column load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions (TLC) collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purity_check Assess Purity (HPLC/GC-MS) evaporate_solvent->purity_check

Caption: Workflow for this compound purification.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No compound eluting 1. Eluent is not polar enough.2. Compound decomposed on the silica gel.3. Column was packed improperly (channeling).1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).2. Test the stability of NMS on silica using a 2D TLC test.[5] If unstable, consider using a different stationary phase like alumina.3. Repack the column, ensuring a uniform and bubble-free silica bed.
Compound elutes too quickly 1. Eluent is too polar.2. Insufficient amount of silica gel used.1. Decrease the polarity of the eluent (e.g., increase the percentage of n-hexane).2. Use a larger column with more stationary phase.
Poor separation of NMS from impurities 1. Inappropriate solvent system.2. Column was overloaded with the crude sample.3. Column was packed unevenly, or cracking/channeling occurred.1. Re-optimize the solvent system using TLC to achieve better separation between the spots.2. Reduce the amount of crude material loaded onto the column.3. Repack the column carefully. Ensure the silica bed is not disturbed during sample loading and solvent addition.
Streaking or tailing of the compound spot on TLC 1. Sample is too concentrated on the TLC plate.2. Compound is acidic or basic and interacting strongly with the silica.3. The compound is not fully soluble in the eluent.1. Dilute the sample before spotting on the TLC plate.2. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).3. Choose a solvent system that better solubilizes this compound.
Cracks or bubbles in the silica bed 1. The column ran dry.2. Heat generated from mixing solvents in the column.1. Always keep the solvent level above the top of the silica bed.2. Pre-mix the eluent before adding it to the column to allow any heat of mixing to dissipate.[6]

Troubleshooting Logic

troubleshooting_logic start Start Troubleshooting issue Identify Issue start->issue no_elution No Compound Eluting issue->no_elution No poor_separation Poor Separation issue->poor_separation Separation fast_elution Compound Elutes Too Fast issue->fast_elution Fast solution1 Increase Eluent Polarity no_elution->solution1 solution2 Check Compound Stability no_elution->solution2 repack Repack Column no_elution->repack solution3 Re-optimize Solvent System poor_separation->solution3 solution4 Reduce Sample Load poor_separation->solution4 poor_separation->repack solution5 Decrease Eluent Polarity fast_elution->solution5

Caption: Troubleshooting decision tree for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound after column chromatography?

A1: Purified this compound should be a white to light yellow crystalline powder or solid.[4] With a well-optimized column chromatography protocol, a purity of greater than 95% can be achieved.[1] Commercially available high-purity NMS is often >98% or 99%.[4][7]

Q2: Can I use a different stationary phase other than silica gel?

A2: Yes, while silica gel is the most common choice, other stationary phases like alumina can be used. Alumina is generally less acidic than silica and may be a better option if your compound is sensitive to acid. The choice will depend on the specific impurities you are trying to remove.

Q3: Is flash chromatography necessary, or can I use gravity chromatography?

A3: Flash chromatography, which uses pressure to increase the flow rate of the eluent, is generally faster and can provide better resolution than gravity chromatography.[3] For routine purifications where speed is a factor, flash chromatography is recommended. However, gravity chromatography can also be effective if performed carefully.

Q4: How much crude this compound can I load onto a column?

A4: The amount of crude material you can load depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a mass ratio of silica gel to crude product of about 30:1 to 100:1. For difficult separations, a higher ratio is needed.

Q5: My purified this compound is still showing impurities. What should I do?

A5: If impurities persist after column chromatography, you can try several approaches. Re-running the column with a shallower solvent gradient or a different solvent system might improve separation. Alternatively, other purification techniques such as recrystallization can be employed. Crystallization from n-hexane is a common laboratory-scale method for NMS purification.[1] For industrial scales, mixtures of ethanol and water are used.[1]

References

Technical Support Center: Catalyst Deactivation in N-Methylsuccinimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of N-Methylsuccinimide. Our goal is to help you diagnose and resolve problems to ensure the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound from precursors like succinic acid or succinic anhydride and a methylating agent can be carried out thermally without a catalyst. However, to improve reaction rates and yields, solid acid catalysts are frequently employed. Niobium pentoxide (Nb₂O₅) is a notable example of a highly active and reusable heterogeneous Lewis acid catalyst for this type of amidation reaction. Boronic acids are also utilized as catalysts in amidation reactions, although their application to succinimide synthesis is less commonly detailed.

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: The main causes of catalyst deactivation depend on the type of catalyst used. For solid acid catalysts like Nb₂O₅, the primary mechanisms are coking (the deposition of carbonaceous materials on the catalyst surface) and thermal degradation (changes in the catalyst's physical structure at high temperatures). For boronic acid catalysts, deactivation can occur through the formation of inactive species, such as boroxines, especially in the presence of certain amines, or by reaction with water.

Q3: How can I tell if my catalyst is deactivating?

A3: A decrease in catalyst activity is typically observed as a drop in the reaction rate and a lower yield of this compound over successive runs. You may also notice a change in the physical appearance of the catalyst, such as a darkening in color, which can be an indication of coke formation.

Troubleshooting Guides

Below are common problems encountered during this compound synthesis, along with their likely causes and recommended solutions.

Issue 1: Decreasing Yield of this compound with a Solid Acid Catalyst (e.g., Nb₂O₅)
Symptom Potential Cause Troubleshooting Steps
Gradual decrease in yield over multiple reaction cycles.Coking: Carbonaceous deposits are blocking the active sites of the catalyst.1. Confirm Coking: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or visual inspection for discoloration. 2. Regenerate the Catalyst: Implement a regeneration protocol involving controlled oxidation to burn off the coke. (See Experimental Protocols section for a detailed procedure).
Sudden and significant drop in yield, especially after exposure to high temperatures.Thermal Degradation: The catalyst's structure may have been altered (e.g., phase transformation in Nb₂O₅), leading to a loss of active sites.[1][2][3][4]1. Analyze Catalyst Structure: Use techniques like X-ray Diffraction (XRD) to check for changes in the catalyst's crystalline phase.[1][3] 2. Optimize Reaction Temperature: Ensure the reaction temperature does not exceed the thermal stability limit of the catalyst. For Nb₂O₅, prolonged exposure to very high temperatures can induce phase changes.[1][3]
Low initial yield even with a fresh catalyst.Catalyst Poisoning: Impurities in the reactants or solvent may be poisoning the catalyst's active sites.1. Purify Reactants: Ensure the purity of succinic acid/anhydride and the methylating agent. 2. Use Anhydrous Solvents: Water can sometimes interfere with the reaction on solid acid catalysts.
Issue 2: Poor Performance with Boronic Acid Catalysts
Symptom Potential Cause Troubleshooting Steps
Low or no catalytic activity.Formation of Inactive Boron Species: The boronic acid may be forming catalytically inactive species, such as boroxines, particularly if certain coordinating amines are present.[5][6]1. Choice of Amine: Be aware that some amines can have a deactivating effect. 2. Use of Additives: In some cases, additives can prevent the formation of these inactive species.
Decreased activity over time, especially with incomplete drying of reagents.Hydrolysis of the Catalyst: Water can react with and deactivate boronic acid catalysts.[6]1. Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before use. 2. Use of Dehydrating Agents: Consider the use of molecular sieves to remove any water generated during the reaction.

Quantitative Data on Catalyst Deactivation and Regeneration

The following table summarizes typical quantitative data related to the deactivation and regeneration of solid acid catalysts.

Parameter Fresh Catalyst Deactivated (Coked) Catalyst Regenerated Catalyst Reference
Surface Area (m²/g) HighSignificantly ReducedPartially to Fully Restored[7]
Total Acidity (mmol/g) HighReduced due to site blockage~80% or more of original acidity recovered[7]
Coke Content (wt%) 0Can range from low to high depending on conditions< 0.5%[8]
Activity Recovery (%) 100Varies (e.g., <50%)75% - 90%[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (Nb₂O₅)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride (1.0 g, 10 mmol) and the Nb₂O₅ catalyst (e.g., 5 mol%).

  • Addition of Reactant: Add a solution of monomethylamine (e.g., 40% in water, 1.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Heat the mixture to reflux (typically in a solvent like toluene to facilitate water removal via a Dean-Stark trap) for a specified time (e.g., 2-6 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and filter to recover the catalyst. The filtrate can be concentrated under reduced pressure, and the crude product purified by recrystallization or chromatography.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst

This protocol is a general guideline for the oxidative regeneration of a coked solid acid catalyst. The specific temperatures and times may need to be optimized for your particular catalyst and the extent of coking.

  • Catalyst Preparation: Place the deactivated (coked) catalyst in a fixed-bed reactor or a tube furnace.

  • Inert Gas Purge: Heat the catalyst to a moderate temperature (e.g., 100-150°C) under a flow of an inert gas (e.g., nitrogen) to remove any adsorbed water and volatile compounds.

  • Controlled Oxidation: Gradually introduce a diluted stream of an oxidizing gas (e.g., 1-5% oxygen in nitrogen or air) into the reactor.[9]

  • Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (typically between 400°C and 600°C).[8][9] The heating rate should be controlled to avoid a sudden temperature rise due to the exothermic combustion of coke.

  • Hold at Regeneration Temperature: Maintain the catalyst at the regeneration temperature for a period of 2-6 hours, or until the combustion of coke is complete (as can be monitored by the absence of CO₂ in the off-gas).

  • Cooling: Cool the catalyst down to room temperature under an inert gas flow.

  • Post-Regeneration Analysis: It is advisable to characterize the regenerated catalyst (e.g., by surface area analysis) to confirm the effectiveness of the regeneration process.

Visualizing Deactivation and Regeneration Workflows

Troubleshooting Workflow for Solid Acid Catalyst Deactivation

start Decreased this compound Yield check_runs First Run or Subsequent Run? start->check_runs first_run Low Yield on First Run check_runs->first_run First subsequent_run Yield Decrease Over Multiple Runs check_runs->subsequent_run Subsequent check_purity Check Reactant/Solvent Purity first_run->check_purity check_conditions Verify Reaction Conditions (Temp, Time) first_run->check_conditions coking Probable Coking subsequent_run->coking thermal_degradation Possible Thermal Degradation subsequent_run->thermal_degradation poisoning Potential Catalyst Poisoning check_purity->poisoning purify Purify Reactants/Solvents poisoning->purify regenerate Regenerate Catalyst (Oxidation) coking->regenerate optimize_temp Optimize Reaction Temperature thermal_degradation->optimize_temp end Improved Yield regenerate->end optimize_temp->end purify->end fresh Fresh Catalyst reaction This compound Synthesis fresh->reaction Use in Reaction deactivated Deactivated (Coked) Catalyst reaction->deactivated Coking Occurs regeneration Regeneration (Oxidation) deactivated->regeneration Burn-off Coke regeneration->fresh Activity Restored

References

Validation & Comparative

N-Methylsuccinimide vs. 2-hydroxy-N-methylsuccinimide: A Comparative Guide to NMP Exposure Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of exposure to N-methyl-2-pyrrolidone (NMP) is critical due to its widespread industrial use and potential reproductive toxicity. This guide provides an objective comparison of two key urinary metabolites, N-Methylsuccinimide (NMS) and 2-hydroxy-N-methylsuccinimide (2-HNMS), as biomarkers for biomonitoring NMP exposure, supported by experimental data and detailed protocols.

NMP is readily absorbed through inhalation, dermal contact, and ingestion and is rapidly metabolized in the body. The primary metabolic pathway involves hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is further oxidized to this compound (NMS). NMS is then hydroxylated to form 2-hydroxy-N-methylsuccinimide (2-HNMS).[1][2] Both NMS and 2-HNMS are excreted in urine and can be used to quantify an individual's exposure to NMP.[3][4]

Performance Comparison of NMS and 2-HNMS as NMP Biomarkers

The selection of an appropriate biomarker depends on several factors, including the timing of exposure and the desired window of detection. The key differences in the toxicokinetic properties of NMS and 2-HNMS are summarized below.

ParameterThis compound (NMS)2-hydroxy-N-methylsuccinimide (2-HNMS)Source(s)
Half-life in Urine Approximately 8 hoursApproximately 17-18 hours[2][4]
Time to Peak Concentration (Post-exposure) About 4 hours after end of exposureApproximately 15 hours after end of exposure[3][4]
Correlation with NMP Air Levels (Urine) r = 0.96 (last 2h of exposure)r = 0.96 (creatinine-adjusted)[3][4]
Excreted Fraction of NMP Dose ~0.4% - 1%~20%[2][3]
Recommended Monitoring Window Reflects exposure over one dayCan indicate exposure over three days[3][4]

Based on these data, 2-HNMS, with its longer half-life and higher excreted fraction, is often considered a more robust biomarker for assessing NMP exposure, particularly for estimating exposure over several days.[4] NMS, with its shorter half-life, is a suitable biomarker for recent or acute exposure.

Metabolic Pathway of N-methyl-2-pyrrolidone (NMP)

NMP_Metabolism NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation NMS This compound (NMS) HNMP->NMS Oxidation HNMS 2-hydroxy-N-methylsuccinimide (2-HNMS) NMS->HNMS Hydroxylation

Metabolic pathway of NMP.

Experimental Protocols

Accurate quantification of NMS and 2-HNMS in biological matrices is essential for reliable exposure assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Plasma

This protocol is adapted from methodologies described for the purification of NMS and 2-HNMS from biological samples.[5][6]

  • Sample Pre-treatment: Acidify urine or plasma samples with an appropriate acid (e.g., hydrochloric acid).

  • Internal Standard: Add an internal standard (e.g., a deuterated analog of the analyte) to the sample.

  • SPE Cartridge Conditioning: Condition a C8 or other suitable solid-phase extraction cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a weak organic solvent to remove interferences.

  • Elution: Elute the analytes (NMS and 2-HNMS) from the cartridge using an appropriate organic solvent (e.g., methanol, ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of NMS and 2-HNMS, often requiring derivatization for the hydroxylated compound.[1][5]

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a polyethylene glycol or similar phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 70-100°C, followed by a temperature ramp to approximately 250°C.

  • Injection: Splitless injection of the reconstituted sample.

  • Mass Spectrometer: Operated in either electron impact (EI) or chemical ionization (CI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is employed, targeting characteristic ions of NMS and 2-HNMS.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous determination of NMP metabolites without the need for derivatization.[7][6]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Urine or Plasma Sample Pretreat Acidification & Internal Standard Addition Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap Analysis GC-MS or LC-MS/MS Analysis Evap->Analysis Quant Quantification Analysis->Quant Report Reporting Quant->Report

General experimental workflow.

Conclusion

Both this compound (NMS) and 2-hydroxy-N-methylsuccinimide (2-HNMS) are reliable biomarkers for assessing exposure to NMP. The choice between them should be guided by the specific objectives of the study. For monitoring recent exposure, NMS provides a suitable short-term indicator. However, for a more comprehensive assessment of exposure over a few days and for studies where exposure may be irregular, 2-HNMS is the superior biomarker due to its longer half-life and greater abundance in urine.[4][7] The analytical methods described, particularly LC-MS/MS, offer the necessary sensitivity and specificity for accurate biomonitoring.

References

A Comparative Guide to the Reactivity of N-Methylsuccinimide and N-Halosuccinimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-Methylsuccinimide (NMS) and N-halosuccinimides (NXS), including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). The information presented is supported by experimental data to assist researchers in selecting the appropriate reagent for their synthetic needs.

Introduction and Overview

N-substituted succinimides are a class of compounds built upon a five-membered pyrrolidine-2,5-dione ring. However, the nature of the substituent on the nitrogen atom dramatically alters their chemical properties and reactivity. This compound, with a stable N-methyl group, is generally a chemically inert building block or solvent.[1][2][3] In stark contrast, N-halosuccinimides are highly reactive and versatile reagents widely employed in organic synthesis for halogenation and oxidation reactions.[4][5][6] This difference stems directly from the nature of the bond to the succinimide nitrogen: a stable carbon-nitrogen bond in NMS versus a reactive, polarized nitrogen-halogen bond in NXS.

Structural and Electronic Differences

The fundamental difference in reactivity between NMS and NXS lies in their structure. The N-methyl group in NMS is a simple alkyl substituent. Conversely, the N-X bond in N-halosuccinimides is polarized due to the electron-withdrawing nature of the succinimide ring, making the halogen atom electron-deficient and thus electrophilic (X⁺).[7][8] This inherent electrophilicity of the halogen is the source of the potent reactivity of N-halosuccinimides.

  • This compound (NMS): Features a stable N-C bond. The compound is largely unreactive at the N-substituent.[3]

  • N-Halosuccinimides (NXS): Possess a reactive N-X bond (X = Cl, Br, I). They serve as sources of electrophilic halogens or halogen radicals, making them powerful synthetic tools.[4][5][9][10]

G cluster_NMS Relatively Inert cluster_NXS Highly Reactive NMS {this compound (NMS)|{O||N-CH₃||O}} NMS_Node Stable N-C Bond NMS->NMS_Node  Leads to NXS {N-Halosuccinimide (NXS)|{O||N-X (X=Cl, Br, I)||O}} NXS_Node Polarized N-X Bond (Source of 'X⁺' or 'X·') NXS->NXS_Node  Leads to

Comparative Data Presentation

The physical and chemical properties of these compounds are summarized below, highlighting the key distinctions that govern their use in the laboratory.

FeatureThis compoundN-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
CAS Number 1121-07-9[11][12]128-09-6[9]128-08-5[5]516-12-1[13]
Molecular Formula C₅H₇NO₂[11][12]C₄H₄ClNO₂[9][14]C₄H₄BrNO₂C₄H₄INO₂[15]
Molecular Weight 113.11 g/mol [11][12]133.53 g/mol [9][14]177.98 g/mol 225.00 g/mol [15]
Melting Point 61-70 °C[11]148-150 °C[9]175-180 °C (dec.)200-202 °C (dec.)[15]
Appearance White crystalline solid[12]White solid[9]White crystalline solid[8]White to yellow crystalline powder[15]
Primary Reactive Site Succinimide ring (e.g., hydrolysis)N-Cl bondN-Br bondN-I bond
Nature of Reagent Building block, solvent, biomarker[3]Chlorinating agent, mild oxidant[4][9][16]Brominating agent, oxidant[5][17]Iodinating agent[7][13][15]
Key Reactions Ring-opening, enolization studies[3][11][18]Electrophilic/radical chlorination, oxidation[4][19][20]Allylic/benzylic bromination, electrophilic bromination[5][8][21]Electrophilic iodination[7][22][23]

Detailed Reactivity Comparison

This compound (NMS)

This compound is primarily recognized for its stability. Its main applications are not as a reactive agent but as:

  • A Biomarker: It is a key metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP), and its presence in plasma and urine is used to monitor human exposure to NMP.[3][11][24][25]

  • A Synthetic Building Block: The succinimide scaffold is present in various biologically active molecules, and NMS can serve as a starting point for more complex structures.[3][26]

  • A Model for Mechanistic Studies: It is used as a model compound to investigate fundamental chemical processes like enolization, which is a key step in the racemization of aspartic acid residues in proteins via succinimide intermediates.[3][11]

The succinimide ring can be opened under hydrolytic conditions, but this reactivity is characteristic of the imide functional group rather than a feature of the N-methyl substituent.[18][27]

N-Halosuccinimides (NXS)

N-halosuccinimides are premier reagents for introducing halogens into organic molecules. Their reactivity can be broadly categorized into electrophilic and radical pathways.

1. Electrophilic Halogenation: NXS are excellent sources of "X⁺" and are used to halogenate a wide variety of nucleophilic substrates.

  • Arenes: Electron-rich aromatic compounds like phenols, anilines, and anisoles are readily halogenated.[7][15] Less reactive aromatic substrates can also be halogenated, often requiring the use of a Brønsted or Lewis acid catalyst to enhance the electrophilicity of the halogen.[7][16][23]

  • Alkenes and Alkynes: NXS react with alkenes to form halonium ions, which can be trapped by nucleophiles to form halohydrins or other di-functionalized products.[8] They are also used for the direct iodination of terminal alkynes.[23]

  • Carbonyl Compounds: NXS are effective for the α-halogenation of ketones and aldehydes, which typically proceeds through an enol or enolate intermediate.[5][7]

G cluster_0 Inputs Arene Aromatic Substrate Attack Nucleophilic Attack (Arene π-system on X⁺) Arene->Attack NXS N-Halosuccinimide (NXS) Activate Activation (Optional) [e.g., Lewis/Brønsted Acid] NXS->Activate Activate->Attack Intermediate Formation of Wheland Intermediate (Sigma Complex) Attack->Intermediate Deprotonate Deprotonation (by Succinimide Anion or Base) Intermediate->Deprotonate Product Halogenated Aromatic Product Deprotonate->Product

2. Radical Halogenation: NBS and NCS are particularly useful for radical substitution reactions, most notably at allylic and benzylic positions.

  • Allylic/Benzylic Bromination (Wohl-Ziegler Reaction): This is a classic application of NBS.[5][8][21] The reaction is initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide) and proceeds via a radical chain mechanism. A key advantage of using NBS is that it provides a low, steady concentration of Br₂, which favors radical substitution over competing electrophilic addition to the double bond.[8]

  • Allylic Chlorination: NCS can be used for the analogous chlorination of allylic positions, which also follows a free-radical pathway.[20]

G cluster_propagation Propagation Cycle Initiation Initiation (Radical Initiator or UV light generates Br· radical) Prop1 Step 1: Allylic H-abstraction by Br· to form Allyl Radical Initiation->Prop1 Prop2 Step 2: Allyl Radical reacts with Br₂ to form Product + Br· Prop1->Prop2 Forms Prop2->Prop1 Regenerates Br· Product Allylic Bromide Product Prop2->Product NBS NBS + HBr (trace) Br2 Br₂ (low concentration) NBS->Br2 Generates Br2->Prop2

3. Oxidation: NCS and NBS also serve as mild oxidizing agents.[4][5] This reactivity is often observed in the conversion of alcohols and amines to the corresponding carbonyl compounds and imines.[10]

Experimental Protocols

Protocol 1: Allylic Bromination of Cyclohexene using NBS

This protocol describes the Wohl-Ziegler bromination, a classic example of the radical reactivity of NBS.

Materials:

  • N-Bromosuccinimide (NBS)

  • Cyclohexene

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or a 250-watt sunlamp

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexene (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) to the solution. Note: NBS is largely insoluble in CCl₄.

  • Add a catalytic amount of AIBN (approx. 0.02 eq) as a radical initiator. Alternatively, position a sunlamp a few inches from the flask.

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is typically initiated when the color of the solution turns yellow-orange due to the formation of Br₂.

  • Continue heating under reflux until all the solid NBS, which is denser than CCl₄, has been consumed and replaced by succinimide, which is less dense and will float on the surface. This typically takes 1-2 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the solid succinimide.

  • Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 3-bromocyclohexene.

  • The product can be further purified by vacuum distillation.

Protocol 2: Iodination of Anisole using NIS

This protocol demonstrates the use of NIS as an electrophilic iodinating agent for an activated aromatic ring.

Materials:

  • N-Iodosuccinimide (NIS)[15]

  • Anisole

  • Acetonitrile (CH₃CN), anhydrous

  • Trifluoroacetic acid (TFA) (catalyst)[23]

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anisole (1.0 eq) and anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the stirred solution at room temperature.[7]

  • Add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%) to the reaction mixture. The use of an acid activator significantly enhances the electrophilicity of the iodine in NIS.[7][23]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NIS.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product (primarily 4-iodoanisole) can be purified by column chromatography on silica gel.

Conclusion

The reactivity of this compound and N-halosuccinimides is fundamentally different, dictated by the substituent on the imide nitrogen. This compound is a stable compound, valuable as a synthetic building block and as a biomarker, but it is not a reagent for activating or transferring its N-methyl group. In contrast, N-halosuccinimides are powerful and versatile reagents. The polarized and reactive N-X bond allows them to function as efficient sources of electrophilic halogens or halogen radicals, enabling a wide range of critical synthetic transformations, including aromatic, allylic, and α-carbonyl halogenations, as well as mild oxidations. Understanding these distinct reactivity profiles is essential for the rational design and successful execution of complex synthetic strategies in research and drug development.

References

Comparative Guide to Analytical Methods for N-Methylsuccinimide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the detection and quantification of N-Methylsuccinimide (MSI). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for pharmacokinetic studies, toxicological assessments, or as part of impurity profiling in pharmaceutical manufacturing.

Introduction to this compound Analysis

This compound is a known metabolite of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent. Its detection is crucial for monitoring occupational and environmental exposure to NMP. Furthermore, as a potential process impurity or degradant in active pharmaceutical ingredients (APIs), robust and validated analytical methods are required to ensure the safety and quality of drug substances and products, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Comparison of Validated Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the matrix (e.g., biological fluids, drug substance), the required sensitivity, and the available instrumentation. The following table summarizes the performance of commonly employed techniques.

MethodMatrixLinearity RangeAccuracy/Recovery (%)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MS Human UrineNot explicitly stated109-117Intra-day: 2-6, Inter-day: 3-43 ng/mLNot explicitly stated
Human PlasmaNot explicitly stated91-101Intra-day: 2, Inter-day: 3-41 ng/mLNot explicitly stated
LC-MS/MS Rat Plasma10–5000 ng/mLIntra-day & Inter-day: within ±15% of nominalIntra-day & Inter-day: ≤15%S/N > 310 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

This method is suitable for the determination of this compound in human urine and plasma.

Sample Preparation:

  • Solid-Phase Extraction (SPE): Urine and plasma samples are purified using a C8 SPE column.

  • Elution: this compound is eluted from the SPE column.

  • Derivatization (if necessary): Depending on the specific method, a derivatization step may be required to improve the volatility and thermal stability of the analyte for GC analysis.

GC-MS Conditions:

  • Column: A suitable capillary column for the separation of polar compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation of this compound from other matrix components.

  • Ionization Mode: Negative-ion chemical ionization (NICI) can provide high sensitivity and specificity.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmaceutical Impurity Analysis

This method is designed for the sensitive and specific quantification of this compound as a potential impurity in an active pharmaceutical ingredient (API).

Sample Preparation:

  • Dissolution: The API sample is accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

  • Dilution: The sample solution is diluted to a concentration within the linear range of the method.

  • Filtration: The final solution is filtered through a 0.22 µm filter before injection.

LC-MS/MS Conditions:

  • Column: A reverse-phase C18 column is commonly used for the separation of polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Stability-Indicating Method Development and Forced Degradation Studies

To ensure that an analytical method is stability-indicating, forced degradation studies are performed on the drug substance to produce potential degradation products.[1][2] This is a critical requirement of ICH guidelines for new drug substances and products.

Forced Degradation Conditions:

  • Acid Hydrolysis: The drug substance is exposed to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[2]

  • Thermal Degradation: The drug substance is subjected to high temperatures in a dry oven.

  • Photolytic Degradation: The drug substance is exposed to UV and visible light.

The analytical method is then used to analyze the stressed samples to demonstrate that this compound can be accurately quantified in the presence of any degradation products, with no co-elution.

Diagrams

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity (including Forced Degradation) validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: Workflow for the validation of an analytical method.

GC_MS_vs_LC_MS_Comparison analyte Analyte: this compound gc_ms GC-MS analyte->gc_ms lc_ms LC-MS/MS analyte->lc_ms gc_volatility Requires Volatility (Derivatization may be needed) gc_ms->gc_volatility gc_sensitivity High Sensitivity (ng/mL) gc_ms->gc_sensitivity gc_matrix Effective for Biological Matrices gc_ms->gc_matrix lc_polarity Suitable for Polar, Non-volatile Compounds lc_ms->lc_polarity lc_sensitivity Very High Sensitivity (pg/mL to ng/mL) lc_ms->lc_sensitivity lc_matrix Ideal for Complex Pharmaceutical Matrices lc_ms->lc_matrix

Caption: Key considerations for choosing between GC-MS and LC-MS/MS.

References

Comparative Study of the Anticonvulsant Activity of N-Succinimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant activity of various N-succinimide derivatives, a class of compounds that has been a cornerstone in the development of anti-epileptic drugs. By presenting key experimental data, detailed methodologies, and a visual representation of the proposed mechanism of action, this document aims to serve as a valuable resource for researchers in the field of epilepsy treatment and drug discovery.

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The following table summarizes the anticonvulsant efficacy and neurotoxicity of selected N-succinimide derivatives, as determined by standardized preclinical screening models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is indicative of efficacy against absence seizures. Neurotoxicity is assessed using the rotarod test.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
Lead Compound Analogs
Compound 1449.667.4>300>6.0 (MES)[1][2]
N-Aryl Succinimides
N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione>300100--[3]
N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione100>300--[3]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9)100 (mice), 30 (rats)---[4]
N-Benzyl Succinimides
N-benzyl derivatives with 2-fluoro and 2-trifluoromethyl substituentsActiveActive--[3]
Reference Drugs
Ethosuximide>300130.6>300>2.3[1][2]
Valproic Acid252.7130.6443.51.75[1][2]

ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. TD50 (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. PI (Protective Index): The ratio of TD50 to ED50. A higher PI indicates a wider therapeutic window and a better safety profile. '-': Data not available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

This test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-30 g) or rats (100-150 g).

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Animals are administered the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • At the time of peak drug effect (typically 30-60 minutes post-administration), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

    • The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify anticonvulsant drugs effective against absence seizures by elevating the seizure threshold.

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • After a predetermined time (e.g., 30 or 60 minutes), a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.

    • The animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

    • The ED50 is determined as the dose of the compound that protects 50% of the mice from clonic seizures.

Rotarod Neurotoxicity Test

This test assesses the potential motor impairment and neurological deficits caused by a test compound.

  • Animals: Male albino mice (20-30 g).

  • Apparatus: A rotating rod (rotarod) with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 6 rpm).

  • Procedure:

    • Mice are trained to stay on the rotating rod for a set period (e.g., 1 minute) in three successive trials.

    • Only the animals that successfully complete the training are used for the test.

    • The test compound or vehicle is administered.

    • At various time intervals after administration, the mice are placed on the rotarod, and the time they are able to maintain their balance is recorded.

    • The inability to remain on the rod for a predetermined time (e.g., 1 minute) is considered an indication of neurotoxicity.

    • The TD50 is calculated as the dose that causes 50% of the animals to fail the test.

Mandatory Visualization

Signaling Pathway of N-Succinimide Derivatives

The primary mechanism of action for many N-succinimide anticonvulsants is believed to be the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons. This action helps to suppress the excessive neuronal firing associated with absence seizures.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Thalamic) Action_Potential Action Potential Arrives Neurotransmitter Neurotransmitter (e.g., Glutamate) Action_Potential->Neurotransmitter Release T_type_Ca_Channel T-type Ca2+ Channel Neurotransmitter->T_type_Ca_Channel Activates Ca_Influx Reduced Ca2+ Influx T_type_Ca_Channel->Ca_Influx Leads to N_Succinimide N-Succinimide Derivative N_Succinimide->T_type_Ca_Channel Blocks Hyperpolarization Membrane Hyperpolarization Ca_Influx->Hyperpolarization Contributes to Reduced_Firing Reduced Neuronal Excitability & Firing Hyperpolarization->Reduced_Firing Results in

Caption: Proposed mechanism of N-succinimide derivatives.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the typical workflow for the preclinical evaluation of novel anticonvulsant compounds.

G Start Compound Synthesis & Characterization MES_Test Maximal Electroshock (MES) Test (Generalized Seizures) Start->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test (Absence Seizures) Start->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Start->Rotarod_Test Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

References

A Comparative Guide to Assessing the Purity of Commercial N-Methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in research and development, particularly in the pharmaceutical industry, where it can directly impact experimental outcomes, reproducibility, and the safety and efficacy of final products. N-Methylsuccinimide (NMS), a versatile cyclic imide, serves as a key building block in organic synthesis and is a known metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP).[1] Given its applications, a thorough assessment of its purity is essential. This guide provides a comparative overview of key analytical methods for determining the purity of commercial this compound, complete with experimental protocols and data presentation.

Common impurities in commercial this compound can include starting materials, by-products, and residual solvents from the synthesis process. These may include unreacted succinimide, succinic acid, and N-methyl succinamic acid.[1] The manufacturing process, which can involve the methylation of succinimide or the oxidation of N-methyl-2-pyrrolidone, can influence the impurity profile.[1]

Comparative Overview of Analytical Methods

A multi-faceted approach is often necessary for a comprehensive purity assessment. The choice of analytical technique depends on the type of impurity being targeted and the desired level of sensitivity and specificity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful for separating and quantifying impurities, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information.[2][3]

Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment

Technique Principle Primary Application for NMS Typical Limit of Detection (LOD) Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).[1][3]~0.01 - 0.1%[3]High resolution, high sensitivity, excellent quantitation, widely applicable.[2][3]Not suitable for volatile or non-UV active compounds; requires method development.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio.Identification and quantification of volatile organic impurities, such as residual solvents.[4][5]ng/mL to µg/mL range.[4]High sensitivity and specificity for volatile compounds, provides structural information from mass spectra.[2]Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination by comparing the integral of an NMS proton signal to that of a certified internal standard.~0.1%Provides an absolute purity value without the need for a specific NMS reference standard, highly accurate and precise, gives structural confirmation.[3]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.Structural confirmation and identification of functional groups. Can indicate the presence of impurities with different functional groups (e.g., carboxylic acids).[6][7]Major components (>1-5%)Fast, non-destructive, provides structural information.Not quantitative, less sensitive to minor impurities, complex mixtures can be difficult to interpret.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Purity determination of crystalline solids based on the melting point depression and the shape of the melting endotherm.[8][9]~98-99.9% purity rangeProvides information on crystallinity and polymorphism, relatively fast.Only applicable to crystalline solids, less accurate for low purity samples, requires careful calibration.[10]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main this compound component from potential non-volatile process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid (or other suitable buffer agent)

    • This compound reference standard and test sample.

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve the this compound reference standard and test sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the assay (purity) of the main peak by comparing its area to that of the reference standard.

    • Determine the percentage of impurities by area percent normalization, assuming all impurities have a similar response factor to the main component.

Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector.

  • Reagents and Standards:

    • High-purity solvent for sample dissolution (e.g., Dichloromethane).

    • Certified standards of expected residual solvents.

    • This compound test sample.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound test sample in the chosen solvent to a concentration of approximately 10 mg/mL.

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Initial temperature of 40 °C (hold for 5 minutes), ramp to 250 °C at 10 °C/min (hold for 5 minutes).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 35-350 amu.

  • Data Analysis:

    • Identify solvents by comparing their retention times and mass spectra to reference standards and library data.

    • Quantify by comparing the peak area of each solvent in the sample to a corresponding standard curve.

Absolute Purity by Quantitative NMR (qNMR)

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d6).

    • High-purity internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (e.g., 30 seconds).

    • Number of Scans: Sufficient for good signal-to-noise (e.g., 16 scans).

  • Data Analysis:

    • Integrate a well-resolved proton signal of this compound (e.g., the N-CH₃ singlet) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_NMS / I_Std) * (N_Std / N_NMS) * (MW_NMS / MW_Std) * (m_Std / m_NMS) * P_Std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Data Presentation: Comparative Purity Analysis

The following table presents hypothetical data from the analysis of three different commercial lots of this compound using the described methods.

Table 2: Hypothetical Purity Data for Commercial this compound Lots

Analytical Method Lot A Purity (%) Lot B Purity (%) Lot C Purity (%) Detected Impurities/Observations
HPLC (Area %) 99.8599.5298.91Lot B: 0.3% succinimide. Lot C: 0.8% succinimide, 0.2% unknown impurity.
GC-MS (Residual Solvents) <0.010.15 (Toluene)0.05 (Methanol)Lots B and C contain residual solvents above the detection limit.
qNMR (Absolute Purity) 99.999.498.8Confirms the trend observed in HPLC.
DSC (% Purity) 99.899.699.1Broadened melting peak observed for Lot C.
Melting Point (°C) 69-7068-7066-69Wider melting range for Lot C indicates lower purity.[11]

Visualizations

Experimental Workflow

The following diagram illustrates a comprehensive workflow for assessing the purity of a commercial this compound sample.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Data Evaluation & Reporting start Receive Commercial This compound Sample phys_char Physical Characterization (Appearance, Solubility) start->phys_char ftir FTIR Spectroscopy (Identity Confirmation) phys_char->ftir mp Melting Point (Preliminary Purity) ftir->mp hplc HPLC Analysis (Purity, Non-volatile Impurities) mp->hplc data_eval Compare Data from All Methods hplc->data_eval gcms GC-MS Analysis (Residual Solvents) gcms->data_eval qnmr qNMR Analysis (Absolute Purity) qnmr->data_eval dsc DSC Analysis (Crystalline Purity) dsc->data_eval impurity_id Identify & Quantify Specific Impurities data_eval->impurity_id report Generate Certificate of Analysis / Report impurity_id->report final Accept or Reject Lot report->final

Caption: Workflow for purity assessment of this compound.

Impurity Detection Guide

This diagram illustrates which analytical techniques are best suited for detecting different classes of potential impurities in this compound.

Impurity_Detection cluster_impurities Potential Impurity Classes cluster_techniques Analytical Techniques i1 Starting Materials (e.g., Succinimide) t1 HPLC i1->t1 Quantification t3 qNMR i1->t3 Quantification i2 By-Products (e.g., N-methyl succinamic acid) i2->t1 Detection & Quantification t4 FTIR i2->t4 Functional Group ID i3 Residual Solvents (e.g., Toluene, Methanol) t2 GC-MS i3->t2 Primary Method i4 Degradation Products i4->t1 Detection & Quantification

Caption: Relationship between impurities and detection methods.

References

Kinetic Analysis of N-Methylsuccinimide Formation from N-Methyl-2-pyrrolidone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of N-Methylsuccinimide (NMS) formation from the oxidative degradation of N-Methyl-2-pyrrolidone (NMP). NMP is a widely used aprotic solvent in various industrial applications, including pharmaceuticals and microelectronics. Understanding the kinetics of its degradation to NMS is crucial for process optimization, stability studies, and safety assessments. This document outlines the reaction pathways, summarizes available kinetic data, details experimental protocols, and offers a comparison with the degradation of a related compound, N-ethyl-2-pyrrolidone (NEP).

Reaction Pathway and Influencing Factors

The formation of this compound (NMS) from N-Methyl-2-pyrrolidone (NMP) primarily occurs through an oxidative degradation pathway. This process is of significant interest as NMS is a known metabolite of NMP in humans and its presence can serve as a biomarker for NMP exposure.[1][2] The generally accepted reaction mechanism involves a two-step oxidation process:

  • Hydroxylation: NMP is first oxidized to form the intermediate, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).

  • Oxidation: The intermediate, 5-HNMP, is further oxidized to yield the final product, this compound (NMS).

Several factors have been identified to influence the rate of this transformation:

  • Catalysts: The presence of transition metals, such as cobalt, can catalyze the oxidation of NMP.[3]

  • Atmosphere: The reaction is significantly suppressed in an inert atmosphere, such as nitrogen, indicating that oxygen plays a crucial role in the degradation process.[3]

  • Temperature: Elevated temperatures are known to accelerate the degradation of NMP.[4]

  • Initiators: In the gas phase, the reaction can be initiated by hydroxyl radicals.[5]

It is important to distinguish this oxidative pathway from the hydrolysis of NMP, which occurs under alkaline conditions and leads to the formation of 4-(methylamino)butyric acid, a different degradation product.

Quantitative Kinetic Data

While the qualitative aspects of NMS formation from NMP are established, detailed quantitative kinetic data in the form of rate constants and Arrhenius parameters are sparse in publicly available literature. The majority of existing studies focus on the toxicokinetics in biological systems or report relative product distributions under specific industrial conditions.

One study on the gas-phase oxidation of NMP initiated by hydroxyl radicals at approximately 300 K reported the following rate constant:

  • kNMP+OH = (2.2 ± 0.4) × 10-11 cm3 molecule-1 s-1 [5]

In this specific study, this compound was identified as a major product with a yield of (52 ± 4)%.[5]

A study on the catalytic oxidation of NMP in the liquid phase using a Co-Na Y-52 zeolite catalyst at 80°C provided the relative percentage of NMS in the degradation products but did not calculate a specific rate constant.[3]

The following table summarizes the available quantitative and semi-quantitative data:

ParameterValueConditionsSource
Rate Constant (kNMP+OH) (2.2 ± 0.4) × 10-11 cm3 molecule-1 s-1Gas phase, ~300 K, OH radical initiated[5]
NMS Product Yield 52 ± 4%Gas phase, ~300 K, OH radical initiated[5]
Relative NMS Formation ~15% of degradation productsLiquid phase, 80°C, Co-Na Y-52 zeolite catalyst, Oxygen-rich environment[3]
Relative NMS Formation ~2.8% of degradation productsLiquid phase, 80°C, Co-Na Y-52 zeolite catalyst, Nitrogen atmosphere[3]

Experimental Protocols

Materials and Equipment
  • Reactants: N-Methyl-2-pyrrolidone (HPLC grade, ≥99%), Oxygen (high purity)[3]

  • Standards: this compound (99%), 5-hydroxy-N-methyl-2-pyrrolidone[3]

  • Catalyst (optional): Co-Na Y-52 zeolite or other transition metal catalysts[3]

  • Solvent (for analysis): Acetonitrile (HPLC grade), Deionized water[6]

  • Reactor: Three-neck round-bottom flask or a similar temperature-controlled reaction vessel[7]

  • Analytical Instruments:

    • High-Performance Liquid Chromatography with UV detection (HPLC-UV)[3]

    • Gas Chromatography with Mass Spectrometry (GC-MS)[1]

    • Liquid Chromatography with Mass Spectrometry (LC-MS)[6]

  • Other Equipment: Magnetic stirrer, thermostat, sampling syringes, vials.

Experimental Procedure
  • Reactor Setup: The reaction vessel is charged with a known concentration of NMP. If a catalyst is used, it is added at this stage. The vessel is sealed and connected to a gas supply (oxygen or an inert gas like nitrogen for control experiments).

  • Temperature Control: The reactor is brought to the desired temperature and allowed to equilibrate.

  • Reaction Initiation: The reaction is initiated by introducing oxygen and starting the stirring. Time zero (t=0) is recorded.

  • Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

  • Sample Quenching (if necessary): To stop the reaction in the collected samples, they can be immediately diluted in a cold solvent used for analysis.

  • Analysis: The concentrations of NMP, 5-HNMP, and NMS in each sample are determined using a validated analytical method (HPLC-UV, GC-MS, or LC-MS).

  • Data Analysis: The concentration-time data is used to determine the reaction order, rate constants, and other kinetic parameters.

Comparison with N-ethyl-2-pyrrolidone (NEP) Degradation

N-ethyl-2-pyrrolidone (NEP) is a structurally similar solvent to NMP. Toxicokinetic studies in rats have shown that NEP follows an analogous metabolic pathway to NMP, forming 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI) as major metabolites.[8][9] This suggests that the chemical oxidation of NEP likely proceeds through a similar hydroxylation and subsequent oxidation to form N-ethylsuccinimide.

However, a direct comparative kinetic study of the formation of NMS from NMP and N-ethylsuccinimide from NEP under identical chemical (non-biological) conditions is not available in the reviewed literature. The toxicokinetic data from rat studies does provide some insight into the relative rates of metabolism, with the time to reach maximum plasma concentrations for NEP and its metabolites being comparable to that of NMP and its metabolites.[8]

CompoundMetabolite 1 (Peak Plasma Time)Metabolite 2 (Peak Plasma Time)Species
NMP 5-HNMP (comparable to 5-HNEP)2-HMSI (comparable to 2-HESI)Rat
NEP 5-HNEP (~4 h)2-HESI (~8 h)Rat

Data from toxicokinetic studies in rats and may not directly reflect chemical reaction kinetics.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway Oxidative Degradation Pathway of NMP to NMS NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation [O] NMS This compound (NMS) HNMP->NMS Oxidation [O]

Caption: Oxidative degradation pathway of NMP to NMS.

Experimental_Workflow Kinetic Analysis Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Setup Reactor Setup (NMP, Catalyst) Temp_Equilibration Temperature Equilibration Reactor_Setup->Temp_Equilibration Reaction_Initiation Initiate Reaction (Add Oxygen, Start Stirring) Temp_Equilibration->Reaction_Initiation Sampling Timed Sampling Reaction_Initiation->Sampling Sample_Quenching Sample Quenching Sampling->Sample_Quenching Analytical_Measurement Analytical Measurement (HPLC/GC-MS/LC-MS) Sample_Quenching->Analytical_Measurement Data_Analysis Data Analysis (Determine Rate Constants) Analytical_Measurement->Data_Analysis

References

Comparative Environmental Degradation Analysis: N-Methylsuccinimide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the environmental degradation profile of N-Methylsuccinimide (NMS) reveals a complex picture when compared to its structural analogs, N-Ethylsuccinimide, 2-Pyrrolidinone, and Succinimide. This guide synthesizes available ecotoxicological data to provide researchers, scientists, and drug development professionals with a comparative analysis to inform environmentally conscious chemical selection.

This compound, a heterocyclic compound, and its alternatives find application in various research and industrial processes. Understanding their environmental fate is crucial for minimizing the ecological impact of chemical activities. This comparative guide summarizes key environmental parameters, including biodegradability, aquatic toxicity, and bioaccumulation potential, based on available data.

Quantitative Environmental Data Summary

The following table provides a comparative summary of the available quantitative data for this compound and its selected alternatives. It is important to note that significant data gaps exist, particularly for this compound and N-Ethylsuccinimide, highlighting the need for further research to fully characterize their environmental profiles.

Chemical CompoundReady Biodegradability (OECD 301)Aquatic ToxicityBioconcentration Factor (BCF)
This compound (NMS) Data not available.Microtox: Toxicity Threshold = 0.6 g/L[1]Data not available.
N-Ethylsuccinimide Data not available.Data not available.Data not available.
2-Pyrrolidinone Readily biodegradable.Fish (Leuciscus idus): LC50 (96h) > 500 mg/L Daphnia magna: EC50 (48h) > 500 mg/L Algae (Desmodesmus subspicatus): EC50 (72h) > 500 mg/LLog Kow = -0.71, indicating low potential for bioaccumulation.
Succinimide Readily biodegradable.Microtox: Toxicity Threshold = 15.0 g/L[1] Fish (Danio rerio): LC50 (96h) > 100 mg/L Daphnia magna: EC50 (48h) > 100 mg/L Algae (Pseudokirchneriella subcapita): EC50 (72h) > 100 mg/LLog Kow = -1.33, indicating low potential for bioaccumulation.

Experimental Protocols

Detailed methodologies for the key experimental data cited are crucial for the interpretation and replication of these findings. The following sections outline the standard OECD guidelines for the environmental tests referenced in this guide.

Ready Biodegradability - OECD 301

The OECD 301 guideline encompasses a series of methods for assessing the ready biodegradability of chemicals by aerobic microorganisms. A common method is the Manometric Respirometry Test (OECD 301F) .

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over a 28-day period.

  • Procedure:

    • The test substance is added to a mineral medium to achieve a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • The medium is inoculated with a small volume of activated sludge.

    • The test flasks are sealed and incubated at a constant temperature (typically 20-24°C) with continuous stirring.

    • Oxygen consumption is measured using a manometric device that detects pressure changes within the flask.

    • The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the ThOD of the substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Aquatic Toxicity

Standardized tests are used to determine the acute toxicity of substances to aquatic organisms representing different trophic levels.

  • Fish, Acute Toxicity Test (OECD 203): This test evaluates the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (a small crustacean) over a 48-hour exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

Bioconcentration Factor (BCF) - OECD 305

The potential for a chemical to accumulate in aquatic organisms is assessed by determining its Bioconcentration Factor (BCF).

  • Principle: The BCF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water at steady state.

  • Procedure (Flow-through Fish Test):

    • Fish are exposed to a constant, low concentration of the test substance in a flow-through system for an uptake phase (typically 28 days).

    • Water and fish tissue samples are periodically analyzed to determine the concentration of the test substance.

    • After the uptake phase, the fish are transferred to clean water for a depuration phase, and the elimination of the substance from the fish is monitored.

    • The BCF is calculated from the ratio of the concentration in the fish to the concentration in the water at steady state, or from the kinetic rate constants of uptake and depuration.

  • Interpretation: A high BCF value suggests a high potential for bioaccumulation. The octanol-water partition coefficient (Log Kow) is often used as a screening indicator for bioaccumulation potential. A low Log Kow generally indicates a low BCF.

Visualizing Environmental Assessment Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for biodegradability testing and a logical framework for comparative environmental risk assessment.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (OECD 301F) cluster_analysis Data Analysis TestSubstance Test Substance TestVessel Sealed Respirometer Flask TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel Inoculum Inoculum (Activated Sludge) Inoculum->TestVessel Manometer Manometric Measurement of O2 Consumption TestVessel->Manometer BiodegradationCurve Plot O2 Consumption vs. Time Manometer->BiodegradationCurve Calculation % Biodegradation = (O2 consumed / ThOD) * 100 BiodegradationCurve->Calculation ThOD Theoretical Oxygen Demand (ThOD) ThOD->Calculation Result Ready Biodegradability Assessment Calculation->Result

Diagram 1: Experimental Workflow for OECD 301F Ready Biodegradability Test.

comparative_risk_assessment cluster_parameters Environmental Parameters cluster_chemicals Chemicals cluster_evaluation Comparative Evaluation Biodegradability Biodegradability NMS This compound Biodegradability->NMS AlternativeA Alternative A (e.g., 2-Pyrrolidinone) Biodegradability->AlternativeA AlternativeB Alternative B (e.g., Succinimide) Biodegradability->AlternativeB AquaticToxicity Aquatic Toxicity AquaticToxicity->NMS AquaticToxicity->AlternativeA AquaticToxicity->AlternativeB Bioaccumulation Bioaccumulation Bioaccumulation->NMS Bioaccumulation->AlternativeA Bioaccumulation->AlternativeB RiskProfile Environmental Risk Profile NMS->RiskProfile AlternativeA->RiskProfile AlternativeB->RiskProfile Conclusion Selection of Environmentally Preferable Chemical RiskProfile->Conclusion

References

A Comparative Guide to Alternatives for N-Methylsuccinimide in Thiol-Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to achieving desired outcomes with high efficiency and product stability. N-Methylsuccinimide and its unsaturated precursor, N-methylmaleimide, are versatile reagents frequently employed in various synthetic routes. This guide provides an objective comparison of N-methylmaleimide with its N-aryl alternatives in the context of Thiol-Michael addition reactions, a cornerstone of bioconjugation and drug delivery system development. The comparison is supported by experimental data on reaction kinetics and product stability, offering a clear basis for reagent selection.

Performance Comparison in Thiol-Michael Addition

The Thiol-Michael addition, or thiol-maleimide reaction, is a widely used "click" chemistry reaction for its rapid kinetics and high specificity, particularly in bioconjugation where cysteine residues are targeted.[1][2] The stability of the resulting thiosuccinimide linkage is crucial for the efficacy of the final product, such as in antibody-drug conjugates (ADCs). A key consideration is the competition between the desired stable conjugate and the undesirable retro-Michael reaction, which leads to cleavage of the thiol-maleimide bond.[1]

Recent studies have highlighted that the nature of the substituent on the maleimide nitrogen (N-alkyl vs. N-aryl) significantly influences both the reaction rate and the stability of the resulting conjugate.

ReagentSubstrateReaction RateProduct StabilityKey ObservationsReference
N-Alkyl Maleimide (e.g., N-Methylmaleimide) ThiolStandardSusceptible to retro-Michael reactionThe resulting thiosuccinimide can undergo thiol exchange, leading to potential instability in biological environments.[3]
N-Aryl Maleimide (e.g., N-Phenylmaleimide) Thiol~2.5 times faster than N-alkyl maleimidesIncreased stability due to rapid hydrolysis of the thiosuccinimide ring to the more stable succinamic acid.The electron-withdrawing nature of the aryl group accelerates both the initial Michael addition and the subsequent stabilizing hydrolysis, minimizing the potential for the retro-Michael reaction.[3]

Key Takeaways:

  • Reaction Kinetics: N-aryl maleimides exhibit significantly faster reaction rates with thiols compared to their N-alkyl counterparts.[3] This can be advantageous in time-sensitive applications.

  • Product Stability: The conjugates formed from N-aryl maleimides demonstrate enhanced stability. This is attributed to the rapid, irreversible hydrolysis of the intermediate thiosuccinimide ring to the corresponding succinamic acid, which prevents the retro-Michael reaction.[3] In contrast, N-alkyl maleimide adducts are more prone to this reversion, potentially leading to premature release of conjugated moieties in vivo.

Experimental Protocols

Detailed experimental procedures are essential for the successful and reproducible synthesis of thiosuccinimide conjugates. Below are representative protocols for the Michael addition of a thiol to an N-substituted maleimide.

General Protocol for Thiol-Michael Addition to N-Substituted Maleimides

This protocol is a generalized procedure and may require optimization for specific substrates and solvents.

Materials:

  • N-substituted maleimide (e.g., N-methylmaleimide or N-phenylmaleimide)

  • Thiol-containing compound

  • Apolar aprotic solvent (e.g., chloroform) or polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)[4][5]

  • Base catalyst (optional, e.g., triethylamine)[6]

Procedure:

  • Dissolve the N-substituted maleimide (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the thiol-containing compound (1.0-1.2 equivalents) to the solution.

  • If a catalyst is required, add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equivalents). The reaction can often proceed without a catalyst in polar solvents.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired thiosuccinimide product.

Visualization of Reaction Pathways

To better understand the chemical transformations and the competitive pathways involved in the thiol-maleimide reaction, the following diagrams have been generated.

Michael_Addition Maleimide N-Substituted Maleimide Intermediate Enolate Intermediate Maleimide->Intermediate Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Base Thiolate->Intermediate Nucleophilic Attack Product Thiosuccinimide Adduct Intermediate->Product Protonation

Caption: Thiol-Michael Addition Pathway.

Retro_Michael Product Thiosuccinimide Adduct Maleimide N-Substituted Maleimide Product->Maleimide Retro-Michael Reaction Thiol Thiol (R-SH) Hydrolysis_Product Succinamic Acid (Stable) Product->Hydrolysis_Product Hydrolysis (favored for N-aryl)

Caption: Competing Fates of the Thiosuccinimide Adduct.

Other Synthetic Applications of this compound and a Note on Data Availability

References

Safety Operating Guide

Proper Disposal of N-Methylsuccinimide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Methylsuccinimide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Required PPE:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Lab Coat: A standard lab coat to prevent skin contact.

  • Respiratory Protection: In case of dust formation, use a dust mask (e.g., N95) or a respirator with appropriate cartridges.

II. Disposal of Unused or Waste this compound

The primary method for disposing of this compound is through an approved hazardous waste disposal program. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local, regional, and national regulations must be followed.[1]

Step-by-Step Disposal Procedure:

  • Containerization: Place the waste this compound in a suitable, clearly labeled, and sealable container. Ensure the container is compatible with the chemical.

  • Labeling: Label the container as "Hazardous Waste" and clearly indicate the contents ("this compound"). Include the date of accumulation.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup and proper disposal at an approved waste disposal plant.[1]

Note on Drain Disposal: While one source suggests dissolving the chemical in water and flushing with large amounts of water, this is strongly discouraged.[3] Multiple other safety data sheets explicitly state "Do not empty into drains." [1][4] To ensure safety and compliance, always opt for chemical waste collection.

III. Handling and Disposal of Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to minimize inhalation of dust.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1][4]

    • Avoid creating dust during the cleanup process.[1][4]

  • Disposal of Cleanup Material: The container with the collected this compound and any contaminated cleaning materials (e.g., paper towels, absorbent pads) should be sealed, labeled as hazardous waste, and disposed of through your institution's hazardous waste program.

IV. Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Decontamination: If possible and safe, rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Disposal: After decontamination, the container should be disposed of as unused product or in accordance with your institution's guidelines for chemically contaminated containers.[4]

V. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

N_Methylsuccinimide_Disposal_Workflow start Start: this compound for Disposal waste_type Identify Waste Type start->waste_type unused_product Unused/Waste Product waste_type->unused_product Unused Product spill Spill waste_type->spill Spill empty_container Empty Container waste_type->empty_container Empty Container collect_waste Place in Labeled Hazardous Waste Container unused_product->collect_waste ppe_spill Wear Appropriate PPE spill->ppe_spill decontaminate Decontaminate Container (Collect Rinsate) empty_container->decontaminate store Store in Designated Hazardous Waste Area collect_waste->store cleanup_spill Sweep/Shovel into Waste Container ppe_spill->cleanup_spill cleanup_spill->store decontaminate->collect_waste dispose Arrange for Pickup by Approved Waste Disposal store->dispose

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace institutional protocols or regulatory requirements. Always consult your organization's safety officer and relevant Safety Data Sheets (SDS) before handling or disposing of any chemical.

References

Essential Safety and Operational Guidance for Handling N-Methylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for N-Methylsuccinimide, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 1-Methyl-2,5-pyrrolidinedione

  • CAS Number: 1121-07-9

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.[1] The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Respiratory system)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

PPE TypeSpecificationPurpose
Hand Protection Nitrile rubber gloves. Inspect gloves prior to use.To prevent skin contact and irritation.[3]
Eye Protection Goggles or safety glasses with side-shields conforming to EN166.To protect eyes from dust particles and splashes.[3][4]
Skin and Body Protection Long-sleeved laboratory coat.To prevent skin exposure.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and ventilation is inadequate. A dust mask of type N95 (US) is recommended in such cases.To prevent inhalation of dust and subsequent respiratory irritation.

Operational and Handling Procedures

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[1][4]

  • Use a fume hood if there is a risk of dust formation or if handling large quantities.

2. Pre-Handling Checklist:

  • Ensure all required PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Have the Safety Data Sheet (SDS) readily accessible.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid breathing dust.[1][4]

  • Weigh and handle the solid material in a way that minimizes dust generation.

  • Wash hands thoroughly after handling.[1]

4. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4]

The logical workflow for handling this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_eng Ensure Engineering Controls (Ventilation/Fume Hood) prep_ppe->prep_eng prep_sds Review Safety Data Sheet prep_eng->prep_sds handle_transfer Transfer/Weigh Chemical (Minimize Dust) prep_sds->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use post_decon Decontaminate Work Area handle_use->post_decon storage_container Keep Container Tightly Closed handle_use->storage_container post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff PPE post_wash->post_ppe storage_location Store in Cool, Dry, Well-Ventilated Area storage_container->storage_location

Caption: Workflow for Safe Handling of this compound.

First-Aid Measures

In case of exposure, follow these immediate first-aid procedures.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][3]

Accidental Release and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3][4]

  • Containment and Clean-up: Sweep up and shovel into suitable, closed containers for disposal.[1][3][4] Do not let the product enter drains.[4]

Disposal Plan:

  • Dispose of contents/container to an approved waste disposal plant.[1]

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • For small quantities, it may be possible to dissolve the chemical in water and run to waste, diluting with large quantities of water. However, always consult with your institution's environmental health and safety department for specific guidance.[5]

  • Contaminated packaging should be disposed of as unused product.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.